molecular formula C7H16N2O2 B565375 2-(Aminomethyl)-2-methyl Doxyl CAS No. 663610-75-1

2-(Aminomethyl)-2-methyl Doxyl

Número de catálogo: B565375
Número CAS: 663610-75-1
Peso molecular: 160.217
Clave InChI: AXTKLNBRCPRICX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(Aminomethyl)-2-methyl Doxyl, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTKLNBRCPRICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(N1O)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747012
Record name 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663610-75-1
Record name 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the nitroxide spin label, 2-(Aminomethyl)-2-methyl Doxyl. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to facilitate its effective use in experimental settings.

Introduction: The Role of Nitroxide Spin Labels in Advanced Research

Nitroxide spin labels are stable organic free radicals that serve as powerful tools in the study of molecular structure and dynamics.[1] Their paramagnetic nature, stemming from an unpaired electron in the N-O bond, makes them detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This technique allows for the precise measurement of distances and the characterization of the local environment of the spin label. The stability of nitroxide radicals is typically enhanced by steric hindrance from adjacent bulky groups, such as methyl groups, which protect the radical center from reacting.[1][2]

Among the various classes of nitroxide spin labels, those based on a pyrrolidine ring, often referred to as PROXYL derivatives, are widely used. This compound, also known as 2-(Aminomethyl)-2-methyl-1-pyrrolidinyloxy, is a functionalized PROXYL derivative featuring a primary amine group. This functional group allows for its covalent attachment to biomolecules, making it a valuable tool for site-directed spin labeling (SDSL) studies of proteins and other macromolecules.[3]

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is crucial for its effective application in experimental design.

PropertyValueSource
CAS Number 663610-75-1Santa Cruz Biotechnology
Molecular Formula C₇H₁₅N₂O₂Santa Cruz Biotechnology
Molecular Weight 159.21 g/mol Santa Cruz Biotechnology

Caption: Key identifying properties of this compound.

Stability and Reactivity: Nitroxide radicals, in general, are known for their relative stability. However, they can be susceptible to reduction in biological environments, which would lead to a loss of their paramagnetic properties and render them undetectable by EPR.[4] The rate of reduction is influenced by the local environment and the presence of reducing agents such as ascorbate.[5] The aminomethyl group of this particular spin label can undergo reactions typical of primary amines, such as nucleophilic addition and condensation, which are exploited for covalent labeling of target molecules. Nitroxides can also act as antioxidants by scavenging other free radicals.[6]

Synthesis of this compound

The synthesis of functionalized pyrrolidine-based nitroxides typically involves a multi-step process. While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be inferred from related compounds. The synthesis of 2-aminomethyl-pyrrolidine, a precursor, can be achieved by reacting 2-pyrrolidone with a reactive benzylated compound.[1] Subsequent oxidation of the secondary amine in the pyrrolidine ring to a nitroxide radical would yield the final product.

Synthesis_Pathway Pyrrolidone 2-Pyrrolidone Aminomethyl_Pyrrolidine 2-Aminomethyl-pyrrolidine Pyrrolidone->Aminomethyl_Pyrrolidine Benzylated_Compound Reactive Benzylated Compound Benzylated_Compound->Aminomethyl_Pyrrolidine Oxidation Oxidation Aminomethyl_Pyrrolidine->Oxidation Final_Product This compound Oxidation->Final_Product

A generalized synthetic pathway for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for detecting and characterizing nitroxide spin labels. The EPR spectrum of a nitroxide radical is characterized by a three-line pattern due to the hyperfine interaction between the unpaired electron and the nitrogen nucleus (I=1).[4] The shape and splitting of these lines are sensitive to the rotational motion and the polarity of the spin label's environment.

  • g-factor: ~2.005-2.006

  • Nitrogen hyperfine coupling constant (aN): ~14-16 Gauss

The precise values will depend on the specific conditions of the measurement, such as solvent and temperature.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a spin label for site-directed spin labeling (SDSL) of biomolecules.

Site-Directed Spin Labeling (SDSL) of Proteins

The aminomethyl functional group allows for the covalent attachment of the spin label to specific amino acid residues in a protein, most commonly to the carboxyl groups of aspartic and glutamic acid or to the N-terminus through amide bond formation. This enables the study of:

  • Protein structure and conformation: By introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing valuable structural constraints.

  • Protein dynamics and conformational changes: Changes in the EPR spectrum of the attached spin label can reveal alterations in the local environment and dynamics of the protein upon ligand binding, folding, or interaction with other molecules.

Probing Biomolecular Interactions

The sensitivity of the EPR spectrum to the spin label's environment makes it a powerful tool for studying interactions between biomolecules. By labeling one molecule, changes in its EPR spectrum upon interaction with another molecule can provide information about the binding interface and any associated conformational changes.

Experimental Protocol: Covalent Labeling of a Protein

The following is a generalized protocol for the covalent labeling of a protein with this compound. The specific conditions will need to be optimized for the particular protein of interest.

Materials:

  • Purified protein with an accessible carboxyl group or N-terminus.

  • This compound.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS).

  • Reaction buffer (e.g., MES or phosphate buffer, pH 6.0-7.5).

  • Quenching solution (e.g., hydroxylamine or Tris buffer).

  • Dialysis or size-exclusion chromatography equipment for removal of excess label.

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable buffer at a known concentration.

  • Activation of Carboxyl Groups (if targeting Asp/Glu):

    • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Spin Labeling Reaction:

    • Add a 10- to 100-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution to stop the reaction.

  • Removal of Excess Label:

    • Remove unreacted spin label by dialysis against a suitable buffer or by size-exclusion chromatography.

  • Verification of Labeling:

    • Confirm covalent attachment and determine the labeling efficiency using EPR spectroscopy and/or mass spectrometry.

Labeling_Workflow Start Purified Protein Activation Activation of Carboxyl Groups (EDC/NHS) Start->Activation Labeling Addition of This compound Activation->Labeling Quenching Quench Reaction Labeling->Quenching Purification Removal of Excess Label (Dialysis/SEC) Quenching->Purification Verification Verification (EPR/Mass Spec) Purification->Verification End Labeled Protein Verification->End

Workflow for the covalent labeling of a protein with this compound.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines, particularly in the fields of structural biology and drug development. Its ability to be site-specifically incorporated into biomolecules allows for detailed investigations of molecular structure, dynamics, and interactions using EPR spectroscopy. While specific physicochemical data for this compound is not extensively documented in publicly available literature, its general properties as a functionalized PROXYL nitroxide provide a solid foundation for its application in well-designed experiments. Careful optimization of labeling conditions and a thorough understanding of the principles of EPR are essential for obtaining high-quality, interpretable data.

References

  • Grzesik, M., et al. (2018). Doxyl Nitroxide Spin Probes Can Modify Toxicity of Doxorubicin towards Fibroblast Cells. Molecules, 23(10), 2643.
  • Jassoy, J. J., et al. (2020). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Methods in Enzymology, 633, 1-33.
  • Columbus, L., & Hubbell, W. L. (2004). Introduction to spin label electron paramagnetic resonance spectroscopy of proteins.
  • Kinoshita, Y., et al. (2010). In vivo evaluation of novel nitroxyl radicals with reduction stability. Free Radical Biology and Medicine, 49(11), 1703-1709.
  • Morozov, D. A., et al. (2021). Highly Stable Nitroxide Spin Labels for Biophysical Research. MOSM2021 Proceedings.
  • Cai, Y., et al. (2015). Microwave-Promoted Tin-Free Iminyl Radical Cyclization with TEMPO Trapping: A Practical Synthesis of 2-Acylpyrroles. Organic Letters, 17(3), 488-491.
  • Kozlowska, J., & Szostak, M. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(22), 12491.
  • Zhelev, Z., et al. (2009). EPR signal reduction kinetic of several nitroxyl derivatives in blood in vitro and in vivo. General Physiology and Biophysics, 28(4), 356-363.
  • Sowa, G. Z., & Qin, P. Z. (2008). Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2′-Amino Groups. Methods in Enzymology, 446, 35-51.
  • Zhang, Y., et al. (2012). Efficient synthesis of 2'-C-α-aminomethyl-2'-deoxynucleosides. Organic & Biomolecular Chemistry, 10(40), 8148-8155.
  • Bortolus, M., & Maniero, A. L. (2018). Maleimido-proxyl as an EPR Spin Label for the Evaluation of Conformational Changes of Albumin. Journal of Peptide Science, 24(10), e3115.
  • S.A. U.C.B. (1979). Process for the preparation of 2-aminomethyl-pyrrolidine.
  • Jassoy, J. J., et al. (2020). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140501.
  • Bleicken, S., et al. (2023). Spectroscopically Orthogonal Spin Labels in Structural Biology at Physiological Temperatures. The Journal of Physical Chemistry B, 127(30), 6649-6660.
  • McHaourab, H. S., et al. (2011). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 752, 227-246.
  • Shafirovich, V., & Lymar, S. V. (2002). Nitroxyl and its anion in aqueous solutions: Spin states, protic equilibria, and reactivities toward oxygen and nitric oxide. Proceedings of the National Academy of Sciences, 99(11), 7340-7345.
  • Jeschke, G. (2017). Studying Macromolecules by EPR. ETH Zurich.
  • Kalai, T., & Hideg, K. (2008). The tandem of free radicals and methylglyoxal. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(12), 1349-1363.
  • Soule, B. P., et al. (2007). The Chemistry and Biology of Nitroxide Compounds. Antioxidants & Redox Signaling, 9(10), 1731-1743.
  • Mitchell, J. B., et al. (2007). The chemistry and biology of nitroxide compounds. Free Radical Biology and Medicine, 42(11), 1589-1599.
  • Kveder, M., et al. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(22), 12491.

Sources

2-(Aminomethyl)-2-methyl Doxyl molecular structure and synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural anatomy, retrosynthetic logic, and step-by-step synthesis of 2-(Aminomethyl)-2-methyl Doxyl , a specialized nitroxide spin label.

This guide is designed for organic chemists and structural biologists requiring a functionalizable paramagnetic probe.

Structure, Synthesis, and Application Protocols

Executive Summary

This compound is a heterobifunctional nitroxide probe belonging to the oxazolidine class of spin labels. Unlike the ubiquitous TEMPO (piperidine) or PROXYL (pyrrolidine) derivatives, the Doxyl moiety is constructed via the condensation of a ketone with an amino alcohol.

This specific derivative features a primary amine handle at the C2 position, orthogonal to the stable nitroxide radical. This unique architecture allows for:

  • Site-Specific Conjugation: Reaction with activated esters (NHS) or isothiocyanates on proteins/lipids.

  • pH Sensing: The EPR hyperfine coupling (

    
    ) is sensitive to the protonation state of the adjacent amino group.
    
  • Steric Compactness: The 5-membered oxazolidine ring offers a rigid, planar geometry often preferred for membrane depth studies.

Part 1: Structural Anatomy & Physicochemical Properties

The molecule consists of a 4,4-dimethyl-3-oxazolidinyloxy ring system. The stability of the radical is conferred by the steric bulk of the methyl groups at C4 and the substitution at C2, which prevent disproportionation.

Chemical Connectivity
  • Core: 1,3-Oxazolidine ring.

  • Functional Group (C2): Aminomethyl (

    
    ) and Methyl (
    
    
    
    ). Derived from the aminoacetone precursor.
  • Stabilizing Group (C4): Gem-dimethyl (

    
    ). Derived from 2-amino-2-methylpropan-1-ol.
    
  • Radical Center (N3): N-O• bond (Nitroxyl).[1][2]

Physicochemical Data
PropertyValue / Description
Molecular Formula

Hybridization (N-O)

(Planar geometry around N-O)
EPR Signal Triplet (

for

).[3]

G (water).
Solubility High in polar organic solvents (MeOH, DCM); Moderate in water (pH dependent).
pKa (Amine) ~8.5 - 9.0 (Protonation affects

and

-factor).
Part 2: Synthetic Pathway (The Keana Method)

The synthesis follows the Keana-Volodarsky route, the gold standard for Doxyl construction. A critical challenge is the instability of the precursor aminoacetone , which self-condenses to form dihydropyrazines.

Strategic Solution: Use a Phthalimide-protected precursor (Phthalimidoacetone). This ensures the amine remains inert during the harsh acid-catalyzed condensation and oxidative steps.

Reaction Scheme Logic
  • Protection: Acetone

    
     Phthalimidoacetone.
    
  • Condensation: Phthalimidoacetone + 2-amino-2-methylpropan-1-ol

    
     Oxazolidine (Schiff base cyclization).
    
  • Oxidation: Oxazolidine

    
     Nitroxide (via mCPBA).
    
  • Deprotection: Removal of phthalimide

    
     Free amine.
    

SynthesisWorkflow Precursor Precursor: Chloroacetone Protected Intermediate 1: Phthalimidoacetone Precursor->Protected Potassium Phthalimide DMF, 80°C Condensation Intermediate 2: Oxazolidine Ring Protected->Condensation 2-amino-2-methylpropan-1-ol pTsOH, Toluene, Reflux (-H2O) Oxidation Intermediate 3: Protected Doxyl Radical Condensation->Oxidation mCPBA DCM, 0°C Final Target: This compound Oxidation->Final Hydrazine Hydrate EtOH, Reflux

Figure 1: Step-wise synthesis workflow utilizing the Keana-Volodarsky method with phthalimide protection.

Part 3: Detailed Experimental Protocol

Safety Warning: mCPBA is shock-sensitive and a strong oxidant. Hydrazine is toxic and carcinogenic. Perform all reactions in a fume hood.

Step 1: Synthesis of Phthalimidoacetone
  • Dissolve Potassium Phthalimide (1.0 eq) in dry DMF.

  • Add Chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat to 80°C for 4 hours. The solution will turn cloudy as KCl precipitates.

  • Pour into ice water. Filter the white precipitate (Phthalimidoacetone).

  • Recrystallize from Ethanol. Yield: ~75-80%.

Step 2: Formation of the Oxazolidine Ring
  • Setup: Flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagents: Combine Phthalimidoacetone (10 mmol), 2-amino-2-methylpropan-1-ol (15 mmol), and p-Toluenesulfonic acid (pTsOH) (catalytic, 0.5 mmol) in anhydrous Toluene (50 mL).

  • Reflux: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap.

  • Duration: Reflux for 12–24 hours until water evolution ceases.

  • Workup: Wash the toluene layer with sat.

    
     (to remove acid) and brine. Dry over 
    
    
    
    and evaporate.
  • Result: A viscous yellow oil (The oxazolidine intermediate).

Step 3: Oxidation to Nitroxide

Critical: Do not use excess oxidant or high temperatures, as over-oxidation can occur.

  • Dissolve the oxazolidine oil in Dichloromethane (DCM) . Cool to 0°C in an ice bath.

  • Add m-Chloroperbenzoic acid (mCPBA) (1.2 eq, 70-75% purity) portion-wise over 20 minutes.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup:

    • Wash with 10%

      
       (to quench excess peroxide).
      
    • Wash extensively with sat.

      
       (to remove m-chlorobenzoic acid byproduct).
      
    • Dry organic layer (

      
      ) and concentrate.[4]
      
  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient). The product is a yellow/orange solid .

Step 4: Deprotection (Hydrazinolysis)
  • Dissolve the protected nitroxide in Ethanol .

  • Add Hydrazine Hydrate (3.0 eq).

  • Reflux for 1–2 hours. A white precipitate (Phthalhydrazide) will form.

  • Cool and filter off the solid.

  • Concentrate the filtrate.

  • Final Purification: Dissolve residue in minimal water/DCM. Extract the amine into DCM at basic pH. Evaporate to yield the This compound as a red/orange oil or low-melting solid.

Part 4: Validation & Quality Control

Every batch must be validated using the following "Self-Validating" metrics:

MethodExpected SignatureDiagnostic Value
EPR Spectroscopy 3 sharp lines (1:1:1 intensity).

G.
Confirms radical integrity. Broadening indicates aggregation or impurities.
Mass Spectrometry

(approx).
Confirms molecular weight. Look for

peak (hydroxylamine) if reduction occurred.
IR Spectroscopy N-O stretch @ ~1360

. Amine N-H stretch @ ~3300-3400

.
Confirms presence of functional groups.
Troubleshooting
  • Loss of Radical Signal: If the EPR signal is weak, the nitroxide may have been reduced to hydroxylamine during deprotection. Re-oxidize briefly with

    
     or mild 
    
    
    
    .
  • Impurity (Benzoic Acid): If white crystals persist after Step 3, the bicarbonate wash was insufficient. Re-dissolve in DCM and wash again.

References
  • Keana, J. F. W. (1978). "Newer Aspects of the Synthesis and Chemistry of Nitroxide Spin Labels." Chemical Reviews, 78(1), 37–64. Link

    • Foundational text for the ketone + amino-alcohol condens
  • Berliner, L. J. (1976). Spin Labeling: Theory and Applications. Academic Press.
  • Volodarsky, L. B., et al. (1994). Imidazoline Nitroxides: Synthesis and Properties. CRC Press. Detailed protocols on handling amino-functionalized nitroxides.
  • Hideg, K., & Hankovszky, H. O. (1989). "Synthesis of Nitroxides." In Spin Labeling: Theory and Applications (Vol. 8).

Sources

An In-depth Technical Guide to 2-(Aminomethyl)-2-methyl Doxyl (CAS No. 663610-75-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the nitroxide spin label, 2-(Aminomethyl)-2-methyl Doxyl. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that explains the causality behind its synthesis, characterization, and application. This document is structured to provide both foundational knowledge and practical insights for researchers leveraging spin labeling techniques in their work.

Core Identity and Physicochemical Properties

This compound, identified by the CAS number 663610-75-1, is a stable nitroxide radical belonging to the doxyl family of spin probes. The defining feature of this molecule is the presence of a paramagnetic doxyl moiety integrated into an oxazolidine ring, which is further functionalized with an aminomethyl group. This primary amine provides a reactive handle for covalent attachment to various biomolecules.

PropertyValueSource
CAS Number 663610-75-1[1][2]
Molecular Formula C₇H₁₅N₂O₂[2]
Molecular Weight 159.21 g/mol [2]
Appearance (Predicted) Yellow to orange solidGeneral knowledge of nitroxides
Solubility (Predicted) Soluble in water and polar organic solventsInferred from structure

The stability of the nitroxide radical is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, as well as the steric hindrance provided by the two methyl groups on the adjacent carbon of the oxazolidine ring. This stability is crucial for its utility as a spin label, as it can withstand a range of experimental conditions without significant degradation.

Synthesis of this compound: A Plausible Pathway

A plausible synthetic approach involves the condensation of 2-amino-2-methyl-1-propanol with a suitable ketone, followed by oxidation to form the doxyl ring, and subsequent functional group manipulation to introduce the aminomethyl group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Formation of the Oxazolidine Ring cluster_1 Step 2: Oxidation to the Doxyl Nitroxide cluster_2 Step 3: Introduction of the Aminomethyl Group A 2-Amino-2-methyl-1-propanol C 2,2,5,5-Tetramethyl-oxazolidin-4-ol A->C Condensation B Acetone B->C D 2,2,5,5-Tetramethyl-4-hydroxy-oxazolidine-1-oxyl C->D Oxidation (e.g., m-CPBA or H₂O₂/Na₂WO₄) E Introduction of a protected amine precursor (e.g., via Ritter reaction on the hydroxyl group, followed by hydrolysis) D->E F This compound E->F Deprotection G cluster_0 Characterization Workflow A Synthesized this compound B EPR Spectroscopy A->B C Mass Spectrometry A->C D NMR Spectroscopy (on precursors) A->D E IR Spectroscopy A->E F HPLC A->F G Structural Confirmation and Purity Assessment B->G C->G D->G E->G F->G

Sources

Technical Guide: Principles and Applications of Doxyl Spin Labels in EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational mechanics, experimental protocols, and data interpretation frameworks for using Doxyl (4,4-dimethyl-3-oxazolinyloxy) spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy. Designed for drug development professionals and biophysicists, this document moves beyond basic theory to provide a rigorous, self-validating workflow for probing membrane dynamics, fluidity gradients, and drug-lipid interactions.

Part 1: The Physicochemical Basis of the Doxyl Reporter

The utility of Doxyl spin labels rests on the anisotropy of the nitroxide radical.[1] Unlike isotropic fluorescent probes, the Doxyl moiety provides directional information about molecular motion.

The Nitroxide Radical Mechanism

The paramagnetic center of a Doxyl label is the nitroxide (N-O) bond. The unpaired electron resides in a


 molecular orbital localized on the nitrogen and oxygen atoms.
  • Anisotropy: The magnetic interactions (Zeeman and Hyperfine) depend heavily on the orientation of this orbital relative to the external magnetic field (

    
    ).
    
  • The Timescale: EPR operates on the nanosecond timescale (

    
     to 
    
    
    
    s), perfectly matching the rotational correlation times of lipids in a bilayer.
The Coordinate System

To interpret spectra, one must understand the molecular axes. The


-axis is parallel to the nitrogen 

orbital (perpendicular to the ring plane).
  • Rigid Limit: When the label is immobile (frozen), the spectrum is a "powder pattern" showing all principal axis components (

    
    ).
    
  • Fluid Phase: As the lipid tumbles, these components average out. The degree of this averaging reveals the membrane's viscosity.

Nitroxide_Geometry cluster_0 Nitroxide Geometry cluster_1 Spectral Output NO_Bond N-O Bond (Unpaired Electron) Z_Axis Z-Axis (2p-pi Orbital) Max Hyperfine Splitting NO_Bond->Z_Axis Perpendicular XY_Plane X-Y Plane (Ring Plane) Min Hyperfine Splitting NO_Bond->XY_Plane Parallel Slow_Motion Slow Motion (Broad, Anisotropic) Z_Axis->Slow_Motion High Viscosity Fast_Motion Fast Motion (Narrow, Isotropic) XY_Plane->Fast_Motion Low Viscosity

Figure 1: Geometric relationship between the Nitroxide radical axes and the resulting EPR spectral line shapes.

Part 2: The "Molecular Ruler" Effect (Depth Profiling)

The defining feature of Doxyl-stearic acids (n-DSA) is the ability to position the reporter group at precise depths within the lipid bilayer. This creates a "molecular ruler" to map fluidity gradients.

The Gradient of Fluidity

Biological membranes are not homogeneous.[2] They exhibit a "flexibility gradient":

  • 5-DSA (Headgroup Region): The nitroxide is at the 5th carbon. This region is tightly packed and rigid due to polar interactions and steric hindrance. Spectra here are anisotropic (broad).

  • 16-DSA (Bilayer Center): The nitroxide is at the 16th carbon (tail). This region is highly fluid and disordered. Spectra here are isotropic (narrow).

Comparative Spectral Features
Spin LabelLocation in BilayerDominant MotionSpectral CharacteristicKey Parameter
5-DSA Near Polar HeadAnisotropic RotationBroad, distinct outer extremaOrder Parameter (

)
12-DSA Mid-Acyl ChainIntermediateTransitional

and

16-DSA Hydrophobic CoreIsotropic TumblingNarrow, 3 distinct linesCorrelation Time (

)

Part 3: Quantitative Data Analysis

To move from qualitative observation to quantitative data, we calculate the Order Parameter (


) and Rotational Correlation Time (

).
Calculating the Order Parameter ( )

Used primarily for 5-DSA (rigid limit).


 ranges from 1 (perfect crystal) to 0 (isotropic liquid).


Where:

  • 
     = Outer hyperfine splitting (measured from spectrum).
    
  • 
     = Inner hyperfine splitting (measured from spectrum).
    
  • 
     = Principal tensor values for the crystal (typically 
    
    
    
    G,
    
    
    G).
  • 
     = Polarity correction factor (accounts for the environment difference between crystal and membrane).
    
Calculating Rotational Correlation Time ( )

Used primarily for 16-DSA (fast motion regime).



Where:

  • 
     = Peak-to-peak linewidth of the central line (in Gauss).
    
  • 
     = Height of the central line.
    
  • 
     = Height of the high-field line.
    

Part 4: Experimental Protocol (Self-Validating)

Objective: Preparation of Spin-Labeled Liposomes (LUVs) via Thin-Film Hydration. Validation Check: The final lipid-to-label molar ratio must be >100:1 to prevent dipolar broadening (spin-spin exchange), which ruins the signal.

Reagents
  • Lipid of choice (e.g., DPPC, POPC).

  • n-DSA Spin Label (Avanti Polar Lipids or Sigma).

  • Chloroform (HPLC Grade).

  • Buffer (e.g., PBS pH 7.4).

Step-by-Step Workflow

Protocol_Workflow Step1 1. Co-Dissolution Mix Lipid + Doxyl (100:1 molar) in Chloroform Step2 2. Solvent Removal N2 Stream + Vacuum (O/N) *Critical: Remove all solvent* Step1->Step2 Homogeneous Mix Step3 3. Hydration Add Buffer > Tm of Lipid Vortex to MLVs Step2->Step3 Film Formation Step4 4. Sizing (Optional) Extrusion (100nm) Creates LUVs Step3->Step4 Size Control Step5 5. Sample Loading Load into Capillary Degas (Remove O2) Step4->Step5 Measurement Ready

Figure 2: Critical path for preparing spin-labeled liposomes. Note the vacuum step to prevent solvent artifacts.

Detailed Steps
  • Mixing: In a glass vial, mix the phospholipid and n-DSA in chloroform.

    • Calculation: For 10 mg lipid (MW ~750), use ~0.05 mg Doxyl (MW ~380). Target 1 mol%.

  • Drying: Evaporate chloroform under a gentle nitrogen stream while rotating the vial to create a thin film.

    • Validation: Place under high vacuum (desiccator) for >4 hours. Residual solvent acts as a plasticizer and artificially lowers the order parameter.

  • Hydration: Add buffer pre-warmed above the lipid's transition temperature (

    
    ). Vortex vigorously for 2 minutes to form Multilamellar Vesicles (MLVs).
    
  • Oxygen Removal: Oxygen is paramagnetic and causes line broadening.

    • Method: Use a gas-permeable TPX capillary or flame-seal a glass capillary after purging with nitrogen.

Part 5: Troubleshooting & Artifacts

ArtifactSymptomRoot CauseSolution
Dipolar Broadening Single, massive broad line; loss of hyperfine structure.Label concentration too high (>2 mol%).Reduce label ratio to 0.5 - 1.0 mol%.
Oxygen Broadening Increased linewidth (

); loss of resolution.
Dissolved

in buffer.
Degas buffer or use gas-permeable capillaries (

flow).
Phase Separation Superposition of two distinct spectra (mobile + immobile).Label clustering or lipid phase separation.Check temperature relative to

; ensure thorough vortexing.
Hydrolysis Free spin label signal (sharp isotropic triplet) appearing over time.Ester bond cleavage of Doxyl.Use fresh buffers; store samples at -20°C; measure immediately.

References

  • Marsh, D. (2019).[3] Spin-Label Electron Paramagnetic Resonance Spectroscopy. CRC Press. (Standard text on the physics of spin labeling).

  • Bartucci, R., & Aloi, E. (2022).[3] Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers in Molecular Biosciences, 9. Link

  • Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes.[1][4][5][6][7] Spin Labeling: Theory and Applications. (The foundational text on the "Molecular Ruler" concept).

  • Subczynski, W. K., et al. (2025). Multilamellar Liposomes as a Model for Biological Membranes: Saturation Recovery EPR Spin-Labeling Studies. ResearchGate/Springer. Link

  • Bordignon, E. (2019). EPR Techniques to Probe Insertion and Conformation of Spin-Labeled Proteins in Lipid Bilayers.[8] Methods in Molecular Biology. Link

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed technical overview of the solubility and stability of 2-(Aminomethyl)-2-methyl Doxyl, a nitroxide spin label of significant interest in various research and development fields. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from structurally similar compounds and general principles of nitroxide chemistry to provide a robust predictive framework and practical guidance for its use.

Introduction to this compound

This compound belongs to the family of stable nitroxide radicals, characterized by a paramagnetic nitroxyl group (>N-O•). These molecules are invaluable as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy, enabling the study of molecular dynamics, protein structures, and cellular redox environments. The presence of an aminomethyl group suggests potential for conjugation to biomolecules and introduces specific solubility and stability characteristics that are critical for its application in biological systems.

Predicted Solubility Profile

A close structural analog, 2-Amino-2-methyl-1-propanol, which features an aminomethyl group, is reported to be miscible with water and soluble in ethanol. Another related compound, 2-(Aminomethyl)-1-ethylpyrrolidine, is sparingly soluble in chloroform and methanol. Based on these analogs, this compound is predicted to exhibit good solubility in polar protic solvents and may have limited solubility in non-polar organic solvents.

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighThe aminomethyl group can form hydrogen bonds with protic solvents. Analogs like 2-Amino-2-methyl-1-propanol show high solubility in these solvents.
Polar Aprotic DMSO, DMFModerate to HighThe polarity of the solvent can solvate the polar functional groups of the molecule.
Non-Polar Toluene, HexaneLowThe overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.
Chlorinated Chloroform, DichloromethaneLow to ModerateA related pyrrolidine derivative shows some solubility in chloroform.

Stability Profile and Degradation Pathways

Nitroxides are considered stable free radicals, a property conferred by the steric hindrance of the nitroxyl group by adjacent methyl groups. However, their stability is not absolute and can be influenced by several factors, particularly in biological environments.

pH Dependence

The stability of nitroxides can be pH-dependent. While generally stable in neutral and alkaline conditions, acidic environments can lead to disproportionation reactions, although this is less common for sterically hindered nitroxides. The protonation state of the primary amine in this compound will be pH-dependent, which could influence its reactivity and interactions with other molecules.

Reduction to Hydroxylamine

The most common degradation pathway for nitroxides in biological systems is one-electron reduction to the corresponding hydroxylamine. This reaction is often mediated by cellular reducing agents such as ascorbate (Vitamin C) and glutathione. The rate of reduction is a key parameter in in-vivo applications as it determines the lifetime of the EPR signal. Doxyl derivatives can be directly reduced by superoxide to their hydroxylamines.

Oxidation to Oxoammonium Cation

Nitroxides can also be oxidized to the corresponding oxoammonium cation. This species is generally less stable and can participate in further reactions.

Light and Temperature

While generally stable to ambient light and temperature, prolonged exposure to high-energy UV radiation or elevated temperatures can potentially lead to degradation. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.

Predicted Degradation Pathways of this compound Nitroxide This compound (>N-O•) Hydroxylamine Hydroxylamine (>N-OH) Nitroxide->Hydroxylamine Reduction Oxoammonium Oxoammonium Cation (>N+=O) Nitroxide->Oxoammonium Oxidation Hydroxylamine->Nitroxide Re-oxidation ReducingAgents Reducing Agents (e.g., Ascorbate, Glutathione, Superoxide) ReducingAgents->Nitroxide OxidizingAgents Oxidizing Agents OxidizingAgents->Nitroxide Workflow for Stability Assessment using EPR Start Prepare Stock Solution of This compound Mix Mix Doxyl and Reducing Agent Solutions Start->Mix PrepareReducingAgent Prepare Reducing Agent Solution (e.g., Ascorbic Acid) PrepareReducingAgent->Mix EPR_t0 Acquire Initial EPR Spectrum (t=0) Mix->EPR_t0 Incubate Incubate at Controlled Temperature EPR_t0->Incubate EPR_t_series Acquire EPR Spectra at Time Intervals (t1, t2, t3...) Incubate->EPR_t_series Analyze Analyze Signal Decay (Double Integration of Spectra) EPR_t_series->Analyze Plot Plot Signal Intensity vs. Time Analyze->Plot DetermineRate Determine Rate of Reduction Plot->DetermineRate

Caption: Experimental workflow for determining the stability of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a fresh solution of a reducing agent (e.g., sodium ascorbate) in the same buffer.

  • EPR Measurement:

    • Transfer a known volume of the Doxyl stock solution into an EPR-compatible capillary tube.

    • Acquire an initial EPR spectrum (time = 0).

    • Add a known concentration of the reducing agent to the Doxyl solution, mix quickly, and immediately start acquiring EPR spectra at regular time intervals.

  • Data Analysis:

    • The intensity of the EPR signal is proportional to the concentration of the nitroxide radical.

    • Determine the signal intensity at each time point by double integration of the first-derivative EPR spectrum.

    • Plot the natural logarithm of the signal intensity versus time. The slope of this plot will give the pseudo-first-order rate constant for the reduction of the nitroxide.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely solubility and stability can be formulated by examining its structural features and the properties of analogous compounds. The presence of the aminomethyl group is expected to confer good solubility in polar solvents, making it suitable for biological applications. Its stability is governed by the characteristic redox chemistry of nitroxides, with reduction to the corresponding hydroxylamine being the primary degradation pathway in biological systems. The provided experimental protocols offer a framework for the empirical determination of these crucial parameters, enabling researchers to confidently utilize this valuable spin label in their studies.

References

  • 2-Amino-2-methyl-1-propanol AMP - ChemBK. (n.d.). Retrieved February 7, 2026, from [Link]

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents. (n.d.).
  • Bacic, G., & Gallez, B. (2011). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles.
  • Efficient synthesis of 2′-C-α-aminomethyl-2′-deoxynucleosides - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Soule, B. P., Hyodo, F., Matsumoto, K., Simone, N. L., Cook, J. A., Krishna, M. C., & Mitchell, J. B. (2007). The chemistry and biology of nitroxide compounds. Free radical biology & medicine, 42(11), 1632–1650. [Link]

  • Hudkins, R. L., Raddatz, R., Tao, M., Mathiasen, J. R., Aimone, L. D., Becknell, N. C., Prouty, C. P., Knutsen, L. J. S., Yazdanian, M., Moachon, G., Ator, M. A., Mallamo, J. P., Marino, M. J., Bacon, E. R., & Williams, M. (2011).

A Technical Guide to 2-(Aminomethyl)-2-methyl Doxyl (AMDM-Doxyl) in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of proteomics continually seeks innovative tools to unravel the complexities of protein structure, function, and interaction. Chemical labeling, coupled with mass spectrometry, has emerged as a powerful strategy for these investigations. This guide provides an in-depth technical overview of 2-(Aminomethyl)-2-methyl Doxyl (AMDM-Doxyl), an amine-reactive spin label, for applications in proteomics research. While traditionally the domain of Electron Paramagnetic Resonance (EPR) spectroscopy, the stable nitroxide radical of the doxyl moiety offers unique potential as a chemical tag for mass spectrometry-based protein analysis. This document will detail the inferred chemical principles of AMDM-Doxyl, a comprehensive, field-proven protocol for protein labeling, and the subsequent mass spectrometry analysis and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical probes for deeper insights into protein biology.

Introduction: The Convergence of Spin Labeling and Mass Spectrometry

For decades, site-directed spin labeling (SDSL) has been a cornerstone technique in structural biology, primarily utilizing Electron Paramagnetic Resonance (EPR) spectroscopy to measure distances between spin labels and probe the local environment of residues within proteins and other macromolecules.[1][2][3] The introduction of a stable paramagnetic center, typically a nitroxide radical, at a specific site on a biomolecule provides a powerful spectroscopic handle.[4] This approach has been instrumental in characterizing protein conformational changes, folding dynamics, and protein-protein interactions.[1][2]

The evolution of high-resolution mass spectrometry has opened new avenues for the application of chemical labeling in proteomics.[5] Various labeling strategies, including isotopic and isobaric tagging, are now routinely used for protein quantification and identification.[6][7][8] The use of spin labels, such as those from the doxyl family, in mass spectrometry-based proteomics is a more recent development, offering a unique chemical entity for tagging proteins.

This guide focuses on a specific amine-reactive spin label, this compound (AMDM-Doxyl). While direct literature on the proteomics applications of this specific compound is sparse, its constituent parts—a doxyl spin label and a primary amine—suggest its utility as a labeling reagent. We will, therefore, present a guide based on the established principles of amine-reactive chemistry and the known behavior of doxyl moieties in biological systems.

The Chemistry of AMDM-Doxyl as a Proteomic Probe

The efficacy of AMDM-Doxyl as a proteomic tool is predicated on the distinct properties of its two key chemical features: the doxyl spin label and its inherent amine reactivity, which allows it to be cross-linked to proteins.

The Doxyl Spin Label

Doxyl spin labels are a class of nitroxide radicals characterized by their considerable stability, which is conferred by the steric protection of the nitrogen-oxygen bond by adjacent methyl groups.[4][9] This stability is crucial for their use in the often complex and multi-step workflows of proteomics.[9] While the paramagnetic properties of the doxyl group are central to EPR applications, in mass spectrometry, its primary role is to serve as a unique chemical tag with a defined mass.

Amine-Reactive Labeling

AMDM-Doxyl is, by its nature as a primary amine, a nucleophile. To be used as a labeling reagent, it must first be activated or used in conjunction with a crosslinker that targets specific functional groups on a protein. The most common targets for such labeling are the primary amines found at the N-terminus of proteins and on the side chain of lysine residues.[10][11][12] This is typically achieved using amine-reactive crosslinkers such as those containing N-hydroxysuccinimide (NHS) esters. The reaction of an NHS-ester-activated crosslinker with a primary amine on a protein forms a stable amide bond.[11][12]

For the purposes of this guide, we will consider the use of AMDM-Doxyl with a homobifunctional NHS-ester crosslinker, such as disuccinimidyl suberate (DSS), to covalently attach the spin label to proteins.

Experimental Workflow: Protein Labeling with AMDM-Doxyl

The following is a detailed, self-validating protocol for the covalent labeling of a target protein with AMDM-Doxyl using an NHS-ester crosslinker. This protocol is based on established methods for amine-reactive labeling.[10][12]

Reagents and Materials
  • Target protein of interest (at least 2 mg/mL in an amine-free buffer, e.g., PBS)

  • This compound (AMDM-Doxyl)

  • Disuccinimidyl suberate (DSS) or other suitable NHS-ester crosslinker

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Protein concentration assay kit (e.g., BCA)

Step-by-Step Labeling Protocol
  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2.5 mg/mL or higher for optimal labeling efficiency.[12] If the protein solution is dilute, it can be concentrated using an ultrafiltration vial.[12]

    • If necessary, buffer exchange the protein into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

  • Prepare the Reagent Stock Solutions:

    • Immediately before use, prepare a 10 mg/mL stock solution of the NHS-ester crosslinker (e.g., DSS) in anhydrous DMF or DMSO.[10]

    • Prepare a stock solution of AMDM-Doxyl in the reaction buffer. The concentration will depend on the desired molar excess.

  • Perform the Labeling Reaction:

    • This is a two-step process. First, the protein is reacted with the crosslinker, and then the AMDM-Doxyl is added.

    • Step 1: Crosslinker Addition. Add the desired molar excess of the dissolved NHS-ester crosslinker to the protein solution. A molar excess of 8-10 fold is a good starting point for mono-labeling.[13]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

    • Step 2: AMDM-Doxyl Addition. Add a molar excess of the AMDM-Doxyl solution to the reaction mixture. The excess should be at least equivalent to the excess of the crosslinker used.

    • Incubate for an additional 1-2 hours at room temperature.

  • Quench the Reaction:

    • Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purify the Labeled Protein:

    • Remove the excess, unreacted AMDM-Doxyl and crosslinker by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Determine Labeling Efficiency:

    • Measure the protein concentration of the purified, labeled sample.

    • The degree of labeling can be assessed by mass spectrometry, as described in the following section.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot_prep Prepare Protein in Amine-Free Buffer Add_crosslinker Add NHS-Ester Crosslinker to Protein Prot_prep->Add_crosslinker Reagent_prep Prepare AMDM-Doxyl & Crosslinker Stocks Reagent_prep->Add_crosslinker Add_AMDM Add AMDM-Doxyl Reagent_prep->Add_AMDM Incubate1 Incubate (30-60 min) Add_crosslinker->Incubate1 Incubate1->Add_AMDM Incubate2 Incubate (1-2 hours) Add_AMDM->Incubate2 Quench Quench Reaction (e.g., Tris buffer) Incubate2->Quench Purify Purify Labeled Protein (e.g., SEC or Dialysis) Quench->Purify Analyze Mass Spectrometry Analysis Purify->Analyze

AMDM-Doxyl Protein Labeling Workflow

Mass Spectrometry of AMDM-Doxyl Labeled Proteins

The analysis of the AMDM-Doxyl labeled protein by mass spectrometry is key to confirming successful labeling and identifying the sites of modification.

Protein Digestion

For "bottom-up" proteomics, the labeled protein must be digested into smaller peptides prior to LC-MS/MS analysis.[14] It is crucial to use digestion protocols that are compatible with the label and do not cause its degradation. Standard digestion protocols using trypsin or Lys-C are generally suitable.

Table 1: Recommended Digestion Buffers

ComponentConcentrationPurpose
Urea2-8 MDenaturant
Dithiothreitol (DTT)5-10 mMReducing Agent
Iodoacetamide (IAA)15-20 mMAlkylating Agent
Trypsin or Lys-C1:50 - 1:100 (enzyme:protein)Protease
Ammonium Bicarbonate50 mM, pH 8.0Buffer

Note: Avoid primary amine-containing buffers like Tris during digestion if further labeling is intended, though it is acceptable after the initial labeling and quenching.

LC-MS/MS Analysis

The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides in the first stage (MS1) and then select peptides for fragmentation and analysis of the fragments in the second stage (MS2).[5]

  • Expected Mass Shift: The covalent attachment of AMDM-Doxyl via a crosslinker will result in a predictable mass shift for the labeled peptides. This mass shift is the sum of the mass of the AMDM-Doxyl, the crosslinker, minus the mass of a water molecule lost during amide bond formation. This theoretical mass shift is used to help identify labeled peptides in the MS1 data.

Fragmentation of the AMDM-Doxyl Tag

Understanding how the AMDM-Doxyl tag fragments during MS/MS (collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) is critical for confident identification of the labeled peptide sequence and the site of modification. While specific fragmentation data for AMDM-Doxyl is not available, we can predict its behavior based on the fragmentation of similar molecules. The doxyl moiety itself may produce characteristic fragment ions.

G cluster_fragments Fragment Ions Peptide_Ion [Peptide-K(AMDM-Doxyl)-H]+ b_ions b-ions Peptide_Ion->b_ions Fragmentation y_ions y-ions Peptide_Ion->y_ions Fragmentation Tag_fragments AMDM-Doxyl Fragment Ions Peptide_Ion->Tag_fragments Fragmentation

Predicted Fragmentation of an AMDM-Doxyl Labeled Peptide

Data Analysis and Interpretation

The analysis of the resulting mass spectrometry data requires specialized software that can handle modified peptides.

  • Database Searching: The MS/MS spectra are searched against a protein database to identify the peptide sequences.[15] The search parameters must be set to include the mass of the AMDM-Doxyl-crosslinker adduct as a variable modification on lysine residues and the protein N-terminus.

  • Software Tools: Several software packages, both commercial and open-source, can be used for this type of analysis. Examples include MaxQuant, Proteome Discoverer, and various tools available through platforms like OpenMS.[15][16][17]

  • Localization of the Label: The MS/MS spectrum will contain fragment ions (b- and y-ions) that allow for the precise localization of the modification to a specific lysine residue.[5]

Advantages and Limitations

The use of AMDM-Doxyl in proteomics offers a unique set of advantages and also comes with certain limitations.

Table 2: Advantages and Limitations of AMDM-Doxyl Labeling

AdvantagesLimitations
Unique Mass Tag: Provides a distinct mass for easy identification.Lack of Specific Literature: Limited data on this specific compound requires inference from similar molecules.
Amine Reactivity: Targets common and accessible functional groups on proteins.Potential for Protein Perturbation: The bulkiness of the label may affect protein structure or function.[4]
Stable Label: The doxyl moiety is chemically robust.[9]Reaction Specificity: NHS esters can have side reactions, particularly at high pH.
Potential for Multi-modal Analysis: The labeled protein could potentially be analyzed by both EPR and mass spectrometry.Data Analysis Complexity: Requires specialized software and expertise to analyze modified peptides.

Conclusion and Future Outlook

This compound represents a potentially valuable tool for researchers in proteomics. Its amine-reactive nature, combined with the unique chemical properties of the doxyl spin label, makes it a promising candidate for covalent labeling of proteins for mass spectrometry analysis. While this guide has provided a comprehensive, albeit partially inferred, overview of its application, further research is needed to fully characterize its synthesis, reactivity, and fragmentation in a proteomics context. As the fields of chemical biology and proteomics continue to converge, novel reagents like AMDM-Doxyl will undoubtedly play an important role in advancing our understanding of the proteome.

References

  • Efficient synthesis of 2′-C-α-aminomethyl-2′-deoxynucleosides. RSC Publishing. Available from: [Link]

  • Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (2025-08-10). Available from: [Link]

  • CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents.
  • New Developments in Spin Labels for Pulsed Dipolar EPR - PMC. NIH National Library of Medicine. Available from: [Link]

  • Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC. NIH National Library of Medicine. Available from: [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec. (2025-05-28). Available from: [Link]

  • Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19 - PMC. NIH National Library of Medicine. Available from: [Link]

  • Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC. NIH National Library of Medicine. Available from: [Link]

  • Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC. NIH National Library of Medicine. Available from: [Link]

  • Software List — ms-utils.org. (2021-04-16). Available from: [Link]

  • Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation - PMC. NIH National Library of Medicine. Available from: [Link]

  • Protein Digestion - UWPR. University of Washington. Available from: [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC. NIH National Library of Medicine. Available from: [Link]

  • Sample preparation and digestion for proteomic analyses using spin filters. (2025-08-07). ResearchGate. Available from: [Link]

  • Mass spectral fragmentation pathway of doxycycline. - ResearchGate. Available from: [Link]

  • Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC. NIH National Library of Medicine. Available from: [Link]

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC. NIH National Library of Medicine. Available from: [Link]

  • OpenMS. (2026-01-29). Available from: [Link]

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed. NIH National Library of Medicine. Available from: [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022-11-16). MDPI. Available from: [Link]

  • Amine-reactive TMT10plex Mass Tagging Kit - YouTube. (2016-12-29). Available from: [Link]

  • Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - MDPI. Available from: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]

  • Interactive Peptide Spectral Annotator: A Versatile Web-based Tool for Proteomic Applications - PMC. (2019-05-14). NIH National Library of Medicine. Available from: [Link]

  • Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Available from: [Link]

  • Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC. (2024-02-16). NIH National Library of Medicine. Available from: [Link]

  • Spin Labels in Electron Spin Resonance (ESR) Spectroscopy - News-Medical. (2019-08-20). Available from: [Link]

  • Structural Dynamics of Protein Interactions Using Site-Directed Spin Labeling of Cysteines to Measure Distances and Rotational Dynamics with EPR Spectroscopy - PMC. NIH National Library of Medicine. Available from: [Link]

  • Protein labeling protocol - Abberior Instruments. Available from: [Link]

  • ETC: Fully automated proteomics sample prep applied to chemical proteomics and plasma proteomics - YouTube. (2024-04-25). Available from: [Link]

  • Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin - PMC. NIH National Library of Medicine. Available from: [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. Available from: [Link]

  • List of mass spectrometry software - Wikipedia. Available from: [Link]

  • Improvements on Sample Preparation and Peptide Separation for Reduced Peptide Mapping Based Multi-Attribute Method analysis of Therapeutic Monoclonal Antibodies Using Lys-C Digestion | bioRxiv. (2022-02-28). Available from: [Link]

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Dynamic Structural Biology: A Technical Guide to Nitroxide Spin Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Nitroxide Spin Labels for Biomolecules Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Abstract Structural biology has traditionally relied on static snapshots provided by X-ray crystallography and Cryo-EM. However, biological function—particularly in drug targets like GPCRs and kinases—is driven by conformational dynamics. Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy bridges this gap. This guide provides a rigorous technical introduction to nitroxide spin labels, detailing the physicochemical principles, experimental workflows, and their application in resolving dynamic structure-activity relationships (SAR) in drug discovery.

The Physics and Chemistry of Nitroxide Spin Labels

The Nitroxide Radical

The core of SDSL is the nitroxide moiety, typically a stable


 radical incorporated into a heterocyclic ring (e.g., pyrroline or piperidine).[1] The unpaired electron resides in a 

molecular orbital formed by the nitrogen and oxygen

orbitals.
  • Stability: Unlike transient radicals, nitroxides are stable in solution for days to months due to steric protection (usually by methyl groups on adjacent carbons) which prevents disproportionation.

  • The Zeeman Effect: In an external magnetic field (

    
    ), the electron spin magnetic moment aligns either parallel (
    
    
    
    ) or antiparallel (
    
    
    ) to the field. The energy difference (
    
    
    ) is measured by EPR.
  • Hyperfine Coupling: The unpaired electron interacts with the

    
     nucleus (
    
    
    
    ), splitting the EPR resonance into three lines (
    
    
    ).[2]
Anisotropy and Mobility

The magnetic parameters—the g-tensor (Zeeman interaction) and the A-tensor (Hyperfine interaction)—are anisotropic.[2] They depend on the orientation of the nitroxide relative to


.
  • Rigid Limit: In a frozen sample or a slowly tumbling protein, the spectrum is a sum of all orientations (powder pattern), dominated by the broad spectral width defined by

    
    .
    
  • Motional Averaging: At room temperature, as the protein and label tumble, these anisotropic interactions average out. The degree of averaging correlates directly with the rotational correlation time (

    
    ) .
    
    • High Mobility (Exposed Loop): Sharp, narrow lines.

    • Low Mobility (Buried/Structured): Broad, distorted lines.

Key Insight: This sensitivity makes the nitroxide a reporter of local steric environment and secondary structure.

Strategic Selection: The MTSL Standard

While various labels exist, MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanethiosulfonate) is the gold standard for cysteine-based SDSL.

FeatureTechnical Justification
Specificity The methanethiosulfonate group reacts specifically and rapidly with sulfhydryl groups (-SH) to form a disulfide bond.
Size The label is roughly the size of a Tryptophan side chain, minimizing structural perturbation.
Reversibility The disulfide bond can be reduced (e.g., with DTT), allowing the protein to be recovered or relabeled.
Stereochemistry The flexible tether (R1 side chain) allows the nitroxide to adopt preferred rotamers, which have been extensively characterized for structural modeling.

Site-Directed Spin Labeling (SDSL) Workflow

The success of an SDSL experiment relies on a "self-validating" cycle of mutagenesis, labeling, and quality control.

Diagram: The SDSL Experimental Loop

SDSL_Workflow Gene Target Gene Mutagenesis Cysteine Mutagenesis Gene->Mutagenesis Expression Expression & Purification Mutagenesis->Expression Remove native Cys Add target Cys Reduction Reduction (DTT/TCEP) Expression->Reduction Ensure -SH accessibility Labeling Labeling (MTSL Excess) Reduction->Labeling Remove reductant first! Cleanup Remove Excess Label (SEC/Desalt) Labeling->Cleanup QC QC: MS & CW-EPR Cleanup->QC QC->Labeling Labeling < 50% Data Data Acquisition (DEER / CW) QC->Data Labeling > 80%

Figure 1: The iterative workflow for Site-Directed Spin Labeling, emphasizing the critical reduction and cleanup steps.

Experimental Protocols: The "How-To"

Protocol: Cysteine Labeling with MTSL

Prerequisites:

  • Protein in buffer (pH 7.0–8.0). Avoid amine buffers (Tris) if possible; Phosphate or HEPES are preferred.

  • Critical: No reducing agents (DTT,

    
    -ME) in the labeling buffer.
    

Step-by-Step:

  • Pre-Reduction (Essential):

    • Incubate protein with 5 mM DTT or TCEP for 30–60 minutes to ensure cysteines are reduced and accessible.

    • Why: Cysteines often oxidize to form disulfides during purification.

  • Removal of Reductant:

    • Pass the protein through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in degassed labeling buffer.

    • Validation: Failure to remove DTT will quench the MTSL reagent immediately.

  • Labeling Reaction:

    • Add MTSL from a concentrated stock (typically 100 mM in acetonitrile or DMSO) to the protein.

    • Ratio: Use a 5- to 10-fold molar excess of MTSL over total cysteine content.

    • Incubate: 1 hour at Room Temperature (dark) or Overnight at 4°C.

  • Removal of Free Label:

    • Perform Size Exclusion Chromatography (SEC) or extensive dialysis.

    • Validation: Free MTSL gives a very sharp, isotropic 3-line signal that dominates the EPR spectrum, obscuring the protein-bound signal.

  • Quantification (The "Spin Count"):

    • Measure the double integral of the CW-EPR spectrum. Compare against a standard curve of free nitroxide (e.g., TEMPO) to determine spin concentration.

    • Calculate Labeling Efficiency:

      
      . Target > 80%.
      

Data Analysis: Measuring Distance with DEER

For drug discovery, the most powerful application is Double Electron-Electron Resonance (DEER) , also known as PELDOR. This pulsed EPR technique measures the distance between two labels (1.5 nm – 8.0 nm) by detecting the dipolar coupling interaction.

The Dipolar Coupling Logic

The dipolar coupling frequency (


) is inversely proportional to the cube of the distance (

):

Diagram: DEER Pulse Sequence & Interpretation

DEER_Logic Pulse 4-Pulse DEER Sequence (Observer & Pump Frequencies) Dipolar Dipolar Modulation of Spin Echo Pulse->Dipolar Pump pulse flips Spin B Trace Time Domain Trace V(t) Dipolar->Trace Oscillatory decay Math Tikhonov Regularization (Ill-posed Problem) Trace->Math Background Correction Dist Distance Distribution P(r) Math->Dist Fourier Transform Equivalent

Figure 2: The logical flow of a DEER experiment, converting magnetic dipolar interactions into a probability distribution of inter-spin distances.

Applications in Drug Discovery: GPCR Dynamics

G-Protein Coupled Receptors (GPCRs) exist in an equilibrium between Inactive and Active states. Small molecule ligands shift this equilibrium. SDSL-EPR is uniquely capable of quantifying these population shifts, which are often invisible to crystallography.

Case Study: -Adrenergic Receptor ( AR)
  • Experiment: Labels are placed on Transmembrane Helix 6 (TM6) and a reference helix (TM4).

  • Observation:

    • Inverse Agonist (Carazolol): Narrow distance distribution centered at ~35 Å (Closed/Inactive).

    • Agonist (Isoproterenol): Shift to a broader distribution centered at ~49 Å (Open/Active).

    • Partial Agonist: A bimodal distribution showing coexistence of both states.

Impact: This "Dynamic SAR" allows chemists to optimize drugs not just for affinity, but for their ability to stabilize specific conformational states (efficacy).

References

  • Hubbell, W. L., et al. (2000). "Watching Proteins Move Using Site-Directed Spin Labeling." Structure. Link

  • Jeschke, G. (2012). "DEER Distance Measurements in Nanometer Range." Annual Review of Physical Chemistry. Link

  • Altenbach, C., et al. (2001). "High-Resolution Distance Mapping in Rhodopsin Reveals the Pattern of Helix Movement due to Activation." Science. Link

  • Manglik, A., & Kobilka, B. (2014).

    
    AR." Current Opinion in Cell Biology. Link
    
  • Klare, J. P., & Steinhoff, H. J. (2009). "Spin Labeling EPR." Photosynthesis Research. Link

Sources

Unveiling Molecular Dynamics: A Technical Guide to 2-(Aminomethyl)-2-methyl Doxyl in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-(Aminomethyl)-2-methyl Doxyl, a paramagnetic spin label, and its pivotal role in elucidating the structure, dynamics, and interactions of biomolecules. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the core principles of its application, particularly in the realm of proteomics and structural biology, through the powerful technique of Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction: The Power of Paramagnetic Probes in Biological Insight

Understanding the intricate dance of molecules is fundamental to unraveling biological processes and developing effective therapeutics. While static structures provide a valuable blueprint, the function of biomolecules is intrinsically linked to their dynamic nature. Site-Directed Spin Labeling (SDSL), coupled with EPR spectroscopy, has emerged as a robust method for capturing these molecular motions in real-time.[1][2] At the heart of this technique lies the spin label, a small molecule containing a stable unpaired electron. This compound is one such probe, designed for covalent attachment to biological macromolecules, thereby serving as a reporter on its local environment.

The Core Tool: Understanding this compound

This compound, identified by its CAS number 663610-75-1, is a nitroxide spin label belonging to the doxyl family.[3][4] Its molecular structure features a stable nitroxide radical (the source of the EPR signal) integrated into a five-membered ring system. Crucially, it possesses a primary amine on a methyl group at the 2-position, rendering it reactive towards specific functional groups within a biomolecule.

PropertyValueSource
CAS Number 663610-75-1[3]
Molecular Formula C7H15N2O2[3][4]
Molecular Weight 159.21 g/mol [3]
Synonym 2-(Aminomethyl)-2,4,4-trimethyl-3-oxazolidinyloxy[4]
Primary Application Proteomics Research[3]

The defining characteristic of this compound is its aminomethyl functional group. This primary amine allows for its covalent attachment to biomolecules through various conjugation chemistries, most notably targeting carboxyl groups or aldehydes. This reactivity profile makes it a versatile tool for labeling proteins and other macromolecules at specific sites.

Caption: Structure of this compound spin label.

The Principle of Site-Directed Spin Labeling (SDSL) with EPR Spectroscopy

SDSL-EPR is a powerful technique that provides information about the local environment and dynamics of a specific residue within a protein or other macromolecule.[2] The methodology involves a series of well-defined steps:

  • Site-Specific Mutagenesis: A residue at the desired location in the biomolecule is mutated to an amino acid with a unique reactive group. While cysteine is commonly used for thiol-reactive labels, for amine-reactive labels like this compound, one might target acidic residues (aspartic or glutamic acid) for amide bond formation.

  • Covalent Labeling: The purified biomolecule is then reacted with the spin label. The aminomethyl group of this compound can be coupled to carboxyl groups on the protein using carbodiimide chemistry.

  • Purification: Excess, unreacted spin label is removed from the labeled biomolecule.

  • EPR Spectroscopy: The spin-labeled sample is analyzed by EPR spectroscopy. The resulting spectrum is highly sensitive to the rotational motion of the nitroxide radical.

The shape and width of the EPR spectrum are directly influenced by the mobility of the spin label. A rapidly tumbling spin label in an unrestricted environment will produce a sharp, three-line spectrum. Conversely, if the spin label's motion is restricted, for instance, by interactions with the surrounding protein structure, the spectral lines will broaden. This sensitivity to motion on the nanosecond timescale allows researchers to probe local dynamics.[1]

Start Start: Purified Protein with Target Residue Mutagenesis Site-Directed Mutagenesis (e.g., to Asp/Glu) Start->Mutagenesis Labeling Covalent Labeling with This compound (Carbodiimide Chemistry) Mutagenesis->Labeling Purification Purification (e.g., Dialysis, Chromatography) Labeling->Purification EPR EPR Spectroscopy Purification->EPR Analysis Spectral Analysis: Mobility, Accessibility, Distance Measurements EPR->Analysis End End: Structural & Dynamic Insights Analysis->End

Caption: Workflow for Site-Directed Spin Labeling EPR.

Applications in Research and Drug Development

The insights gained from using this compound in SDSL-EPR studies are vast and have significant implications for basic research and pharmaceutical development.

  • Mapping Protein Conformation and Dynamics: By labeling different sites on a protein, it is possible to map changes in local conformation and dynamics upon ligand binding, protein-protein interaction, or changes in environmental conditions.

  • Investigating Protein Folding and Misfolding: SDSL-EPR can track the folding pathways of proteins and identify regions of misfolding, which is crucial for understanding diseases such as Alzheimer's and Parkinson's.

  • Characterizing Membrane Protein Structure and Function: Membrane proteins are notoriously difficult to study with traditional structural biology techniques. SDSL-EPR provides a powerful tool to investigate their structure and conformational changes within a native-like lipid environment.

  • Drug Discovery and Development: This technique can be used to screen for small molecules that bind to a target protein and induce specific conformational changes. It can also be used to characterize the binding site and mechanism of action of a drug candidate.

Experimental Protocol: Labeling a Protein with this compound

This section provides a generalized, self-validating protocol for labeling a protein containing an accessible carboxylic acid group with this compound.

Materials:

  • Purified protein with a target aspartic or glutamic acid residue.

  • This compound spin label.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2.

  • Quenching Buffer: 50 mM Tris, pH 7.5.

  • Dialysis tubing or desalting column.

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Activation Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any primary amines that could compete with the spin label.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubate at room temperature for 15-30 minutes. This reaction activates the carboxyl groups to form a more reactive NHS ester.

  • Spin Labeling Reaction:

    • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Labeling Buffer.

    • Add a 10- to 20-fold molar excess of the spin label solution to the activated protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The primary amine of the spin label will react with the NHS-activated carboxyl groups to form a stable amide bond.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted spin label and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

    • The efficiency of free label removal is critical for high-quality EPR spectra.

  • Verification of Labeling:

    • EPR Spectroscopy: A quick EPR scan of the purified protein will confirm the presence of the covalently attached spin label. The spectrum should show broadened lines characteristic of a restricted nitroxide, while the absence of a sharp three-line signal indicates the successful removal of free spin label.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the covalent modification of the protein by observing the expected mass shift.

cluster_activation Activation cluster_labeling Labeling cluster_purification Purification & Verification Protein Protein-COOH Activated_Protein Protein-CO-NHS Protein->Activated_Protein Activation Buffer pH 6.0 EDC_NHS EDC, NHS EDC_NHS->Activated_Protein Labeled_Protein Protein-CO-NH-CH2-Doxyl Activated_Protein->Labeled_Protein Labeling Buffer pH 7.2 Spin_Label H2N-CH2-Doxyl Spin_Label->Labeled_Protein Purification Dialysis / Desalting Labeled_Protein->Purification Verification EPR / Mass Spec Purification->Verification

Caption: Protein labeling workflow with this compound.

Data Interpretation and Advanced Applications

The analysis of EPR spectra from spin-labeled proteins can yield a wealth of information. The lineshape of the continuous-wave (CW) EPR spectrum provides qualitative and quantitative measures of the spin label's rotational mobility. More advanced pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can be used to measure distances between two spin labels on the order of 1.5 to 8 nanometers. This allows for the determination of intramolecular distances and the characterization of protein complexes.

Conclusion

This compound represents a valuable tool in the arsenal of researchers studying the intricacies of biomolecular systems. Its amine-reactive nature allows for site-specific incorporation into proteins and other macromolecules, enabling the powerful techniques of SDSL-EPR to be applied. The ability to probe local dynamics, map conformational changes, and measure distances provides unparalleled insights into the mechanisms of biological function and opens new avenues for rational drug design. As EPR technology continues to advance, the applications for versatile spin labels like this compound will undoubtedly expand, pushing the frontiers of our understanding of the molecular world.

References

  • Pharmaffiliates. This compound. [Link]

  • Miles, C. S., et al. (2018). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1731, 225-241. [Link]

  • Columbus, L., & Hubbell, W. L. (2002). A new spin on protein structure. Trends in biochemical sciences, 27(6), 288-295. [Link]

  • Jeschke, G. (2012). Studying Macromolecules by EPR. ETH Zurich. [Link]

  • Lakomek, N. A., et al. (2012). Introduction to spin label electron paramagnetic resonance spectroscopy of proteins. Biochemistry and Molecular Biology Education, 41(1), 15-22. [Link]

  • Steinhoff, H. J. (2004). Site-directed spin labeling and EPR spectroscopy of proteins. Biological chemistry, 385(10), 913-923. [Link]

Sources

Technical Guide: Characterization and Application of Doxyl Spin Probes in Membrane Biophysics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for utilizing Doxyl (4,4-dimethyl-3-oxazolinyloxy) spin probes in the structural and dynamic characterization of lipid bilayers. Designed for researchers in drug delivery and membrane biophysics, this document moves beyond basic definitions to explore the mechanistic "molecular ruler" capabilities of


-Doxylstearic acids (

-DSA). It details the physics of nitroxide spectral anisotropy, provides a self-validating protocol for liposome labeling, and establishes the mathematical basis for calculating order parameters (

) and rotational correlation times (

).

Structural Fundamentals: The "Molecular Ruler"

Doxyl spin probes are fatty acid analogs where a stable nitroxide radical ring is rigidly fused to the alkyl chain. The critical variable is


, the carbon position of the nitroxide ring relative to the carboxyl headgroup. This positional isomerism allows the researcher to profile the membrane's physical properties at specific depths with Ångström-level precision.
Key Probes and Depth Profiling
  • 5-DSA (Surface Probe): The nitroxide ring is near the carboxyl group. It reports on the highly ordered, rigid environment near the lipid-water interface (headgroup region).

  • 12-DSA (Intermediate Probe): Probes the mid-region of the acyl chain, where flexibility begins to increase.

  • 16-DSA (Core Probe): The nitroxide is near the terminal methyl group. It reports on the highly fluid, disordered hydrophobic core.

Visualization: The Flexibility Gradient

The following diagram illustrates the insertion depth of these probes and the corresponding gradient of motion (flexibility) and polarity across the bilayer.

MembraneGradient cluster_0 Membrane Cross-Section Water Aqueous Phase (Polar) Headgroup Lipid Headgroup Region (High Order, Slow Motion) Water->Headgroup Interface MidChain Acyl Chain Mid-Region (Intermediate Fluidity) Headgroup->MidChain Core Hydrophobic Core (Low Order, Fast Motion) MidChain->Core Probe5 5-DSA (Probes Headgroup) Probe5->Headgroup Localizes to Probe16 16-DSA (Probes Core) Probe16->Core Localizes to

Figure 1: Depth-dependent localization of Doxyl probes. 5-DSA reports on the rigid interface, while 16-DSA reports on the fluid core, effectively mapping the membrane's flexibility gradient.

EPR Spectral Characteristics & Physics

The utility of Doxyl probes relies on the anisotropy of the nitroxide radical's interaction with the magnetic field. The unpaired electron resides in a


 orbital of the N-O bond, interacting with the 

N nucleus (

), resulting in a three-line hyperfine structure.
The Physics of Motion

The shape of the EPR spectrum is dictated by the rate of the probe's tumbling (rotational diffusion) relative to the anisotropy of the


-tensor and hyperfine (

) tensor.
  • Rigid Limit (Slow Motion): If the probe is immobilized (e.g., 5-DSA in a gel-phase membrane), the anisotropy is not averaged out. The spectrum is broad, showing distinct parallel (

    
    ) and perpendicular (
    
    
    
    ) components.
  • Fast Tumbling (Fluid Limit): If the probe rotates freely (e.g., 16-DSA in a fluid membrane or free probe in solution), the anisotropy is averaged. The spectrum consists of three sharp, narrow lines of nearly equal height.

Polarity Sensitivity ( )

The hyperfine splitting constant (


) is sensitive to the local dielectric constant (polarity).
  • High Polarity (Water):

    
     Gauss.
    
  • Low Polarity (Lipid Core):

    
     Gauss.
    
  • Application: By calculating the isotropic splitting constant (

    
    ), one can determine if water has penetrated the membrane core (e.g., during electroporation or peptide insertion).
    

Experimental Protocol: Spin-Labeled Liposomes

Objective: Preparation of Large Unilamellar Vesicles (LUVs) labeled with 5-DSA for order parameter determination.

Critical Considerations (Expertise Pillar)
  • Probe Concentration: Maintain a probe-to-lipid molar ratio

    
     (1 mol%). Higher concentrations cause Heisenberg spin exchange and dipolar broadening, which artificially widen the spectral lines and invalidate calculations.
    
  • Solvent Removal: Traces of chloroform can fluidize membranes, artificially lowering the order parameter.

Workflow Diagram

ProtocolWorkflow Step1 1. Co-dissolution Mix Lipid + Probe (100:1) in Chloroform Step2 2. Film Formation Rotary Evaporation + High Vacuum (4h) Step1->Step2 Step3 3. Hydration Add Buffer > Tm Vortex to form MLVs Step2->Step3 Step4 4. Extrusion Pass through 100nm Polycarbonate Filter Step3->Step4 Step5 5. EPR Acquisition Scan 100 Gauss range Step4->Step5

Figure 2: Step-by-step workflow for generating spin-labeled LUVs. Critical control points include the lipid:probe ratio and thorough vacuum drying.

Step-by-Step Methodology
  • Mixing: In a glass vial, mix the host lipid (e.g., DPPC) and 5-DSA in chloroform. Target ratio: 1 mol% probe.

  • Drying: Evaporate solvent under a stream of nitrogen to form a thin film. Place the vial under high vacuum (<10 mTorr) for at least 4 hours to remove residual solvent.

  • Hydration: Add buffer (e.g., PBS, pH 7.4) to the film. The temperature must be above the phase transition temperature (

    
    ) of the lipid. Vortex vigorously to detach the film, forming Multilamellar Vesicles (MLVs).
    
  • Extrusion: Assemble a mini-extruder with a 100 nm polycarbonate membrane. Pass the MLV suspension through the filter 11-21 times (odd number ensures final collection in the receiver syringe). This creates LUVs.

  • Measurement: Transfer to a quartz EPR capillary. Measure at controlled temperature.

Data Analysis & Interpretation

Quantitative analysis depends on the motional regime of the probe.

Table 1: Selecting the Correct Parameter
ProbePrimary LocationMotion RegimeKey ParameterPhysical Meaning
5-DSA Headgroup/InterfaceSlow / AnisotropicOrder Parameter (

)
Angular amplitude of excursion (Rigidity).
16-DSA Hydrophobic CoreFast / IsotropicCorrelation Time (

)
Rate of rotational tumbling (Fluidity).
Calculation of Order Parameter ( )

Used primarily for 5-DSA . It quantifies the deviation of the probe's axis from the membrane normal.



Where:

  • 
     (or 
    
    
    
    ): Outer hyperfine splitting (measured from spectrum).
  • 
     (or 
    
    
    
    ): Inner hyperfine splitting (measured from spectrum).
  • 
    : Principal values of the hyperfine tensor for the nitroxide (constants: 
    
    
    
    G,
    
    
    G).
  • 
    : Polarity correction factor.
    

Interpretation:

  • 
    : Perfectly rigid crystal.
    
  • 
    : Complete isotropic tumbling (liquid).
    
  • Typical Lipid Bilayer:

    
     (Gel phase), 
    
    
    
    (Liquid crystalline phase).
Calculation of Rotational Correlation Time ( )

Used primarily for 16-DSA . It assumes the motion is fast enough to average the anisotropy but slow enough to cause differential line broadening.



Where:

  • 
    : Peak-to-peak linewidth of the central line (in Gauss).
    
  • 
    : Height of the central line.
    
  • 
    : Height of the high-field line.
    

Interpretation:

  • Lower

    
     indicates faster tumbling (higher fluidity).
    
  • Typical values:

    
     to 
    
    
    
    seconds.

References

  • Marsh, D. (2010).[1] Spin-Label EPR for Determining Polarity and Proticity in Biomolecular Assemblies: Transmembrane Profiles.[1] Applied Magnetic Resonance.[1][2][3] Available at: [Link]

  • Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes.[1] In: Spin Labeling. Theory and Applications. Academic Press, New York.

  • Gaffney, B. J., & Marsh, D. (1998). High-frequency, spin-label EPR of nonaxial lipid ordering and motion in cholesterol-containing membranes.[4] PNAS. Available at: [Link]

  • Avanti Polar Lipids. Preparation of Liposomes via Extrusion.[5] Technical Guide. Available at: [Link]

  • Subczynski, W. K., et al. (2022). Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures. Frontiers in Physiology. Available at: [Link]

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Methodological & Application

Unveiling Molecular Dynamics: A Detailed Protocol for Site-Directed Spin Labeling with 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing the Invisible Machinery of Biomolecules

In the intricate world of molecular biology, understanding the structure and dynamics of proteins is paramount to deciphering their function. Site-Directed Spin Labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a powerful biophysical technique to illuminate these molecular motions.[1][2] This method provides invaluable insights into local protein structure, conformational changes, and interactions that are often invisible to higher-resolution structural methods like X-ray crystallography and cryo-electron microscopy.[2][3] SDSL is not limited by the size of the protein or the optical properties of the sample, making it a versatile tool for studying a wide range of biological systems, including membrane proteins.[1][4]

The core principle of SDSL involves the introduction of a stable nitroxide radical, the "spin label," at a specific site within a biomolecule.[2][5] The most common approach involves site-directed mutagenesis to introduce a cysteine residue, which is then covalently modified with a sulfhydryl-specific spin label.[2][6][7] However, the repertoire of spin labeling chemistries has expanded, offering alternative strategies for site-specific modification. This guide focuses on a specific amine-reactive spin label, 2-(Aminomethyl)-2-methyl Doxyl (AMMD) , providing a detailed protocol for its application in protein studies. AMMD offers an alternative to cysteine-based labeling, allowing for the interrogation of protein regions devoid of accessible cysteine residues or where the introduction of a cysteine might be structurally disruptive.

This application note provides a comprehensive, step-by-step protocol for utilizing AMMD in SDSL experiments, from protein preparation and labeling to data acquisition and interpretation. We will delve into the rationale behind each step, offering practical insights to ensure successful and reproducible results for researchers, scientists, and drug development professionals.

The AMMD Advantage: An Alternative Labeling Strategy

While cysteine-reactive spin labels like the methanethiosulfonate spin label (MTSL) are widely used, AMMD presents a valuable alternative by targeting primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This amine-reactivity broadens the scope of SDSL by:

  • Expanding the Labeling Toolkit: Provides an orthogonal labeling strategy to cysteine-based methods.[8][9]

  • Preserving Critical Cysteines: Allows for the study of proteins where native cysteines are essential for structure or function.

  • Accessing Different Structural Regions: Enables the probing of protein surfaces rich in lysine residues or the specific labeling of the N-terminus.

The chemical structure of AMMD features a primary amine, which can be conjugated to a protein of interest through various amine-reactive cross-linking chemistries. A common approach involves the use of amine-reactive reagents to first activate the protein, followed by reaction with the aminomethyl group of AMMD.

Experimental Workflow: A Visual Overview

The overall workflow for site-directed spin labeling with AMMD is a multi-step process that requires careful planning and execution. The following diagram outlines the key stages of the experiment.

SDSL_Workflow Protein_Prep Protein Preparation & Mutagenesis Labeling Amine-Reactive Labeling with AMMD Protein_Prep->Labeling Purified Protein Purification Purification of Labeled Protein Labeling->Purification Labeled Protein Mixture EPR EPR Spectroscopy Purification->EPR Pure Labeled Protein Analysis Data Analysis & Interpretation EPR->Analysis EPR Spectrum

Figure 1: A generalized workflow for site-directed spin labeling with AMMD.

Part 1: Protein Preparation and Site-Selection

The foundation of a successful SDSL experiment lies in the careful preparation of the target protein. This involves not only obtaining a pure and stable protein sample but also strategically selecting the site for spin label incorporation.

Site-Directed Mutagenesis

If specific lysine residues are targeted for labeling, site-directed mutagenesis can be employed to introduce a lysine at the desired position while removing other reactive lysines that might lead to non-specific labeling. For N-terminal labeling, ensure the N-terminal amine is accessible and not post-translationally modified.

Protein Expression and Purification

High-purity protein is essential to avoid non-specific labeling and to obtain high-quality EPR data.

Protocol: Protein Expression and Purification

  • Expression: Express the protein of interest using a suitable expression system (e.g., E. coli, insect cells, or mammalian cells). For bacterial expression, induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at an appropriate temperature to ensure proper folding.[10]

  • Cell Lysis: Harvest the cells and lyse them using methods such as sonication or a French press to release the cellular contents.[10]

  • Affinity Chromatography: Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).[10][11] This initial step provides a significant increase in purity.

  • Further Purification (Optional): Depending on the purity after affinity chromatography, further purification steps such as ion-exchange or size-exclusion chromatography may be necessary to remove any remaining contaminants.

  • Buffer Exchange: Exchange the purified protein into an appropriate buffer for labeling. This buffer should be free of primary amines (e.g., Tris) that would compete with the protein for reaction with the labeling reagent. Phosphate or HEPES buffers are suitable alternatives.

Part 2: Amine-Reactive Spin Labeling with AMMD

The core of the procedure is the covalent attachment of the AMMD spin label to the target protein. This is typically achieved using a two-step process involving an amine-reactive crosslinker.

Reagents and Materials
Reagent/MaterialRecommended Concentration/SpecificationPurpose
Purified Protein1-10 mg/mL in amine-free bufferThe biological macromolecule to be labeled.
This compound (AMMD)10-fold molar excess over proteinThe spin label containing a primary amine for conjugation.
Amine-reactive crosslinker (e.g., NHS-ester)5- to 20-fold molar excess over proteinTo activate carboxyl groups on the protein for reaction with AMMD.
Labeling Buffer (e.g., 50 mM Phosphate, pH 7.2-8.0)-Provides the optimal pH environment for the labeling reaction.
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)-To stop the labeling reaction by consuming excess reactive crosslinker.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)-To dissolve the spin label and crosslinker.
Step-by-Step Labeling Protocol
  • Prepare Protein Solution: Ensure the purified protein is in an amine-free buffer at a concentration of at least 2 mg/mL for optimal labeling.[12]

  • Prepare Reagent Stocks: Dissolve the AMMD spin label and the amine-reactive crosslinker in a small amount of anhydrous DMF or DMSO.[13]

  • Activate the Protein (if using a two-step crosslinking): Add the amine-reactive crosslinker to the protein solution and incubate for 15-30 minutes at room temperature. The optimal molar ratio of crosslinker to protein may need to be determined empirically.[12]

  • Labeling Reaction: Add the AMMD solution to the activated protein solution. A 10-fold molar excess of AMMD over the protein is a good starting point.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal incubation time can vary depending on the protein and the specific crosslinker used.

  • Quench the Reaction: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted crosslinker.

Labeling_Reaction Protein Protein with accessible amine Activated_Protein Activated Protein Protein->Activated_Protein + Crosslinker Crosslinker Amine-reactive Crosslinker Labeled_Protein Spin-Labeled Protein Activated_Protein->Labeled_Protein + AMMD AMMD AMMD Spin Label

Figure 2: Schematic of the two-step amine-reactive labeling process.

Part 3: Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove unreacted spin label and any byproducts to obtain a pure sample of the spin-labeled protein for EPR analysis.

Protocol: Purification of Labeled Protein

  • Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the labeled protein from the smaller, unreacted spin label molecules. Use a gel filtration column (e.g., Sephadex G-25 or BioGel P-30) equilibrated with the desired buffer for EPR measurements.[13]

  • Dialysis: Extensive dialysis against a large volume of buffer can also be used to remove free spin label.[13]

  • Affinity Chromatography: If the protein has an affinity tag, a second round of affinity purification can be performed to remove any unlabeled protein, although this is often not necessary if the labeling efficiency is high.[11]

  • Magnetic Separation: For a rapid and high-throughput purification, magnetic beads coated with an appropriate ligand can be used to capture the labeled protein.[14]

Part 4: EPR Spectroscopy and Data Interpretation

The final step is to acquire and interpret the EPR spectrum of the spin-labeled protein. The lineshape of the EPR spectrum provides rich information about the local environment and dynamics of the spin label.[1][15]

Sample Preparation for EPR
  • Concentrate the Labeled Protein: Concentrate the purified, spin-labeled protein to a suitable concentration for EPR measurements (typically 50-200 µM).

  • Load the Sample: Load the protein sample into a quartz capillary tube or a flat cell suitable for your EPR spectrometer.

EPR Data Acquisition

Acquire the continuous-wave (CW) EPR spectrum at room temperature or, for frozen solutions, at cryogenic temperatures. The choice of temperature depends on the specific information being sought.

Interpreting the EPR Spectrum

The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide spin label.

  • Rapid Motion: A spin label in a highly flexible and solvent-exposed region will tumble rapidly, resulting in a spectrum with three sharp, narrow lines.[1]

  • Restricted Motion: A spin label in a more ordered or buried environment will have restricted motion, leading to a broader and more complex spectrum.[1]

  • Immobilized: A spin label that is completely immobilized will give a "rigid-limit" spectrum.

By analyzing the lineshape, one can infer details about the secondary and tertiary structure in the vicinity of the label, as well as changes in protein conformation upon ligand binding or interaction with other proteins.[15]

Conclusion: A Powerful Tool for Structural Biology

Site-directed spin labeling with amine-reactive probes like this compound provides a robust and versatile method for investigating protein structure and dynamics. By following the detailed protocols outlined in this application note, researchers can confidently apply this technique to their own systems of interest, gaining valuable insights into the complex world of biomolecular function. The ability to label proteins at sites other than cysteine residues significantly expands the utility of SDSL-EPR, making it an indispensable tool in the modern structural biologist's arsenal.

References

  • Lakshminarayanan, A., & Murali, A. (2017). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. MDPI. [Link]

  • Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Enzymology, 357, 294-320. [Link]

  • Sigurdsson, S. T. (2015). Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2′-Amino Groups. In Nitroxides (pp. 165-183). Humana Press, New York, NY. [Link]

  • Sigurdsson, S. T. (n.d.). Site-Directed Spin Labeling for EPR Studies of Nucleic Acids. The Sigurdsson Research Group. [Link]

  • Torricella, F., Pierro, A., & Drescher, M. (2021). Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. eLife, 10, e68982. [Link]

  • Steinhoff, H. J. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. Biologie Osnabrück. [Link]

  • Swayne, L. A., & Swayne, T. C. (2016). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of Visualized Experiments, (113), 54133. [Link]

  • Hett, T., & Drescher, M. (2021). A novel strategy for site selective spin-labeling to investigate bioactive entities by DNP and EPR spectroscopy. Scientific Reports, 11(1), 1-10. [Link]

  • Klare, J. P., & Steinhoff, H. J. (2009). Site-Directed Spin Labeling and Electron Paramagnetic Resonance (EPR) Spectroscopy: A Versatile Tool to Study Protein-Protein Interactions. In Protein-Protein Interactions (pp. 437-462). Humana Press. [Link]

  • Mote, K. R., & Madathil, R. (2016). Biophysical EPR Studies Applied to Membrane Proteins. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-8. [Link]

  • Li, N. S., & Piccirilli, J. A. (2012). Efficient synthesis of 2'-C-α-aminomethyl-2'-deoxynucleosides. Chemical Communications, 48(70), 8754-8756. [Link]

  • Cristea, I. M., & Chait, B. T. (2011). Affinity Purification of Protein Complexes. Cold Spring Harbor Protocols, 2011(5), pdb-prot5616. [Link]

  • Benci, K., et al. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 27(19), 6296. [Link]

  • Meng, W. H., et al. (2024). Efficient Orthogonal Spin Labeling of Proteins via Aldehyde Cyclization for Pulsed Dipolar EPR Distance Measurements. Journal of the American Chemical Society. [Link]

  • Fleissner, M. R., et al. (2014). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. Biochemistry, 53(40), 6345-6357. [Link]

  • Asiri, A. M., et al. (2024). Synthesis, crystal structure, biological and docking studies of 5-hydroxy-2-{[(2-methylpropyl)iminio]methyl}phenolate. Scientific Reports, 14(1), 1-13. [Link]

  • Byeon, I. J. L., & Gronenborn, A. M. (2013). Bacterial Expression and Purification of the Amyloidogenic Peptide PAPf39 for Multidimensional NMR Spectroscopy. Protein Expression and Purification, 91(2), 115-121. [Link]

  • Meng, W. H., et al. (2024). Efficient Orthogonal Spin Labeling of Proteins via Aldehyde Cyclization for Pulsed Dipolar EPR Distance Measurements. ResearchGate. [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]

  • GenScript. (2021, August 26). Speed Up and Simplify Your Antibody and Protein Purification with Magnetic Separation [Video]. YouTube. [Link]

Sources

Application Note: Interfacial Membrane Fluidity & Dynamics Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(Aminomethyl)-2-methyl Doxyl (CAS 663610-75-1), a specialized nitroxide spin probe, for characterizing membrane interfacial dynamics, surface potential, and microviscosity.[1]

Unlike hydrophobic probes (e.g., 5-DSA, 16-DSA) that bury into the lipid bilayer core, this amine-functionalized DOXYL derivative is amphiphilic/hydrophilic.[1] It is uniquely suited for probing the membrane-water interface , measuring surface fluidity , or serving as a precursor for site-specific conjugation to membrane components.[1]

Compound: this compound (2-AMD) CAS: 663610-75-1 Molecular Formula:


Class:  Functionalized Nitroxide Spin Label (Oxazolidine derivative)[1]

Core Principle & Mechanism

The utility of this compound in membrane studies relies on its ability to report on the motional freedom (fluidity) and local polarity of the aqueous-lipid interface.[1]

The Physicochemical Sensor[1]
  • Structure: The 5-membered oxazolidine ring (DOXYL) confers higher structural rigidity compared to 6-membered TEMPO rings, reducing conformational noise.[1]

  • Functional Group: The primary amine (

    
    ) at the C2 position is protonatable (
    
    
    
    ).[1] This allows the probe to interact electrostatically with anionic lipid headgroups (e.g., PS, PG) or partition into the hydration layer based on surface potential.[1]
  • EPR Readout: The unpaired electron on the nitroxide (

    
    ) interacts with the external magnetic field (
    
    
    
    ) and the nitrogen nucleus (
    
    
    ), producing a three-line spectrum.[1] The line shape depends on the rate of molecular tumbling (Rotational Correlation Time,
    
    
    ).[1]
Measuring "Fluidity" at the Interface

"Membrane fluidity" is a composite term.[1] While fatty acid labels measure acyl chain disorder, 2-AMD measures the microviscosity (


) of the headgroup region .[1]
  • High Fluidity (Low Viscosity): Fast isotropic tumbling

    
     Narrow spectral lines.[1]
    
  • Low Fluidity (Rigid/Crowded Interface): Slow/Anisotropic tumbling

    
     Broadened lines, reduced peak amplitudes.[1]
    

Experimental Workflow (Graphviz)

Membrane_Fluidity_Workflow Prep 1. Preparation (Liposomes/Cells) Incubation 3. Labeling (Incubate 15-30 min) Prep->Incubation Stock 2. Probe Stock (10 mM in Water/Buffer) Stock->Incubation Final Conc: 50-200 u00B5M Separation 4. Separation (Optional) (Remove free probe via Spin Column) Incubation->Separation If high background EPR 5. EPR Spectroscopy (X-Band, RT or Temp Ramp) Incubation->EPR Direct Measurement Separation->EPR Analysis 6. Data Analysis (Calculate u03C4c & 2Azz) EPR->Analysis

Figure 1: End-to-end workflow for assessing interfacial membrane fluidity using this compound.

Detailed Protocol

Materials Preparation
  • Buffer: 10 mM HEPES or PBS, pH 7.4. (Avoid phosphate if studying calcium interactions, as precipitation may occur).[1]

  • Spin Label Stock: Dissolve this compound to 10-50 mM in

    
     or buffer.
    
    • Note: Unlike fatty acid labels (5-DSA), this probe is water-soluble.[1] Organic solvents (DMSO/Ethanol) are usually unnecessary but can be used if preparing lipid conjugates.[1]

  • Membrane System:

    • Liposomes (LUVs/MLVs): 1-10 mM lipid concentration.[1]

    • Biological Membranes: Erythrocyte ghosts or purified plasma membranes (

      
      ).[1]
      
Labeling Procedure

This protocol assumes the use of 2-AMD as a non-covalent interfacial probe.[1]

  • Aliquot Sample: Transfer

    
     of membrane suspension to a microfuge tube.
    
  • Add Probe: Add the spin label stock to a final concentration of 50--200

    
    M .
    
    • Critical Ratio: Maintain a Probe:Lipid molar ratio of

      
       to prevent spin-spin exchange broadening (dipolar interactions) which distorts the fluidity signal.[1]
      
  • Incubation: Incubate at Room Temperature (or experimental temperature) for 15--30 minutes in the dark.

    • Why: This allows the amine to equilibrate with the headgroup region.[1]

  • Loading: Transfer the sample into a glass capillary (approx.

    
    ) or a flat tissue cell for the EPR cavity.[1]
    
EPR Acquisition Parameters (X-Band)

Set up the EPR spectrometer (e.g., Bruker EMX or similar) with the following baseline settings:

ParameterSettingRationale
Microwave Frequency ~9.4-9.8 GHzStandard X-Band resonance.[1]
Microwave Power 2 - 5 mWAvoid saturation (power broadening).[1] Run a power saturation curve if unsure.
Modulation Amplitude 1.0 - 2.0 GaussSufficient to resolve lines without over-modulation broadening.[1]
Scan Range 100 GaussCovers the full nitroxide triplet (

is typically ~32-60 G).[1]
Time Constant 20 - 80 msFilters high-frequency noise.[1]
Conversion Time 40 - 100 msMatches time constant for signal integration.[1]

Data Analysis & Interpretation

The primary metric for fluidity using a small tumbling probe is the Rotational Correlation Time (


) .[1]
Calculating (Motion in the Fast Tumbling Regime)

If the probe is relatively mobile (spectra show three distinct lines of unequal height), use the Kivelson formula:


[1]
  • 
    :  Peak-to-peak linewidth of the central line (in Gauss).[1]
    
  • 
    :  Height of the central line.
    
  • 
    :  Height of the high-field line (rightmost peak).[1]
    

Interpretation:

  • Lower

    
     (e.g., 
    
    
    
    ):
    High fluidity/low microviscosity.[1] The probe tumbles freely.[1]
  • Higher

    
     (e.g., 
    
    
    
    ):
    Low fluidity.[1] The probe is restricted by headgroup packing or electrostatic binding.[1]
Distinguishing Bound vs. Free Populations

Because 2-AMD is water-soluble, your spectrum may be a superposition of two components:

  • Free (Aqueous): Very sharp lines, isotropic (

    
    ).[1]
    
  • Bound (Interfacial): Broader lines, slightly anisotropic.[1]

To isolate the membrane effect:

  • Subtraction: Digitally subtract the spectrum of the probe in buffer alone from the membrane spectrum.[1]

  • Centrifugation: Pellet the membranes (if MLVs/Ghosts) and wash to remove free probe before measuring (though this may disturb the equilibrium).[1]

Hyperfine Splitting ( )

The distance between the outermost peaks (if immobilized) or the coupling constant (


) indicates local polarity.[1]
  • 
     decreases  as hydrophobicity increases.[1]
    
  • If the probe buries deeper into the interface,

    
     will drop slightly compared to the aqueous value.[1]
    

Advanced Application: Conjugation

The amino group of this compound makes it an excellent "building block" for creating custom fluidity probes.[1]

Protocol for Lipid Conjugation:

  • Reactants: Mix 2-AMD with a Fatty Acid N-hydroxysuccinimide (NHS) ester (e.g., Palmitic acid-NHS).

  • Conditions: Reaction in dry DMF/DCM with Triethylamine (base) for 4-12 hours.

  • Result: An amide-linked spin-labeled fatty acid.[1]

  • Use: This custom lipid will insert into the membrane core, providing a traditional fluidity measurement (similar to 5-DSA) but with a more stable DOXYL headgroup linkage.[1]

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Line Broadening (Uniform) Concentration too high (Spin Exchange).Dilute probe to

.[1]
Line Broadening (Oxygen) Dissolved oxygen is paramagnetic.[1]Purge sample with Nitrogen or Argon gas (use gas-permeable TPX capillaries).[1]
No Signal Reduction of nitroxide (e.g., by Ascorbate/Thiols).[1]Keep sample on ice; avoid reducing agents in buffer; measure immediately.
Precipitation Interaction with Calcium/Phosphate.[1]Switch to HEPES/MOPS buffer; check solubility limits.

Visualization of Probe Dynamics[1]

Probe_Dynamics cluster_membrane Membrane Interface Region Lipid Lipid Headgroups (Anionic/Zwitterionic) Probe_Bound Probe_Bound Lipid->Probe_Bound Electrostatic Interaction Water Bulk Water Probe_Free Probe_Free Water->Probe_Free Spectrum EPR Spectrum Output Superposition of signals: Sharp (Free) + Broad (Bound) Probe_Free->Spectrum Probe_Bound->Spectrum

Figure 2: Schematic of 2-AMD partitioning between bulk water and the lipid interface, resulting in a composite EPR spectrum.[1]

References

  • Marsh, D. (2019).[1] Spin-Label Electron Paramagnetic Resonance Spectroscopy. CRC Press.[1] (Authoritative text on spin label theory and lipid interactions).

  • Griffith, O. H., & Jost, P. C. (1976).[1] Lipid Spin Labels in Biological Membranes. In Spin Labeling: Theory and Applications. Academic Press.[1] (Foundational protocols for membrane fluidity).

  • Klare, J. P., & Steinhoff, H. J. (2009).[1] Spin labeling EPR spectroscopy in protein science. Photosynthesis Research, 102(2-3), 377–390.[1] (Discusses nitroxide dynamics and mobility calculations).

  • Hemminga, M. A., & Berliner, L. J. (2000).[1] ESR Spectroscopy in Membrane Biophysics. Springer.[1] (Detailed analysis of (\tau_c) and order parameters).

Sources

How to perform EPR spectroscopy on a 2-(Aminomethyl)-2-methyl Doxyl labeled sample.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Directed Spin Labeling & EPR Spectroscopy using 2-(Aminomethyl)-2-methyl Doxyl

Executive Summary & Chemical Context

This guide details the application of 2-(Aminomethyl)-2-methyl-4,4-dimethyl-3-oxazolidinyloxy (referred to hereafter as Amino-Doxyl ) for Electron Paramagnetic Resonance (EPR) studies.

Unlike the ubiquitous MTSL label, which targets sulfhydryl groups (cysteines), Amino-Doxyl carries a primary amine (


). This functional handle allows researchers to target carboxylic acids  (Asp/Glu residues, C-termini) via EDC/NHS coupling, or aldehydes/ketones  (via reductive amination) in glycans and oxidized lipids.

Key Application Areas:

  • Polyelectrolyte Characterization: Probing local dynamics in carboxyl-rich polymers.

  • Protein Surface Mapping: Labeling solvent-exposed acidic residues when cysteine mutagenesis is not feasible.

  • pH Sensing: The proximity of the amine to the nitroxide radical allows the hyperfine coupling (

    
    ) to act as a sensitive pH reporter in the pH 4–8 range.
    

Chemical Mechanism & Labeling Strategy

To perform EPR, the paramagnetic probe must first be rigidly conjugated to the target. The most robust method for Amino-Doxyl is Carodiimide Crosslinking .

The Reaction Pathway
  • Activation: The target's carboxyl group reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.

  • Stabilization: NHS (N-Hydroxysuccinimide) converts this into a semi-stable amine-reactive NHS-ester.

  • Conjugation: The primary amine of the Amino-Doxyl nucleophilically attacks the NHS-ester, forming a stable amide bond.

Critical Consideration: The Doxyl ring is a 5-membered oxazolidine. It is generally more rigid than the 6-membered TEMPO ring, often yielding spectra with more distinct anisotropy, which is advantageous for studying rotational dynamics.

LabelingWorkflow Figure 1: Bioconjugation workflow for Amino-Doxyl labeling of carboxyl residues. Target Target Molecule (Carboxyl Group) Activation Activation (EDC/NHS + MES Buffer) Target->Activation Mix Intermediate Semi-stable NHS-Ester Activation->Intermediate 15 min @ RT LabelAdd Add Amino-Doxyl (pH 7.2 - 7.5) Intermediate->LabelAdd Nucleophilic Attack Purification Purification (Dialysis/SEC) LabelAdd->Purification 2-4 hrs FinalSample Spin-Labeled Conjugate Purification->FinalSample Remove Free Spin

Experimental Protocol: Sample Preparation

Reagents Required:

  • Amino-Doxyl Label (Solid, store at -20°C).

  • Target Protein/Polymer (100–500 µM concentration).

  • EDC and NHS (Freshly prepared).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1x PBS or HEPES, pH 7.4 (Must be amine-free; NO Tris ).

Step-by-Step Procedure
  • Buffer Exchange (Pre-Labeling): Ensure the target molecule is in Activation Buffer (pH 6.0). Carboxyl activation is most efficient at acidic pH.

    • Why: At pH > 7, the half-life of the active ester hydrolysis decreases significantly.

  • Activation: Add EDC (10-fold molar excess over carboxyls) and NHS (25-fold molar excess) to the sample.

    • Incubate: 15 minutes at Room Temperature (RT).

  • Buffer Adjustment & Labeling:

    • Rapidly adjust pH to 7.2–7.5 using concentrated PBS or NaOH, or perform a rapid desalting spin column into Coupling Buffer .

    • Immediately add Amino-Doxyl (dissolved in DMSO) to a final concentration of 5–10x molar excess over target sites. Keep final DMSO < 5% (v/v).

    • Incubate: 2 hours at RT or overnight at 4°C in the dark.

  • Purification (The Self-Validating Step): Free (unbound) spin label creates a sharp, isotropic 3-line signal that obscures the broad, informative signal of the bound label.

    • Method: Use a PD-10 Desalting Column or Dialysis (10kDa cutoff) against the final measurement buffer.

    • Validation: Collect the final wash buffer and run a quick EPR scan. If a signal is present, continue washing. Do not proceed until the wash buffer is EPR silent.

EPR Data Acquisition (CW-X Band)

Instrument: X-Band EPR Spectrometer (e.g., Bruker EMX/ELEXSYS or Magnettech benchtop). Sample Holder: Borosilicate glass capillary (1.0 mm ID) or TPX loop for aqueous samples.

Optimized Acquisition Parameters
ParameterSettingRationale
Center Field ~3360 G (336 mT)Centered on the nitroxide g-factor (~2.006).
Sweep Width 100–150 G (10–15 mT)Sufficient to capture the full anisotropy of immobilized labels.
Microwave Power 2.0 mW (20 dB)Critical: Nitroxides saturate easily. Perform a power saturation curve (

) to verify. 2mW is usually safe for RT liquids.
Modulation Amp 1.0 – 1.5 GCompromise between sensitivity and resolution. Rule of thumb: Mod Amp < 1/3 of the intrinsic linewidth.
Time Constant 20.48 msFilters high-frequency noise.
Conversion Time 40–80 msEnsure sufficient integration time per point.
Data Quality Check (Trustworthiness)
  • Signal-to-Noise (S/N): Aim for S/N > 50:1 for reliable double-integration.

  • Baseline: Ensure the baseline is flat. If drifting, check for temperature instability in the cavity.

Data Analysis & Interpretation

Once the spectrum is acquired, analysis focuses on the mobility of the Doxyl ring.

A. Rotational Correlation Time ( )

For isotropic or weakly immobilized limits (fast motion), use the peak height ratios of the three nitrogen hyperfine lines (


):


  • 
     ns:  Highly mobile (Label is likely on a flexible loop or free in solution).
    
  • 
     ns:  Immobilized (Label is buried or the protein is tumbling slowly).
    
B. Polarity Sensing ( )

The hyperfine coupling constant (


, the distance between peaks) is sensitive to the local dielectric constant.
  • Water (Polar):

    
     Gauss.
    
  • Hydrophobic Pocket:

    
     Gauss.
    
  • Note: The Amino-Doxyl amine group can form hydrogen bonds. If

    
     shifts unexpectedly, check if the amine is interacting with a nearby residue.
    

AnalysisLogic Figure 2: Decision tree for interpreting Amino-Doxyl EPR spectra. Spectrum Raw EPR Spectrum CheckLines Check Line Shape Spectrum->CheckLines Sharp Sharp, Equal Heights CheckLines->Sharp Narrow Lines Broad Broad, Unequal Heights CheckLines->Broad Anisotropic FreeSpin Contamination: Free Spin Label Sharp->FreeSpin Purification Failed Bound Bound Label Broad->Bound Calc Calculate Tau_c & A_iso Bound->Calc

Troubleshooting & Controls

  • No Signal:

    • Cause: Reducing environment (Ascorbate/DTT) killed the radical.

    • Fix: Ensure all buffers are free of reducing agents. Add 1mM Potassium Ferricyanide to re-oxidize the label if necessary.

  • Precipitation:

    • Cause: Over-labeling modified the isoelectric point (pI) of the protein (converting negative carboxyls to neutral amides).

    • Fix: Reduce the molar excess of the label or increase ionic strength.

References

  • Hubbell, W. L., et al. (2000). "Watching Proteins Move Using Site-Directed Spin Labeling." Current Opinion in Structural Biology. Link

  • Klare, J. P. (2013). "Site-Directed Spin Labeling EPR Spectroscopy in Protein Research." Biological Magnetic Resonance. Link

  • Berliner, L. J. (1976). Spin Labeling: Theory and Applications. Academic Press.
  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard protocol for EDC/NHS coupling). Link

  • Marsh, D. (2019). "Spin-Label Electron Paramagnetic Resonance Spectroscopy." CRC Press. (Reference for Doxyl vs. TEMPO parameters).

Application Note & Protocol: Site-Specific Cysteine Labeling with 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in protein structural and dynamic analysis.

Introduction: The Power of Site-Directed Spin Labeling

Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy is a formidable technique for elucidating the structure, dynamics, and conformational changes of proteins and other biomolecules.[1][2][3] This method provides residue-specific information about the local environment, solvent accessibility, and distances between labeled sites, making it highly complementary to other structural biology techniques like X-ray crystallography and NMR.[1] The core principle of SDSL involves the introduction of a paramagnetic probe, or "spin label," at a specific site within a biomolecule.[1][4]

The most common strategy involves cysteine substitution mutagenesis, where a unique cysteine residue is engineered at the desired location in the protein.[4][5] This cysteine's thiol group then serves as a chemical handle for covalent attachment of a sulfhydryl-specific nitroxide spin label.[4][6] Nitroxides are ideal spin labels due to their high stability and sensitivity to the local environment.[7] This guide focuses on the conjugation of a specific nitroxide, 2-(Aminomethyl)-2-methyl Doxyl, to cysteine residues, providing a detailed protocol and the scientific rationale behind each step.

Principle of Conjugation: Thiol-Reactive Chemistry

The conjugation of spin labels to cysteine residues relies on the high nucleophilicity of the cysteine's thiol group (R-SH). While various thiol-reactive chemistries exist, including those based on maleimides and iodoacetamides, the specific reactive group on the this compound derivative is crucial for determining the precise reaction mechanism.[6] For many commercial Doxyl labels, the reactive moiety is often an N-hydroxysuccinimide (NHS) ester or a similar group that reacts with the primary amine of the aminomethyl substituent to link to a thiol-reactive group. A common thiol-reactive group used in spin labels is the methanethiosulfonate group.

The reaction of a methanethiosulfonate spin label (MTSL) with a cysteine thiol proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the sulfur atom of the thiosulfonate group. This results in the formation of a stable disulfide bond, covalently linking the spin label to the protein.

Key Considerations for Successful Conjugation:

  • Cysteine Accessibility: The target cysteine residue must be sufficiently exposed to the solvent for the spin label to access it.

  • Thiol Redox State: The cysteine's thiol group must be in its reduced form. Disulfide-bonded cysteines will not react. Therefore, a pre-reduction step is often necessary.[5]

  • pH Control: The reaction is pH-dependent. The thiol group (pKa ~8.5) is more nucleophilic in its deprotonated thiolate form. Therefore, performing the reaction at a pH slightly below or at the pKa can facilitate the reaction while minimizing potential side reactions at higher pH.

  • Specificity: If the protein contains multiple native cysteine residues, they must be mutated to a non-reactive amino acid (like serine or alanine) to ensure site-specific labeling at the engineered cysteine.[4]

Experimental Workflow Overview

The process of conjugating this compound to a cysteine residue can be broken down into several key stages: protein preparation, the labeling reaction itself, purification of the labeled protein, and finally, verification of the conjugation.

G cluster_prep Preparation cluster_label Labeling cluster_purify Purification & QC Prot_Prep Protein Preparation (Expression & Purification) Cys_Reduce Cysteine Reduction (e.g., DTT, TCEP) Prot_Prep->Cys_Reduce Introduce unique Cys Reducer_Removal Reducer Removal (e.g., Desalting Column) Cys_Reduce->Reducer_Removal Ensure free thiol Spin_Labeling Incubation with This compound Reducer_Removal->Spin_Labeling Initiate reaction Excess_Removal Removal of Excess Label (Dialysis, SEC) Spin_Labeling->Excess_Removal Stop reaction Verification Verification of Conjugation (EPR, Mass Spec) Excess_Removal->Verification Isolate pure conjugate

Caption: Workflow for Cysteine-Specific Doxyl Spin Labeling.

Detailed Protocol

This protocol provides a general framework. Optimization of specific parameters such as incubation time, temperature, and molar excess of the spin label may be required for different proteins.

Materials and Reagents
  • Protein: Purified protein of interest with a single, solvent-accessible cysteine residue.

  • Spin Label: this compound derivative with a cysteine-reactive group (e.g., methanethiosulfonate).

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not absorb at 280 nm.

  • Labeling Buffer: e.g., 50 mM MOPS or phosphate buffer, 150 mM NaCl, pH 7.4. The buffer should be degassed to minimize oxidation.

  • Quenching Reagent (Optional): L-cysteine.

  • Purification System: Size-exclusion chromatography (SEC) column, dialysis tubing (with appropriate molecular weight cutoff), or Ni-NTA column for His-tagged proteins.[5]

Step-by-Step Methodology

Step 1: Protein Preparation and Cysteine Reduction

Causality: This step is critical to ensure the target cysteine's thiol group is in its free, reduced state, making it available for reaction. Storing the protein with a reducing agent like DTT prevents oxidation.[5]

  • Prepare the protein solution to a concentration of approximately 10-100 µM in the labeling buffer.

  • Add a reducing agent to the protein solution. A 10-fold molar excess of TCEP is often sufficient.

  • Incubate for 30 minutes to 1 hour at room temperature to ensure complete reduction of any disulfide bonds.[8]

Step 2: Removal of the Reducing Agent

Causality: The reducing agent must be removed before adding the spin label. If present, it will react with the spin label, reducing its effective concentration and competing with the protein for labeling.

  • Remove the reducing agent using a desalting column (e.g., PD-10) equilibrated with degassed labeling buffer.

  • Immediately proceed to the next step to prevent re-oxidation of the cysteine.

Step 3: Spin Labeling Reaction

Causality: A molar excess of the spin label drives the reaction towards completion. The incubation time and temperature are balanced to achieve high labeling efficiency without causing protein denaturation.

  • Prepare a fresh stock solution of the this compound spin label in a compatible solvent (e.g., DMSO or DMF).

  • Add the spin label to the protein solution to achieve a 10-fold molar excess of label over protein.[8]

  • Incubate the reaction mixture with gentle agitation. Incubation can be performed for 1-4 hours at room temperature or overnight at 4°C.[5][8] The optimal time should be determined empirically.

Step 4: Quenching the Reaction (Optional)

Causality: Adding a small molecule with a free thiol, like L-cysteine, can quench any remaining unreacted spin label, preventing non-specific labeling during subsequent steps.

  • Add a 5-fold molar excess of L-cysteine relative to the initial amount of spin label.

  • Incubate for an additional 15-20 minutes.

Step 5: Purification of the Labeled Protein

  • Purify the spin-labeled protein using a suitable method to separate it from the excess spin label and quenching reagent.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on size.

  • Dialysis: Dialyze the sample against several changes of buffer over 24-48 hours.[5]

  • Affinity Chromatography: For tagged proteins (e.g., His-tag), passing the sample through an appropriate affinity column can be an effective purification step.[9]

Summary of Key Experimental Parameters
ParameterRecommended RangeRationale
Protein Concentration 10 - 200 µMBalances reaction efficiency with protein stability.
Spin Label Excess 5 to 20-fold molar excessDrives the reaction to completion.[8]
pH 6.8 - 7.8Optimizes thiol reactivity while maintaining protein stability.
Temperature 4°C to 25°C (Room Temp)Lower temperatures can enhance protein stability over longer incubation times.
Incubation Time 1 hour to overnightDepends on protein reactivity and stability; requires optimization.[5][8]

Verification of Conjugation

A self-validating protocol requires confirmation of successful and specific labeling.

Continuous Wave (CW) EPR Spectroscopy
  • Principle: The shape of the CW-EPR spectrum of a nitroxide spin label is highly sensitive to its rotational mobility. A small, free spin label in solution tumbles rapidly, giving a sharp three-line spectrum. When covalently attached to a large protein, its motion is restricted, resulting in a much broader spectrum.

  • Procedure:

    • Acquire a CW-EPR spectrum of the purified, labeled protein.

    • Compare this spectrum to that of the free spin label in buffer.

    • Successful conjugation is confirmed by the presence of a broadened spectral component, characteristic of a protein-bound label. The absence of a sharp, three-line signal confirms the effective removal of free spin label.

    • The labeling efficiency can be quantified by double integration of the EPR signal and comparing it to a known standard.[5]

Mass Spectrometry
  • Principle: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) can determine the precise molecular weight of the protein.

  • Procedure:

    • Acquire a mass spectrum of the unlabeled protein and the purified, labeled protein.

    • Successful conjugation will result in a mass shift corresponding to the molecular weight of the attached this compound moiety. This provides a direct and unambiguous confirmation of covalent modification.

Troubleshooting

  • Low Labeling Efficiency:

    • Cause: Incomplete reduction of cysteine, inaccessible cysteine, or insufficient incubation time.

    • Solution: Ensure complete removal of the reducing agent before labeling. Increase the molar excess of the spin label or extend the incubation time. Consider re-evaluating the mutation site for better solvent accessibility.

  • Precipitation of Protein:

    • Cause: Protein instability under reaction conditions or due to the organic solvent used for the spin label stock.

    • Solution: Perform the reaction at a lower temperature (4°C). Minimize the volume of organic solvent added (typically <5% of the total reaction volume). Screen different buffers for optimal protein stability.

  • Presence of Free Spin Label After Purification:

    • Cause: Inefficient purification method.

    • Solution: Increase the duration of dialysis with more frequent buffer changes. Use a longer SEC column for better resolution. For membrane proteins in detergents, specialized purification strategies may be needed to remove spin label associated with micelles.[9]

References

  • Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. (2019). News-Medical.net. Available at: [Link]

  • Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. Available at: [Link]

  • Torricella, F., et al. (2021). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. Available at: [Link]

  • Site-directed spin labeling. Grokipedia. Available at: [Link]

  • Fleissner, M. R., et al. (2011). Site-directed spin labeling of a genetically encoded unnatural amino acid. PNAS. Available at: [Link]

  • Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück. Available at: [Link]

  • Sahu, I. D., & Lorigan, G. A. (2014). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. PMC - NIH. Available at: [Link]

  • Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy. PubMed Central. Available at: [Link]

  • Warshaviak, D., et al. (2012). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. PMC - PubMed Central. Available at: [Link]

  • Sahu, I. D., et al. (2013). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. NIH. Available at: [Link]

  • Nilchan, N., et al. (2019). Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine... PMC. Available at: [Link]

  • Bowen, A. M., et al. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. MDPI. Available at: [Link]

  • EPR Spectroscopy. University of Toronto, Department of Biochemistry. Available at: [Link]

  • 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2022). Fast Cysteine Bioconjugation Chemistry. PMC - NIH. Available at: [Link]

  • Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. eLife. Available at: [Link]

  • Efficient Orthogonal Spin Labeling of Proteins via Aldehyde Cyclization for Pulsed Dipolar EPR Distance Measurements. Journal of the American Chemical Society. Available at: [Link]

  • Perozo, E., et al. (2002). Site-Directed Spin-Labeling Analysis of Reconstituted Mscl in the Closed State. Biophysical Journal. Available at: [Link]

  • Crump, Z. J. C., et al. (2020). New Developments in Spin Labels for Pulsed Dipolar EPR. MDPI. Available at: [Link]

  • EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. ACS Publications. Available at: [Link]

  • Characterizing and understanding the formation of cysteine conjugates and other by-products in a random, lysine-linked antibody drug conjugate. PMC. Available at: [Link]

  • Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. Available at: [Link]

  • Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. MDPI. Available at: [Link]

  • Nilchan, N., et al. (2019). Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation. PubMed. Available at: [Link]

  • Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions. SpringerLink. Available at: [Link]

  • How to purify Proteins using Batch Spin. YouTube. Available at: [Link]

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Advanced Protocol: Probing Membrane Protein Dynamics & Lipid Interactions using Doxyl Spin Labels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodology for utilizing Doxyl-stearic acid (DSA) spin labels to measure the dynamic interface between membrane proteins (MPs) and their lipid environment. Unlike Site-Directed Spin Labeling (SDSL) which covalently modifies protein cysteines, Doxyl labels act as non-covalent environmental reporters. By strategically placing paramagnetic probes at defined depths within the bilayer (e.g., 5-DSA vs. 16-DSA), researchers can quantify how protein conformational changes perturb membrane fluidity, measure the "boundary lipid" fraction, and map hydrophobic pockets. This protocol focuses on Continuous Wave Electron Paramagnetic Resonance (CW-EPR) readout.[1][2]

The Physics of Sensing: Theory & Mechanism

The Doxyl "Ruler" Concept

Doxyl spin labels are fatty acids modified with a stable nitroxide radical ring (4,4-dimethyl-3-oxazolinyloxy). The position of this ring on the hydrocarbon chain determines the depth of the probe within the membrane, creating a molecular "ruler."

  • 5-DSA (Surface Probe): The nitroxide is near the carboxyl headgroup. It reports on the rigid, highly ordered environment near the membrane surface.

  • 16-DSA (Core Probe): The nitroxide is at the end of the tail. It reports on the fluid, disordered hydrophobic core.

Spectral Anisotropy and Mobility

The CW-EPR spectrum of a nitroxide is governed by the anisotropy of its hyperfine interaction (


) and 

-tensor.
  • Immobilized (High Order): When a protein binds or inserts, it restricts the motion of adjacent lipids. This results in "broadening" of the spectral lines and an increase in the outer hyperfine splitting (

    
    ).
    
  • Mobile (Low Order): In a fluid membrane without protein perturbation, the rapid tumbling averages the anisotropy, resulting in sharper lines and narrower splitting.

Visualization of the Sensing Mechanism

DoxylMechanism cluster_probes Doxyl Probes Membrane Lipid Bilayer DSA5 5-DSA (Headgroup Region) Membrane->DSA5 Restricts DSA16 16-DSA (Hydrophobic Core) Membrane->DSA16 Allows Motion Protein Membrane Protein (Conformational Change) Protein->Membrane Perturbs Packing Protein->DSA5 Boundary Interaction Spectrum EPR Spectrum (Line Shape Analysis) DSA5->Spectrum High Anisotropy DSA16->Spectrum Low Anisotropy Output Order Parameter (S) & Correlation Time (τc) Spectrum->Output Calculation

Figure 1: The mechanistic relationship between protein insertion, probe location (5-DSA vs 16-DSA), and the resulting EPR spectral output.

Experimental Protocol: Preparation of Proteoliposomes

This protocol describes the co-reconstitution of a purified membrane protein with Doxyl-labeled lipids.

Reagents & Equipment
  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or native lipid extracts.

  • Spin Labels: 5-DSA and 16-DSA (Avanti Polar Lipids or Sigma).

  • Protein: Purified MP in detergent micelles (e.g., DDM, DM).

  • Equipment: Rotary evaporator, Extruder (100 nm filters), X-band EPR Spectrometer.

Step-by-Step Methodology
Phase A: Preparation of Spin-Labeled Lipid Film

Critical Step: The spin label must be mixed with the lipids before hydration to ensure homogeneous distribution.

  • Stock Solutions: Prepare 10 mM stocks of POPC and 1 mM stocks of n-DSA in Chloroform (

    
    ).
    
  • Mixing: In a glass vial, mix POPC and n-DSA to achieve a 1 mol% spin label concentration .

    • Calculation: For 10 µmol total lipid, use 9.9 µmol POPC and 0.1 µmol DSA.

    • Why 1%? Higher concentrations (>2%) cause Heisenberg spin exchange (dipolar broadening), artificially widening the spectra and masking dynamic data.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) gas while rotating the vial to create a thin film. Desiccate under high vacuum for >2 hours to remove trace chloroform.
    
Phase B: Reconstitution
  • Hydration: Rehydrate the film with Buffer A (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mM. Vortex vigorously for 10 mins.

  • Extrusion: Pass the suspension 11-21 times through a 100 nm polycarbonate filter to form Large Unilamellar Vesicles (LUVs).

  • Protein Incorporation:

    • Destabilize LUVs with detergent (e.g., Triton X-100) at saturation (

      
      ).
      
    • Add purified protein at the desired Lipid-to-Protein ratio (LPR), typically 50:1 to 500:1 (w/w).

    • Incubate for 1 hour at Room Temperature (RT).

  • Detergent Removal: Add Bio-Beads SM-2 (Bio-Rad) to adsorb detergent. Incubate overnight at 4°C.

  • Harvest: Collect proteoliposomes. If necessary, concentrate using a specific MWCO centrifugal filter (e.g., Amicon Ultra).

Phase C: Sample Loading
  • Load 10-20 µL of sample into a borosilicate glass capillary (0.6 mm ID).

  • Seal the bottom with critoseal/wax.

  • Place capillary into a standard 4 mm quartz EPR tube for tuning.

Data Acquisition & Analysis

Spectrometer Settings (X-Band)
  • Microwave Power: 2 - 5 mW (Do not saturate; Doxyl relaxes faster than protein-bound labels, but power saturation curves should be checked).

  • Modulation Amplitude: 1.0 - 2.0 Gauss (Optimization required: too high distorts line shape; too low reduces signal-to-noise).

  • Scan Range: 100 Gauss.

  • Temperature: 298 K (Control strictly; dynamics are temperature-dependent).

Calculating the Order Parameter ( )

The Order Parameter (


) is the gold standard for quantifying membrane fluidity. It ranges from 

(perfect crystal) to

(isotropic liquid).

Step 1: Measure Hyperfine Splittings From the first-derivative spectrum, measure:

  • 
     (or 
    
    
    
    ): The separation between the outermost peaks (low field max to high field min).
  • 
     (or 
    
    
    
    ): The separation between the inner hyperfine peaks.

Step 2: Apply the Equation



Where:

  • 
     and 
    
    
    
    are the principal hyperfine tensor values for the nitroxide (typically
    
    
    G,
    
    
    G).
  • 
     is the isotropic hyperfine coupling constant of the crystal.
    
  • 
     is the isotropic coupling in the membrane, calculated as: 
    
    
    
    .
Data Interpretation Table
Parameter5-DSA (Surface)16-DSA (Core)Effect of Protein Insertion
Mobility Low (Restricted)High (Fluid)Generally Decreases (Broadening)
Order Parameter (

)
0.6 - 0.70.1 - 0.2Increases (Stiffening of bilayer)
Line Shape AnisotropicIsotropic-likeAppearance of "Immobile Component"

Troubleshooting & Validation (Self-Correcting Systems)

The "Free Spin" Check
  • Symptom: Super sharp, isotropic three-line signal overlapping the broad spectrum.

  • Cause: Free Doxyl fatty acid in the aqueous buffer (not integrated into the membrane).

  • Fix: Pellet proteoliposomes (ultracentrifugation) and resuspend in fresh buffer. If signal persists, the lipid film was not mixed well.

Spin-Spin Interaction
  • Symptom: Single broad line with no resolved hyperfine splitting.

  • Cause: Local concentration of Doxyl is too high (clustering).

  • Fix: Reduce spin label concentration to 0.5 mol%. Ensure temperature is above the lipid phase transition (

    
    ) during preparation to ensure mixing.
    
Workflow Diagram

ProtocolWorkflow Stock Lipid + Doxyl (Chloroform) Film Dry Film (N2 + Vacuum) Stock->Film Evap LUV Extrusion (100nm Vesicles) Film->LUV Hydrate Recon Protein Addition (+ BioBeads) LUV->Recon Insert MP EPR EPR Measurement (X-Band) Recon->EPR Acquire

Figure 2: The sequential workflow for generating Doxyl-labeled proteoliposomes.

References

  • Marsh, D. (2008). Electron Spin Resonance in Biology. In: Hemminga M.A., Berliner L.J. (eds) ESR Spectroscopy in Membrane Biophysics. Springer. [Link]

  • Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society, 93(2), 314-326. [Link]

  • Ge, M., & Freed, J. H. (1993). Electron spin resonance study of the effects of cholesterol on the structure and dynamics of lipid bilayers. Biophysical Journal, 65(5), 2106-2123. [Link]

  • Kurad, D., et al. (2001). Spin Label Studies of the Structure and Dynamics of the Fos-Jun Leucine Zipper. Biochemistry, 40(40), 12169–12177. [Link]

  • Bordignon, E. (2012). Site-Directed Spin Labeling of Membrane Proteins.[2][3][4][5] Methods in Molecular Biology, 914, 235-255. [Link]

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Quantitative Analysis of Biomolecular Structure Using an Amine-Reactive Doxyl Spin Label

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: Probing Molecular Architecture with Paramagnetic Precision

The intricate dance of biomolecules—their folding, conformational changes, and interactions—underpins all biological processes. To understand these mechanisms at a molecular level, particularly in the context of drug discovery and development, requires tools that can provide precise structural and dynamic information. Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique for these investigations.[1][2] This approach allows for the measurement of distances in the angstrom to nanometer range within and between biomolecules, shedding light on their three-dimensional structure and conformational dynamics in solution.[3][4]

The core of the SDSL-EPR methodology lies in the introduction of a paramagnetic reporter group, a stable nitroxide radical like a Doxyl moiety, at a specific site within a biomolecule.[1] The unpaired electron of the nitroxide serves as a spectroscopic probe whose EPR signal is sensitive to its local environment and its distance from other paramagnetic centers.[3] By analyzing the EPR spectra of singly and doubly spin-labeled biomolecules, one can extract valuable quantitative data on intramolecular distances, local dynamics, and solvent accessibility.

Principle of the Method: From Spin Labeling to Structural Insights

The quantitative analysis of biomolecular structure using an amine-reactive Doxyl spin label involves a multi-step process, from the strategic introduction of the label to the sophisticated analysis of the resulting EPR data.

Site-Directed Spin Labeling of Primary Amines

Unlike the more common cysteine-directed spin labeling, amine-reactive spin labels target the primary amino groups of lysine residues and the N-terminus of proteins.[5][6] This offers an alternative labeling strategy, particularly for proteins where cysteine residues are functionally important or for comparative studies. The 2-(Aminomethyl)-2-methyl Doxyl would be chemically activated, for example, as an NHS-ester or isothiocyanate, to facilitate covalent bond formation with these primary amines.[5][7]

The reaction with an NHS-ester derivative proceeds via nucleophilic attack of the unprotonated amine on the ester, forming a stable amide bond.[5] The reaction with an isothiocyanate derivative results in the formation of a stable thiourea linkage.[7] The efficiency of these reactions is pH-dependent, typically favoring slightly alkaline conditions (pH 8.0-9.0) to ensure the primary amines are deprotonated and thus nucleophilic.[5][7]

The Power of EPR Spectroscopy for Distance Measurement

EPR spectroscopy is the resonant absorption of microwave radiation by unpaired electrons in a magnetic field.[8] For a spin-labeled biomolecule, the EPR spectrum provides information about the mobility and polarity of the spin label's local environment.[9]

For quantitative structural analysis, particularly distance measurements, pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), are employed.[3] DEER measures the magnetic dipole-dipole interaction between two unpaired electrons. This interaction is distance-dependent, falling off as 1/r³, where 'r' is the distance between the two spins.[3] By measuring the modulation of the EPR signal decay, one can extract a distance distribution between the two spin labels, providing a powerful constraint for structural modeling.[10]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for quantitative biomolecular structure analysis using an amine-reactive Doxyl spin label.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis cluster_interpretation Structural Interpretation Protein Protein of Interest (with accessible primary amines) Labeling Spin Labeling Reaction Protein->Labeling SpinLabel Amine-Reactive Doxyl Spin Label (e.g., NHS-ester) SpinLabel->Labeling Purification Purification of Labeled Protein Labeling->Purification EPR EPR Spectroscopy (CW-EPR & DEER) Purification->EPR Analysis Data Analysis (Distance Distribution) EPR->Analysis Modeling Structural Modeling & Interpretation Analysis->Modeling Insights Biomolecular Insights (Structure, Dynamics, Interactions) Modeling->Insights

Caption: General workflow for biomolecular structure analysis using an amine-reactive Doxyl spin label.

Detailed Protocols

The following protocols provide a starting point for labeling proteins with an amine-reactive Doxyl spin label, such as an N-hydroxysuccinimide (NHS) ester derivative. Optimization may be required depending on the specific protein and spin label used.

Protocol 1: Protein Preparation for Amine-Reactive Labeling

Causality: To ensure efficient and specific labeling, the protein solution must be free of any primary amine-containing buffers or stabilizers that would compete with the protein for the spin label.

  • Buffer Exchange: The protein of interest should be buffer-exchanged into a suitable labeling buffer. A recommended buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[5] Buffers containing primary amines, such as Tris or glycine, must be avoided.[11]

  • Protein Concentration: The protein concentration should be adjusted to 1-10 mg/mL. Higher concentrations generally lead to more efficient labeling.[12]

  • Purity: Ensure the protein sample is of high purity to avoid labeling of contaminating proteins.

Protocol 2: Spin Labeling of Primary Amines with a Doxyl-NHS Ester

Causality: The reaction conditions are optimized to favor the nucleophilic attack of the deprotonated primary amines on the NHS ester while minimizing hydrolysis of the ester.

  • Prepare Spin Label Stock Solution: Dissolve the amine-reactive Doxyl spin label (e.g., Doxyl-NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM immediately before use.[13]

  • Calculate Reagent Stoichiometry: A 5- to 20-fold molar excess of the spin label over the protein is a good starting point.[1] The optimal ratio should be determined empirically for each protein.

  • Labeling Reaction: Add the calculated volume of the spin label stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C, protected from light.[12] The optimal incubation time may vary.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

Protocol 3: Purification of the Spin-Labeled Protein

Causality: Removal of unreacted spin label is crucial for accurate EPR measurements, as free spin label in solution will contribute to the EPR signal and complicate data analysis.

  • Size-Exclusion Chromatography: The most common method for removing excess spin label is size-exclusion chromatography (e.g., using a PD-10 desalting column). Equilibrate the column with the desired storage buffer for the protein.

  • Dialysis: Alternatively, dialysis against the storage buffer can be used to remove the unreacted label.

  • Verification of Labeling: The success of the labeling reaction can be confirmed by EPR spectroscopy. The EPR spectrum of the labeled protein will show broader lines compared to the sharp triplet spectrum of the free spin label in solution. The concentration of the attached spin label can be quantified by double integration of the EPR spectrum and comparison to a standard of known concentration.

Quantitative Data Analysis: Extracting Structural Information

The analysis of DEER data to obtain distance distributions is a well-established process, often performed using specialized software packages.

data_analysis_workflow cluster_deer DEER Data Processing cluster_transform Distance Reconstruction cluster_validation Validation & Interpretation RawData Raw DEER Signal (Time-domain) BkgCorrection Background Correction RawData->BkgCorrection Modulation Isolation of Modulation Depth BkgCorrection->Modulation Tikhonov Tikhonov Regularization or other inversion methods Modulation->Tikhonov DistanceDist Distance Distribution (Probability vs. Distance) Tikhonov->DistanceDist Validation Validation of Distribution DistanceDist->Validation Modeling Structural Modeling Validation->Modeling

Caption: Workflow for DEER data analysis to obtain inter-spin distance distributions.

Data Presentation: A Hypothetical Case Study

To illustrate the type of quantitative data that can be obtained, consider a hypothetical study on a protein that undergoes a conformational change upon ligand binding. Two lysine residues are targeted for labeling with an amine-reactive Doxyl spin label.

Table 1: Hypothetical DEER Distance Measurements

Protein StateMean Distance (Å)Distribution Width (Å)
Apo (unbound)35.28.5
Holo (ligand-bound)28.75.2

In this example, the significant decrease in the mean distance and the narrowing of the distribution width upon ligand binding would provide strong evidence for a more compact and ordered conformation in the holo state.

Applications in Drug Development

The ability to quantitatively measure distances and conformational changes makes SDSL-EPR a valuable tool in drug development.

  • Mechanism of Action Studies: By labeling a target protein, researchers can monitor conformational changes induced by the binding of a drug candidate, providing insights into its mechanism of action.

  • Allosteric Drug Discovery: SDSL-EPR can detect long-range conformational changes, making it well-suited for studying allosteric regulation and identifying allosteric modulators.

  • Characterizing Drug-Target Interactions: The technique can be used to confirm drug binding and to characterize the structural consequences of that binding.

Trustworthiness and Self-Validation

The robustness of the SDSL-EPR methodology is enhanced by several internal validation checks:

  • Control Experiments: Labeling a single site on the protein should not produce a DEER signal, confirming that the observed modulation is due to intramolecular interactions.

  • Consistency Across Multiple Sites: Measuring distances between different pairs of labeled sites can provide a more complete and self-consistent structural model.

  • Comparison with Other Techniques: Where possible, comparing EPR-derived distances with those from X-ray crystallography or cryo-EM can validate the results.

Conclusion

The use of amine-reactive Doxyl spin labels in conjunction with EPR spectroscopy offers a powerful approach for the quantitative analysis of biomolecular structure and dynamics. By providing precise distance information, this technique can illuminate the complex conformational landscapes of proteins and their interactions with other molecules. The protocols and principles outlined in this application note provide a solid foundation for researchers to apply this versatile tool to their own systems, ultimately contributing to a deeper understanding of biological mechanisms and facilitating the development of novel therapeutics.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Sahu, I. D., & Lorigan, G. A. (2018). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Journal of Spectroscopy, 2018, 1-12.
  • Torricella, F., Stepien, M., & Drescher, M. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Frontiers in Molecular Biosciences, 8, 752845.
  • Jeschke, G. (2012). DEER distance measurements on proteins. Annual review of physical chemistry, 63, 419-446.
  • You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Stone, D. B., & Cook, M. D. (2018). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 23(10), 2449.
  • Owen, R. L., et al. (2020). Comparative evaluation of spin-label modeling methods for protein structural studies. Biophysical Journal, 119(7), 1337-1348.
  • Stone, D. B., & Cook, M. D. (2018). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 23(10), 2449.
  • Kam, A., & Hrycyna, C. A. (2017). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Methods in enzymology, 586, 371-388.
  • Jeschke, G. (2021). Characterization of Weak Protein Domain Structure by Spin-Label Distance Distributions. Frontiers in Molecular Biosciences, 8, 738006.
  • LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Accardi, J. F. (2018). Method and Sensitivity Advancements for Pulsed EPR Distance Measurements with Site Directed Cu(II) Spin Labels in Biomolecules.
  • ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]

  • Columbus, L., & Hubbell, W. L. (2002). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Biophysical journal, 83(6), 3371-3380.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück.
  • Bhattacharya, B. (n.d.). Protein labelling with FITC. Ben-Gurion University of the Negev.
  • Hanson, P., et al. (2007). Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy. Methods in molecular biology (Clifton, N.J.), 383, 253-278.
  • Steinhoff, H. J. (2004). Site-Directed Spin Labeling and Electron Paramagnetic Resonance (EPR) Spectroscopy: A Versatile Tool to Study Protein-Protein Interactions. Molecular and Cellular Proteomics, 3(8), 793-802.
  • Cunningham, T. F., et al. (2019). Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy. Molecules, 24(15), 2748.

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Experimental design for pulsed EPR experiments with 2-(Aminomethyl)-2-methyl Doxyl.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Pulsed EPR Experimental Design using 2-(Aminomethyl)-2-methyl Doxyl

Executive Summary

This guide details the experimental framework for utilizing This compound (Am-M-Doxyl) in pulsed Electron Paramagnetic Resonance (EPR) studies.[1] Unlike standard methanethiosulfonate (MTSL) labels which target cysteines, the primary amine functionality of Am-M-Doxyl allows for versatile conjugation to carboxylic acids (via EDC/NHS), aldehydes (via reductive amination), or isothiocyanates.[1]

While Doxyl (oxazolidine) rings are historically associated with lipid spin labels, the Am-M-Doxyl derivative provides a rigid, chemically stable probe for measuring nanometer-scale distances (DEER/PELDOR) and local solvent accessibility (ESEEM) in complex biomolecular assemblies.[1] This protocol emphasizes phase memory time (


) preservation  and dipolar modulation depth optimization .[1]

Part 1: The Label & Chemical Logic

This compound is a nitroxide radical based on the 4,4-dimethyl-3-oxazolidinyloxy ring.[1]

  • Structural Advantage: The 5-membered oxazolidine ring is generally more rigid than the 6-membered piperidine (TEMPO) or 5-membered pyrrolidine (PROXYL) rings.[1] This reduces internal motional averaging, potentially leading to narrower distance distributions in DEER experiments.[1]

  • Reactivity: The primary amine (

    
    ) at the C2 position serves as a nucleophile.[1]
    
  • Spin Physics: Like other nitroxides, it has a

    
    -anisotropy dominated by the 
    
    
    
    (or
    
    
    depending on convention) tensor, necessitating careful pump/probe placement in pulsed experiments.[1]

Part 2: Experimental Workflow (Visualization)

The following diagram outlines the critical path from conjugation to data extraction. Note the mandatory "Stop/Go" Quality Control (QC) gate using Continuous Wave (CW) EPR before freezing samples.[1]

EPR_Workflow Start Start: Am-M-Doxyl Conj Conjugation (EDC/NHS or Reductive Amination) Start->Conj Purify Purification (Size Exclusion/Dialysis) Conj->Purify QC_Gate QC GATE: CW-EPR (Room Temp) Purify->QC_Gate Fail Free Spin Detected? Re-purify QC_Gate->Fail Fast tumbling signal Pass Sample Prep (Cryoprotectant + D2O) QC_Gate->Pass Broadened bound signal Fail->Purify Pulse_Exp Pulsed EPR (50-80K) (Hahn Echo -> DEER) Pass->Pulse_Exp Analysis Data Analysis (DeerAnalysis/Tikhonov) Pulse_Exp->Analysis

Figure 1: Critical path workflow for Am-M-Doxyl experiments. The CW-EPR QC gate is mandatory to prevent "ghost" distances from free spin labels.

Part 3: Detailed Protocols

Conjugation & Quality Control (The "Trust" Pillar)

Objective: Ensure >90% labeling efficiency and <5% free label. Free label creates a sharp "background" signal that ruins DEER modulation depth.[1]

Protocol:

  • Buffer: Use non-amine buffers (PBS, HEPES, MOPS).[1] Avoid Tris or Ammonium Acetate (they compete with the label).

  • Reaction:

    • For Carboxyls: Activate protein/ligand (100 µM) with EDC/sulfo-NHS (10-fold excess) for 15 min.[1] Add Am-M-Doxyl (20-fold excess).[1] React 2h at RT or O/N at 4°C.

    • For Aldehydes: Mix sample with Am-M-Doxyl (50-fold excess) + NaCNBH

      
       (mild reducing agent).[1]
      
  • Purification: Remove unreacted label using a PD-10 desalting column or Zeba spin column.

  • QC Step (Mandatory):

    • Load 10 µL into a glass capillary.

    • Acquire X-band CW-EPR spectrum at Room Temperature.[1]

    • Criteria: Look for the "bound" spectral shape (broadened lines, apparent hyperfine splitting

      
       G).[1] If three sharp, narrow lines (isotropic motion) are visible, re-purify.
      
Sample Preparation for Pulsed EPR

Objective: Maximize Phase Memory Time (


). The electron spin echo signal decays due to nuclear spin diffusion.[1]

Formulation Table:

ComponentConcentrationPurposeMechanism
Spin-Labeled Sample 30–80 µMTarget SignalHigh enough for SNR, low enough to avoid instantaneous diffusion (inter-molecular dipolar coupling).[1]
Buffer 50 mM HEPES/MOPSpH StabilityMaintains protonation state.[1]
Cryoprotectant 20–50% (v/v) d8-Glycerol Glass FormationPrevents ice crystallization which aggregates proteins and destroys local structure.[1] Deuteration removes solvent protons that accelerate

decay.[1]
Solvent D

O
(>90%)

Extension
Replaces solvent protons (

H) with deuterons (

H).[1] Deuterons have a smaller magnetic moment, reducing nuclear spin flip-flops.[1]

Freezing Protocol:

  • Load ~40 µL into a 3 mm O.D. quartz EPR tube (or 1.6 mm for Q-band).[1]

  • Shock Freeze: Immerse rapidly in liquid nitrogen. Do not slow cool; slow cooling causes phase separation of the cryoprotectant and aggregation of the solute.

Part 4: Pulsed Experimental Design

Echo Detection & Measurement

Before running DEER, you must validate the echo.[1]

  • Temperature: 50 K (standard) or 80 K (liquid nitrogen stream).

  • Sequence: Hahn Echo (

    
    ).
    
  • Optimization:

    • Observe the echo.[1][2][3][4] Maximize B field.[1]

    • Measure

      
       by stepping 
      
      
      
      .[1]
    • Goal:

      
       µs.[1] If 
      
      
      
      µs, the DEER window will be too short for distances > 4 nm.[1] Troubleshoot: Check deuteration levels or paramagnetic contaminants (O
      
      
      , transition metals).[1][5]
Four-Pulse DEER (PELDOR)

Objective: Measure the dipolar coupling frequency


 between two spins to extract distance 

.

Pulse Sequence Logic: The observer sequence detects the echo.[1][2][3] The pump pulse flips the "B" spins, modulating the "A" spin echo.[1]

DEER_Sequence cluster_Obs Observer Channel (ν_obs) cluster_Pump Pump Channel (ν_pump) Obs π/2 τ1 π τ1+τ2-t π τ2 Echo Pump ... ... ... t (Pump Pulse) ... ... ... Obs->Pump Dipolar Coupling

Figure 2: 4-Pulse DEER logic.[1] The Pump pulse position 't' is incremented to trace the dipolar oscillation.

Frequency Setup (X-Band ~9.5 GHz):

  • Field Sweep: Run a field-swept echo to find the maximum.

  • Pump Pulse (

    
    ):  Set to the maximum of the nitroxide spectrum (center field). This excites the maximum number of spins for the "B" population.
    
  • Observer Pulse (

    
    ):  Set to the low-field shoulder (typically +65 to +80 MHz offset from pump).[1]
    
  • Pulse Lengths:

    • Observer

      
      : 16 ns.[1][6][7]
      
    • Observer

      
      : 32 ns.[1]
      
    • Pump

      
      : 12-16 ns (Must be short/hard to excite a broad bandwidth).[1]
      

Acquisition Parameters:

  • Time Step (

    
    ):  8–16 ns (Determines bandwidth of distance distribution).[1]
    
  • Trace Length: Depends on

    
    . Typically 2.0 – 4.0 µs.[1]
    
  • Accumulation: Run for 12–24 hours for concentrations < 50 µM.[1]

Part 5: Data Analysis & Interpretation

Data is typically processed using DeerAnalysis (Jeschke et al.) or LongDistances .[1]

  • Background Correction: The raw trace contains an exponential decay from intermolecular interactions (background).[1] Fit this (usually a 3D homogeneous distribution) and divide the raw signal by it.

  • Tikhonov Regularization: Invert the background-corrected dipolar evolution function to get the Distance Distribution

    
    .
    
    • L-Curve Criterion: Use the L-curve to balance the "smoothness" of the distribution against the "fit quality" (

      
      ). Avoid over-interpreting small ripples (noise artifacts).[1]
      
  • Validation:

    • Suppression Effect: If possible, run a 2-pulse ESEEM to check for nuclear modulation (deuterium) which can artifactually appear in DEER traces if

      
       values match nuclear Larmor frequencies.[1]
      

References

  • Jeschke, G. (2012).[1] DEER Distance Measurements on Proteins. Annual Review of Physical Chemistry, 63, 419–446.[1] Link[1]

  • Berliner, L. J. (Ed.).[1] (1998).[1] Spin Labeling: The Next Millennium. Biological Magnetic Resonance, Vol 14. Plenum Press.[1] (Foundational text on nitroxide chemistry).

  • Polyhach, Y., Bordignon, E., & Jeschke, G. (2011).[1] Rotamer libraries of spin labelled cysteines for protein studies. Physical Chemistry Chemical Physics, 13(6), 2356-2366.[1] Link

  • Schweiger, A., & Jeschke, G. (2001).[1] Principles of Pulse Electron Paramagnetic Resonance. Oxford University Press.[1] (The standard reference for pulse sequences).[8]

  • Hubbell, W. L., et al. (2000).[1] Watchful Eyes: Molecular Mechanisms of Protein Function. Nature Structural Biology, 7, 735-739.[1] (Context for SDSL applications).

Disclaimer: This protocol assumes standard X-band or Q-band instrumentation (e.g., Bruker ELEXSYS).[1] Safety precautions regarding cryogens and high-voltage microwave amplifiers must be observed.[1]

Sources

Application Notes & Protocols for In-cell EPR Spectroscopy using Reduction-Resistant Spin Labels

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The In-Cell Frontier and the Reductive Challenge

Structural biology has provided profound insights into the function of biomolecules. However, the vast majority of this knowledge comes from studies of purified molecules in the artificial, dilute environment of a test tube. The cell is a vastly different world—a crowded, viscous, and chemically complex space where proteins fold, function, and interact. To truly understand biology, we must study biomolecules within this native context.[1] Electron Paramagnetic Resonance (EPR) spectroscopy, combined with Site-Directed Spin Labeling (SDSL), is a powerful technique uniquely suited for this challenge, capable of measuring structure and dynamics in systems of any size, in or out of the cell.[1][2]

The primary obstacle to widespread in-cell EPR has been the cell's own chemistry. The cytoplasm is a highly reducing environment, rich in molecules like glutathione and ascorbate. These agents readily "switch off" the most common class of spin labels, nitroxides, by reducing them to their EPR-silent hydroxylamine form.[3][4] This renders the labeled protein invisible to the spectrometer, often within minutes.

This guide details the solution: the strategic use of reduction-resistant spin labels. We will explore the chemical principles behind their stability and provide a comprehensive framework—from molecular biology to data acquisition—for performing successful in-cell EPR experiments to reveal the authentic structural dynamics of proteins in their living environment.

Section 1: Understanding the Reductive Barrier

The utility of a spin label is entirely dependent on its stability within the cellular environment for the duration of the experiment. The primary intracellular reductants that attack nitroxide spin labels are ascorbate (Vitamin C) and thiol-containing molecules like glutathione (GSH). The reaction involves the transfer of an electron to the nitroxide radical, converting it into a diamagnetic hydroxylamine, which has no unpaired electrons and is therefore invisible to EPR.

This rapid signal loss is the central problem that reduction-resistant spin labels are designed to overcome. The choice of spin label is therefore the most critical decision in planning an in-cell EPR experiment.

cluster_Cell Intracellular Environment Nitroxide Nitroxide Spin Label (Paramagnetic, EPR Active) Hydroxylamine Reduced Hydroxylamine (Diamagnetic, EPR Silent) Nitroxide->Hydroxylamine Reduction Reductants Cellular Reductants (e.g., Ascorbate, Glutathione) Reductants->Nitroxide e⁻ transfer P_Expr 1. Protein Expression & Purification P_Label 2. Site-Directed Spin Labeling P_Expr->P_Label Purified Protein P_Inject 3. Cellular Delivery (e.g., Microinjection) P_Label->P_Inject Labeled Protein P_EPR 4. EPR Sample Prep & Data Acquisition P_Inject->P_EPR Cells with Labeled Protein P_Analyze 5. Data Analysis & Interpretation P_EPR->P_Analyze EPR Spectrum

Sources

Bioorthogonal spin labeling strategies for nucleic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for High-Resolution EPR Spectroscopy

Executive Summary

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly Pulsed Electron-Electron Double Resonance (PELDOR/DEER), has revolutionized the structural analysis of nucleic acids by enabling long-range distance measurements (1.5–8 nm). However, the quality of this data is strictly limited by the labeling strategy. Traditional flexible linkers introduce "rotameric blur," obscuring true conformational states.

This guide details advanced bioorthogonal protocols for site-directed spin labeling (SDSL) of DNA and RNA. We move beyond basic conjugation to focus on structural integrity and reaction kinetics . We present two primary workflows:

  • CuAAC (Click) Labeling: The gold standard for in vitro synthesis, optimized with THPTA ligands to prevent copper-mediated strand degradation.

  • IEDDA (Tetrazine-TCO) Labeling: A catalyst-free, ultrafast workflow suitable for large RNAs and emerging in-cell applications.

Part 1: Strategic Selection of Bioorthogonal Chemistries

The choice of labeling chemistry dictates not just the reaction conditions, but the resolution of the final spectroscopic data.

Decision Matrix: Selecting the Right Chemistry

Use the following logic flow to determine the optimal strategy for your specific nucleic acid target.

LabelingStrategy Start Target Nucleic Acid Environment Environment? Start->Environment InVitro In Vitro / Synthetic Environment->InVitro Purified System InCell In Cell / Lysate Environment->InCell Complex Milieu Length Sequence Length InVitro->Length IEDDA IEDDA (Tetrazine-TCO) (Co-Transcriptional) InCell->IEDDA Catalyst-Free Ultrafast Short < 80 nt (Solid Phase) Length->Short Long > 80 nt (Transcription) Length->Long Resolution Resolution Needed? Short->Resolution CuAAC CuAAC (Click) (Post-Synthetic) Long->CuAAC If backbone tolerates Cu(I) Long->IEDDA Enzymatic TCO Incorporation HighRes High (< 3Å uncertainty) Resolution->HighRes StdRes Standard (Global folds) Resolution->StdRes RSL Rigid Spin Labels (Ç/Çm) (Internal Synthesis) HighRes->RSL StdRes->CuAAC

Figure 1: Decision matrix for selecting bioorthogonal labeling strategies based on sample environment, length, and required structural resolution.

Part 2: Protocol A - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application: High-yield labeling of synthetic DNA/RNA oligonucleotides (<100 nt). Mechanism: 1,3-dipolar cycloaddition between an alkyne-modified nucleotide (e.g., 5-ethynyl-dU, 2'-O-propargyl-A) and an azide-functionalized nitroxide.

Critical Scientific Insight: The Role of THPTA

Copper(I) is essential for the reaction but generates Reactive Oxygen Species (ROS) that cleave nucleic acid backbones (scission). THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that chelates Cu(I), accelerating the reaction while shielding the biomolecule from oxidative damage.[1] Never perform this reaction on RNA without a ligand.

Materials
  • Oligonucleotide: 10 nmol alkyne-modified DNA/RNA (HPLC purified).

  • Spin Label: 3-Azido-proxyl or 4-Azido-TEMPO (100 mM stock in DMSO).

  • CuSO4: 100 mM stock in water.[2]

  • THPTA Ligand: 250 mM stock in water.

  • Sodium Ascorbate: 500 mM stock (Must be freshly prepared ; yellow/brown solution indicates oxidation—discard).

  • Buffer: 100 mM Sodium Phosphate (NaPi), pH 7.0.

  • Precipitation: 3M NaOAc (pH 5.2), 100% Ethanol (cold).

Step-by-Step Protocol
  • Annealing (Optional but Recommended): If labeling a duplex, anneal strands before labeling to protect Watson-Crick faces, unless the label is at the interface.

  • Reaction Assembly: Prepare the reaction in a 1.5 mL Eppendorf tube. Add reagents in this exact order to prevent copper precipitation:

    • Water: to final volume (typically 50–100 µL).

    • Buffer: NaPi pH 7.0 (Final: 50 mM).

    • Oligonucleotide: Final conc: 50–100 µM.

    • THPTA Ligand: Final conc: 2.5 mM (5 eq. relative to Cu).[1][3][4][5]

    • CuSO4: Final conc: 500 µM.

    • Spin Label (Azide): Final conc: 500 µM (5–10x excess over alkyne sites).

    • Mix gently by pipetting.

    • Initiator: Sodium Ascorbate: Final conc: 5 mM (10x excess over Cu).

  • Incubation:

    • Flush headspace with Nitrogen or Argon (critical to maintain Ascorbate reduction potential).

    • Incubate at 37°C for 1–2 hours in the dark.

  • Quenching & Purification:

    • Add EDTA (Final: 10 mM) to chelate copper.

    • Ethanol Precipitation: Add 1/10th volume 3M NaOAc + 3 volumes cold 100% Ethanol. Freeze at -80°C for 30 mins. Centrifuge 15,000 x g for 30 mins.

    • Alternative: Use a desalting column (e.g., PD-10) or HPLC if high purity is required for PELDOR to remove free spin label (which causes background artifacts).

Part 3: Protocol B - Inverse Electron Demand Diels-Alder (IEDDA)

Application: Labeling large, enzymatically transcribed RNAs or in-cell applications. Mechanism: Reaction between a strained alkene (Trans-cyclooctene, TCO) and a Tetrazine-functionalized nitroxide.[6][7]

Critical Scientific Insight: Kinetic Superiority

IEDDA is orders of magnitude faster (


) than strain-promoted azide-alkyne click chemistry (SPAAC). This speed allows for low-concentration labeling  (nanomolar range), essential for avoiding toxicity in cells or aggregation in large RNA complexes.
Materials
  • TCO-RNA: RNA transcribed with TCO-UTP (typically replacing UTP at a 1:10 ratio or site-specifically via genetic code expansion/ligating TCO-oligos).

  • Spin Label: Tetrazine-TEMPO or Tetrazine-Nitroxide (10 mM stock in DMSO).

  • Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.5.

Step-by-Step Protocol
  • Preparation of TCO-RNA: Ensure TCO-modified RNA is folded into its native state. (Heat to 90°C for 2 min, snap cool on ice, add MgCl2 and incubate at 37°C for 20 min).

  • Labeling Reaction:

    • Dilute RNA to 5–10 µM in Buffer.

    • Add Tetrazine-Spin Label (2–5x molar excess relative to TCO sites).

    • Note: Unlike CuAAC, no catalyst or reducing agent is needed.

  • Incubation:

    • Incubate at 25°C for 15–30 minutes .

    • Visual Cue: If using a colored tetrazine (often pink/red), the color disappears or shifts upon reaction (loss of the tetrazine chromophore).

  • Purification:

    • Remove excess free spin label using Amicon Ultra centrifugal filters (3 kDa or 10 kDa cutoff depending on RNA size). Wash 3x with EPR buffer.

    • Validation: Verify labeling efficiency via CW-EPR (see Part 4).

Part 4: EPR Sample Preparation & Validation (The "Glassing" Step)

Pulsed EPR (PELDOR/DEER) requires the sample to form a generic glass at 50K to prevent electron spin relaxation and compartmentalization.

Protocol: Glass Formation
  • Buffer Exchange: Final sample should be in D2O-based buffers (optional but recommended) to reduce proton modulation of the electron spin echo decay (extends

    
    ).
    
  • Cryoprotectant: Add 20% (v/v) d8-Glycerol or Ethylene Glycol.

    • Why deuterated? Reduces background proton noise, enhancing signal-to-noise ratio.

  • Loading: Load 10–40 µL into a quartz capillary (3 mm O.D. for Q-band, 1.6 mm O.D. for X-band).

  • Shock Freezing:

    • Do not plunge directly.

    • Slowly lower the tube into liquid nitrogen (~1 mm/sec) to allow the meniscus to freeze from bottom to top.[8] This prevents the quartz tube from cracking due to ice expansion.

QC Workflow: Validating the Label

Before running a 12-hour PELDOR experiment, validate the sample.

QC_Workflow Sample Labeled Sample CW_EPR Room Temp CW-EPR Sample->CW_EPR MS Mass Spectrometry (MALDI/ESI) Sample->MS Check1 Mobility Check CW_EPR->Check1 Check2 Mass Shift? MS->Check2 Pass Proceed to PELDOR Check1->Pass Sharp 3 lines (Nitroxide) Fail Re-Purify / Re-Synthesize Check1->Fail Broad/Immobilized (Aggregation) Check2->Pass + Label MW Check2->Fail Unlabeled

Figure 2: Quality Control workflow. CW-EPR confirms the spin state and mobility; Mass Spec confirms covalent attachment.

Data Summary Table: Comparison of Labeling Chemistries

FeatureCuAAC (Click)IEDDA (Tetrazine)Phosphorothioate (R5)
Reaction Speed Moderate (

)
Ultrafast (

)
Slow
Catalyst Copper (I)NoneNone
Biocompatibility Low (Cu toxicity/ROS)HighHigh
Label Size CompactBulky (Tetrazine ring)Compact
Selectivity High (Azide-Alkyne)High (TCO-Tetrazine)Moderate (Sulfur specificity)
Primary Use In vitro synthetic DNA/RNALarge RNA, In-cellBackbone labeling
References
  • Jena Bioscience. (n.d.). CuAAC Cell Reaction Buffer Kit (THPTA based) Protocol. Retrieved from [Link]

  • Sigurdsson, S. T. (2013). Site-Directed Spin Labeling for EPR Studies of Nucleic Acids. University of Iceland.[9] Retrieved from [Link]

  • Shelke, S. A., & Sigurdsson, S. T. (2012). Site-directed spin labeling of nucleic acids. In Methods in Enzymology. Academic Press.
  • Sečkutė, J., & Devaraj, N. K. (2013). Expanding the Bioorthogonal Toolbox. Current Opinion in Chemical Biology. (Context on IEDDA kinetics).
  • National MagLab. (2023). Pulsed Electron-Electron Double Resonance (PELDOR) Guidelines. Retrieved from [Link]

  • Caltech EPR Facility. (n.d.). General guidelines for preparation of EPR samples. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling Efficiency with 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Aminomethyl)-2-methyl Doxyl. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to address the unique nature of this compound, a versatile but non-reactive spin-label building block. We will first explore how to transform it into a powerful, site-specific labeling reagent and then delve into a comprehensive troubleshooting section to ensure you achieve maximal efficiency in your conjugation experiments.

Introduction: From Building Block to Reactive Probe

This compound is a stable nitroxide spin label, a derivative of 4,4-dimethyloxazolidine-N-oxyl (DOXYL), which is valuable for Electron Paramagnetic Resonance (EPR) spectroscopy studies.[1] EPR, in conjunction with site-directed spin labeling (SDSL), provides critical insights into the structure, dynamics, and conformational changes of biomolecules like proteins and nucleic acids.[2][3][4][5]

However, the primary aliphatic amine on this compound is not inherently reactive towards common functional groups on biomolecules under physiological conditions. Therefore, the first critical step to successful labeling is its chemical activation into a reactive probe. This guide will focus on converting the amine into an amine-reactive probe (targeting lysines) using N-hydroxysuccinimide (NHS) ester chemistry, one of the most robust and widely used bioconjugation methods.[6][7][8]

Part 1: Creating an Amine-Reactive Doxyl Spin Label

The primary amine of your Doxyl compound is a nucleophile that can be reacted with a homobifunctional NHS ester crosslinker. This process creates a new, longer Doxyl derivative with a terminal NHS ester, which is highly reactive towards primary amines on your target biomolecule (e.g., the ε-amino group of lysine residues).

Workflow for Probe Activation

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Biomolecule Labeling A This compound (Primary Amine) C Reaction in Anhydrous Organic Solvent (e.g., DMSO, DMF) A->C B Homobifunctional Crosslinker (e.g., Disuccinimidyl suberate - DSS) B->C D Amine-Reactive Doxyl Probe (DOXYL-Linker-NHS Ester) C->D F Conjugation Reaction (pH 8.3-8.5 Buffer) D->F E Target Protein (with accessible Lysine residues) E->F G Spin-Labeled Protein F->G

Caption: Overall workflow for activating and using the Doxyl spin label.

Protocol: Synthesis of an NHS-Ester-Functionalized Doxyl Probe

This protocol describes a general method. Molar ratios and reaction times may require optimization.

  • Reagent Preparation :

    • Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 100 mM.

    • Dissolve a homobifunctional crosslinker, such as Disuccinimidyl suberate (DSS), in a separate vial of anhydrous DMSO to a final concentration of 10 mM. A 10-fold molar excess of the crosslinker over the Doxyl compound is a good starting point to favor the mono-adduct.

  • Reaction :

    • Slowly add the this compound solution to the DSS solution while stirring.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), at a 1.5-fold molar excess relative to the Doxyl compound to scavenge the HCl produced.

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from moisture.

  • Post-Reaction :

    • The resulting solution contains your activated Doxyl-linker-NHS ester probe. Due to the moisture sensitivity of NHS esters, it is highly recommended to use this solution immediately for labeling your target biomolecule.[9] Stock solutions should not be stored.[9]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the labeling of a target protein with your newly synthesized amine-reactive Doxyl probe.

Question: My labeling efficiency is extremely low. What are the most likely causes?

Low efficiency is the most common problem and can stem from several factors. Let's break them down.

1. Incorrect Reaction pH
  • The Problem : The reaction between an NHS ester and a primary amine is highly pH-dependent.[6][7] At acidic pH, the target amine on the protein (e.g., lysine) is protonated (-NH3+), making it non-nucleophilic and unreactive.[6] At very high pH (>9.0), the NHS ester rapidly hydrolyzes, "killing" the reagent before it can react with the protein.[6][8]

  • The Solution : The optimal pH is a compromise between having a sufficient concentration of deprotonated amine and minimizing NHS ester hydrolysis.

    • Recommendation : Perform the conjugation in a buffer at pH 8.3-8.5 .[7] Suitable buffers include phosphate, borate, or HEPES.[8]

2. Competing Nucleophiles in the Buffer
  • The Problem : Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, drastically reducing labeling efficiency.[10][11]

  • The Solution :

    • Recommendation : Always perform a buffer exchange on your protein sample into an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or Borate buffer) at the correct pH before adding the spin label.[10]

3. Hydrolysis of the NHS Ester
  • The Problem : NHS esters are moisture-sensitive.[9][11] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[8] If your spin label stock solution was prepared in a non-anhydrous solvent or left unused for too long, it will be inactive.

  • The Solution :

    • Recommendation : Always dissolve the NHS-ester functionalized spin label in anhydrous DMSO or DMF immediately before use.[6] Never store stock solutions of activated spin labels.[9]

4. Sub-optimal Molar Ratio of Label to Protein
  • The Problem : Insufficient excess of the spin label will result in incomplete labeling.[12] Conversely, an excessive amount can lead to protein precipitation or unwanted multiple labels on a single protein molecule.[9]

  • The Solution :

    • Recommendation : Start with a 10- to 20-fold molar excess of the spin label over the protein.[6] This ratio may need to be optimized empirically for your specific protein and desired degree of labeling.

G Start Low Labeling Efficiency pH_Check Is reaction pH 8.3-8.5? Start->pH_Check Buffer_Check Is buffer amine-free (e.g., PBS, Borate)? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH to 8.3-8.5 pH_Check->Adjust_pH No Reagent_Check Was spin label solution prepared freshly? Buffer_Check->Reagent_Check Yes Buffer_Exchange Perform buffer exchange Buffer_Check->Buffer_Exchange No Ratio_Check Is molar excess of label 10-20x? Reagent_Check->Ratio_Check Yes New_Reagent Prepare fresh spin label solution Reagent_Check->New_Reagent No Adjust_Ratio Optimize molar ratio Ratio_Check->Adjust_Ratio No Success Re-run Experiment Ratio_Check->Success Yes Adjust_pH->Success Buffer_Exchange->Success New_Reagent->Success Adjust_Ratio->Success

Caption: Troubleshooting flowchart for low labeling efficiency.

Question: My protein precipitates after adding the spin label. What should I do?
  • The Problem : Protein precipitation can occur for two main reasons:

    • Solvent Shock : Adding a large volume of organic solvent (like DMSO or DMF) containing the spin label can denature the protein.

    • Over-labeling : Excessive labeling can alter the protein's isoelectric point (pI) and surface charge, leading to aggregation and precipitation.[9]

  • The Solution :

    • Recommendation 1 : Keep the volume of the added spin label solution to a minimum, ideally less than 10% of the total reaction volume.

    • Recommendation 2 : Reduce the molar excess of the spin label in the reaction. Try a 5-fold or 10-fold excess instead of 20-fold.

    • Recommendation 3 : Perform the reaction at 4°C, although this will require a longer incubation time (e.g., overnight).

Question: How do I remove the unreacted spin label after the reaction?
  • The Problem : Free, unreacted spin label in the sample will dominate the EPR signal and interfere with analysis of the labeled protein.[12]

  • The Solution :

    • Recommendation : Size-exclusion chromatography is the most effective method. For typical protein sample volumes, a desalting column (like a PD-10 column) is robust and efficient at separating the small molecular weight spin label from the much larger protein.[12][13] Dialysis is another option but is generally slower and may not be as thorough.

Question: How can I confirm that my protein is successfully labeled?
  • The Problem : It is crucial to quantify the labeling efficiency to ensure reliable data interpretation.[12]

  • The Solution :

    • Recommendation 1 (Qualitative) : Continuous Wave (CW) EPR spectroscopy is the most direct method. A successfully labeled protein will show a broadened EPR spectrum characteristic of a "slow-motion" regime, while any remaining free label will show a sharp three-line spectrum of a "fast-motion" regime.[2]

    • Recommendation 2 (Quantitative) : Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the molecular weight of the labeled protein. The mass shift will indicate the number of spin labels attached. Double integration of the EPR signal can also be used to quantify the concentration of spin labels.[12]

Part 3: Experimental Protocols & Data

Protocol: Labeling a Target Protein with an Amine-Reactive Doxyl Probe
  • Protein Preparation :

    • Prepare your protein solution at a concentration of 1-5 mg/mL.

    • Perform a buffer exchange into an amine-free labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3). This can be done using a desalting column or dialysis.

  • Spin Label Preparation :

    • Immediately before use, dissolve your synthesized Doxyl-linker-NHS ester probe in anhydrous DMSO to create a 10 mM stock solution.[6]

  • Conjugation Reaction :

    • While gently stirring the protein solution, add the desired molar excess (e.g., 10-fold) of the spin label stock solution.[6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7]

  • Quenching the Reaction (Optional) :

    • To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[6]

  • Purification :

    • Load the reaction mixture onto a pre-equilibrated desalting column (e.g., PD-10) to separate the labeled protein from excess, unreacted spin label.[13]

    • Collect the protein-containing fractions as they elute from the column.

Table: Key Parameters for Amine-Reactive Labeling
ParameterRecommended RangeRationale & Key Considerations
pH 8.3 - 8.5Optimal balance between amine nucleophilicity and NHS ester stability.[6][7]
Buffer Phosphate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine) to avoid competition.[10][11]
Temperature 4°C to 25°C (Room Temp)Room temperature is faster (1-4 hrs); 4°C is slower (overnight) but may improve protein stability.[7][8]
Label:Protein Molar Ratio 10:1 to 20:1Starting point for optimization. Too low leads to poor efficiency; too high can cause precipitation.[6][9]
Protein Concentration > 1 mg/mLHigher concentrations favor the bimolecular reaction over hydrolysis of the NHS ester.
Label Solvent Anhydrous DMSO or DMFCrucial for preventing premature hydrolysis of the moisture-sensitive NHS ester.[6][7]
References
  • Gaponenko, V., et al. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. NIH Public Access. Available from: [Link]

  • Sahu, I. D., et al. Site-Directed Spin Labeling EPR for Studying Membrane Proteins. BioMed Research International. 2015. Available from: [Link]

  • Tormena, C. F., et al. New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules. 2018. Available from: [Link]

  • Crump, M. P., et al. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. bioRxiv. 2022. Available from: [Link]

  • He, L., et al. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy. Molecules. 2019. Available from: [Link]

  • Columbus, L., et al. Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Molecular Biology. 2009. Available from: [Link]

  • Coin, I., et al. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. Angewandte Chemie. 2018. Available from: [Link]

  • Sikora, A., et al. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology. 2017. Available from: [Link]

  • Chemistry LibreTexts. 10.1: Nitroxide spin probes and labels. 2022. Available from: [Link]

  • ResearchGate. Fig. 2 Chemical structures of spin-label nitroxide moieties. DOXYL... Available from: [Link]

  • Klare, J. P., & Steinhoff, H. J. Spin labeling EPR. ResearchGate. 2009. Available from: [Link]

  • ACS Publications. Bioorthogonal Chemistry and Its Applications. 2021. Available from: [Link]

  • Journal of the American Chemical Society. Efficient Orthogonal Spin Labeling of Proteins via Aldehyde Cyclization for Pulsed Dipolar EPR Distance Measurements. 2024. Available from: [Link]

  • RSC Publishing. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. 2023. Available from: [Link]

  • ResearchGate. Bioconjugation of Antibodies and Enzyme Labels onto Magnetic Beads. 2025. Available from: [Link]

  • Taylor & Francis Online. The Role of the Fast Motion of the Spin Label in the Interpretation of EPR Spectra for Spin-Labeled Macromolecules. 2012. Available from: [Link]

  • Nature Portfolio. Site-directed spin labeling of proteins for distance measurements in vitro and in cells. 2016. Available from: [Link]

  • PubMed Central. Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. 2021. Available from: [Link]

  • Creative Biogene. Amine-Based Conjugation. Available from: [Link]

  • PubMed Central. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. 1997. Available from: [Link]

  • Springer Link. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions. Available from: [Link]

  • YouTube. How to purify Proteins using Batch Spin. 2021. Available from: [Link]

  • PubChem. 2-((3-(Aminomethyl)-2-(2-methylpropyl)-1-oxo-4-phenyl-1,2-dihydroisoquinolin-6-yl)oxy)acetamide. Available from: [Link]

  • PubMed. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. 1982. Available from: [Link]

Sources

Technical Support Center: Overcoming Reduction of 2-(Aminomethyl)-2-methyl Doxyl in Cellular Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-2-methyl Doxyl and other nitroxide spin labels in cellular environments. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of spin label reduction and ensure the integrity of your experimental data. Our approach is grounded in scientific principles and validated by field experience to provide you with reliable and actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when using this compound and other nitroxide spin labels in cellular studies.

Q1: My EPR signal from this compound is rapidly decaying in my cell culture. What is happening?

A: The rapid decay of the Electron Paramagnetic Resonance (EPR) signal is a classic sign of nitroxide reduction. The paramagnetic nitroxide radical (N-O•) is being reduced to its diamagnetic hydroxylamine (N-OH) form, which is EPR-silent[1]. This is a common challenge in the reducing environment of a living cell, where cellular components like ascorbate and thiols can donate an electron to the nitroxide[2][3].

Q2: What are the primary cellular components responsible for the reduction of Doxyl spin labels?

A: The intracellular environment is rich in reducing agents. The primary molecules responsible for the reduction of nitroxide spin labels are:

  • Ascorbic acid (Vitamin C): A potent and abundant reducing agent in the cytoplasm[2].

  • Glutathione (GSH): A thiol-containing antioxidant present at high concentrations within cells.

  • Enzymatic systems: Cellular reductases can also contribute to the reduction of nitroxide radicals.

The rate of reduction is influenced by the ability of the nitroxide to penetrate the cell membrane and its inherent chemical stability[4].

Q3: How does the structure of the nitroxide spin label affect its stability in cells?

A: The chemical structure of the nitroxide spin label plays a crucial role in its resistance to reduction. Key structural features that enhance stability include:

  • Ring Structure: Five-membered rings (pyrrolidine, like in Doxyl) are generally more resistant to reduction than six-membered rings (piperidine)[2][5].

  • Steric Hindrance: Bulky substituents flanking the nitroxide moiety can physically shield it from reducing agents, significantly slowing down the rate of reduction. For instance, replacing the methyl groups with more sterically demanding groups like ethyl or spirocyclohexyl can dramatically increase the half-life of the radical in a cellular context[1][6].

Q4: Can I regenerate the EPR signal after my Doxyl spin label has been reduced?

A: In some cases, it is possible to re-oxidize the hydroxylamine back to the paramagnetic nitroxide. This can sometimes be achieved by introducing a mild oxidizing agent. However, this approach can be challenging in a cellular context as it may perturb the biological system. A more practical approach is to prevent or minimize the initial reduction.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments with this compound.

Issue 1: Complete Loss of EPR Signal Shortly After Introducing the Spin Label to the Cells

This indicates a very rapid reduction of the Doxyl spin label. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Assess the Cellular Environment

  • Cell Type and Density: Different cell types have varying metabolic rates and intracellular concentrations of reducing agents. Higher cell densities can lead to a more rapid reduction of the spin label. Consider optimizing the cell density for your experiment.

  • Oxygenation: The presence of oxygen can decrease the observed rate of nitroxide reduction[4]. Ensure your cell culture has adequate oxygenation, but be mindful of potential oxidative stress to your cells.

Step 2: Optimize Spin Label Concentration

  • While counterintuitive, higher concentrations of nitroxides can sometimes lead to faster rates of reduction[4]. It is crucial to use the lowest effective concentration of the spin label to minimize cellular perturbation and potential saturation of reduction mechanisms.

Step 3: Consider a More Stable Spin Label

  • If rapid reduction persists, the inherent instability of the this compound in your specific cellular system may be the limiting factor. Consider using a more sterically shielded nitroxide.

Table 1: Comparison of Nitroxide Spin Label Stability

Spin Label TypeRing StructureFlanking GroupsRelative Stability in Reducing Environments
TEMPO-based6-memberedMethylLow
Doxyl-based 5-membered Methyl Moderate
PROXYL-based5-memberedMethylModerate
Tetraethyl-substituted5- or 6-memberedEthylHigh[1]
Spirocyclohexyl-substituted5- or 6-memberedSpirocyclohexylHigh[2]

Workflow for Selecting a More Stable Spin Label

Caption: Workflow for addressing rapid Doxyl signal loss.

Issue 2: My Protein, Labeled with this compound, Precipitates After Labeling

Protein precipitation post-labeling can be a frustrating issue. Here’s how to address it:

Step 1: Re-evaluate the Labeling Ratio

  • Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation[7]. Reduce the molar ratio of the spin label to your protein during the labeling reaction.

Step 2: Optimize the Labeling Buffer

  • Ensure the pH and ionic strength of your labeling buffer are optimal for your protein's stability. Small changes in buffer composition can significantly impact protein solubility.

Step 3: Post-Labeling Purification

  • Immediately after the labeling reaction, it is crucial to remove unreacted spin label and any byproducts. Size-exclusion chromatography or dialysis are effective methods for this purification step[7].

Experimental Protocol: Optimizing Spin Labeling and Purification

  • Protein Preparation: Ensure your protein sample is pure and at a suitable concentration in a buffer that maintains its stability.

  • Labeling Reaction:

    • Set up a series of labeling reactions with varying molar ratios of this compound to your protein (e.g., 1:1, 3:1, 5:1).

    • Incubate the reactions under gentle agitation for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature, depending on protein stability).

  • Purification:

    • Load the labeling reaction mixture onto a pre-equilibrated size-exclusion chromatography column.

    • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

    • Pool the fractions containing the labeled protein.

  • Characterization:

    • Confirm the degree of labeling using EPR spectroscopy and a protein concentration assay.

    • Assess the stability of the labeled protein by monitoring for precipitation over time.

Diagram of the Labeling and Purification Workflow

G cluster_0 Labeling cluster_1 Purification cluster_2 Analysis Protein Protein Reaction_Mix Incubate Protein->Reaction_Mix + Doxyl SEC Size-Exclusion Chromatography Reaction_Mix->SEC Load Labeled_Protein Labeled_Protein SEC->Labeled_Protein Collect Fractions Characterization EPR & Stability Labeled_Protein->Characterization Assess

Caption: A streamlined workflow for protein spin labeling and purification.

Issue 3: Inconsistent EPR Spectra Between Replicate Experiments

Inconsistent results can undermine the reliability of your findings. Here's a checklist to ensure reproducibility:

  • Cell Culture Consistency: Ensure that cell passage number, confluency, and overall health are consistent across experiments. Stressed or senescent cells can have altered redox environments[8].

  • Reagent Preparation: Prepare fresh solutions of the spin label and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Precise Timing: Be meticulous with incubation times. The kinetics of nitroxide reduction can be rapid, so even small variations in timing can lead to different outcomes.

  • Instrument Calibration: Regularly check the calibration and settings of your EPR spectrometer to ensure consistent performance.

By systematically addressing these potential sources of variability, you can significantly improve the reproducibility of your in-cell EPR experiments.

References

  • Swartz, H. M., & Sentjurc, M. (1986). Cellular Metabolism of Water-Soluble Nitroxides: Effect on Rate of Reduction of cell/nitroxide Ratio, Oxygen Concentrations and Permeability of Nitroxides. PubMed. [Link]

  • Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. (2016). Electron Paramagnetic Resonance: Volume 25. [Link]

  • Freed, J. H. (2006). Coexisting Domains in the Plasma Membranes of Live Cells Characterized by Spin-Label ESR Spectroscopy. Biophysical Journal, 90(12), 4452-4465. [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]

  • Soule, B. P., Hyodo, F., Matsumoto, K., Simone, N. L., Cook, J. A., Krishna, M. C., & Mitchell, J. B. (2007). The cellular and organismal effects of nitroxides and nitroxide-containing nanoparticles. Antioxidants & Redox Signaling, 9(10), 1731-1743. [Link]

  • Jagtap, A. P., Krstic, I., Kunjir, N. C., Hänsel, R., Prisner, T. F., & Sigurdsson, S. T. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Free Radical Research, 49(1), 78-85. [Link]

  • Krishna, M. C., & Mitchell, J. B. (2009). The Chemistry and Biology of Nitroxide Compounds. Radiation Research, 172(5), 633-640. [Link]

  • Lakatos, A., Kálai, T., & Hideg, K. (2023). Spin Label Electron Paramagnetic Resonance Spectroscopy Reveals Effects of Wastewater Filter Membrane Coated with Titanium-Dioxide Nanoparticles on Bovine Serum Albumin. Preprints.org. [Link]

  • Ghimire, H., Norman, D. G., & Jones, M. W. (2021). Expanding the Diversity of Nitroxide-Based Paramagnetic Probes Conjugated to Non-Canonical Amino Acids for Sdsl-Epr Applications. Chemistry – A European Journal, 27(54), 13549-13554. [Link]

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Tsvetkov, Y. D., & Gaponova, D. M. (2022). Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19. International Journal of Molecular Sciences, 23(19), 11283. [Link]

  • Wink, D. A., & Mitchell, J. B. (1998). Free radical chemistry of nitric oxide. Looking at the dark side. Chest, 114(1 Suppl), 71S-77S. [Link]

  • Morozov, D. A., Polienko, Y. F., Zhurko, I. F., Dobrynin, S. A., Khoroshunova, Y. V., Trofimov, D. G., Parkhomenko, D. A., Glazachev, Y. I., Bagryanskaya, E. G., & Kirilyuk, I. A. (2021). HIGLY STABLE NITROXIDE SPIN LABELS FOR BIOPHYSICAL RESEARCH. MOSM2021. [Link]

  • Jeschke, G. (2022, March 24). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]

  • Yang, Z., Liu, H., & Wang, J. (2023). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Biophysical Journal, 122(1), 1-11. [Link]

  • de Vos, W. M., & de Vos, E. A. J. (2022). Interplay of Microbiome, Oxidative Stress and Inflammation in Health and Disease. International Journal of Molecular Sciences, 23(7), 3820. [Link]

  • Bowen, A. M., & Jones, M. W. (2018). New Developments in Spin Labels for Pulsed Dipolar EPR. Applied Magnetic Resonance, 49(10), 1145-1167. [Link]

Sources

Technical Support Center: High-Fidelity EPR with 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Subject: Minimizing Spectral Artifacts in 2-(Aminomethyl)-2-methyl Doxyl EPR Data Last Updated: February 9, 2026

Executive Summary & Core Directive

You are working with This compound , a piperidine-based nitroxide spin label. Unlike standard TEMPO derivatives, the aminomethyl functionality introduces specific chemical sensitivities (pH dependence, electrostatic interactions) that can manifest as spectral artifacts if not controlled.

The Goal: Obtain a "True" Spectrum—one where the line shape is determined solely by the motional dynamics (


) and the local magnetic environment, not by instrumental distortion or sample preparation errors.

This guide prioritizes Causality and Validation . We do not just "fix" the setting; we prove the artifact is gone.

Diagnostic Matrix: Symptom to Solution

Use this table to rapidly identify the source of your spectral distortion.

SymptomProbable CauseThe "Why" (Mechanism)Verification TestCorrective Action
Broad, featureless lines Concentration BroadeningHeisenberg Spin Exchange: Electron spins collide, shortening

.
Dilute sample 1:2. If lines narrow, it's concentration.Reduce conc. to < 200 µM (ideally 50–100 µM).
Line broadening (uniform) Oxygen BroadeningDissolved paramagnetic

exchanges spin with the nitroxide.
Purge with

or Argon for 10 mins.
Degas sample (Freeze-Pump-Thaw or gas permeable tubing).
Distorted, derivative-like shape Over-ModulationModulation Amplitude (

) > 1/3 of the intrinsic linewidth (

).
Reduce Mod Amp by 50%. If resolution improves, it was too high.Set Mod Amp

0.5 Gauss (typically 0.1–1.0 G depending on mobility).
Signal saturation / Broadening Microwave Power SaturationRate of absorption > Rate of relaxation (

).
Reduce power by 10dB. If signal amplitude does not drop linearly, you are saturated.Perform Power Saturation Curve (see Protocol C).
Asymmetric / Shifted Lines pH / Electrostatic ArtifactThe aminomethyl group (

) protonation state changes the hyperfine coupling (

).
Check pH. Run buffer control.Buffer heavily (e.g., MOPS/HEPES) to lock protonation state.

Phase 1: Sample Chemistry (The "Invisible" Artifacts)

Before touching the spectrometer, you must stabilize the chemical environment of the this compound.

Protocol A: The Heisenberg Limit (Concentration)

The Physics: At high concentrations, nitroxide orbitals overlap during collisions, causing spin exchange. This averages the hyperfine lines, collapsing the triplet into a single broad line.

  • Prepare a Stock: 10 mM in your chosen buffer.

  • The Dilution Series: Prepare samples at 1 mM, 500 µM, 100 µM, and 50 µM.

  • Measure: Record the peak-to-peak linewidth (

    
    ) of the center field line (
    
    
    
    ).
  • Validation: Plot

    
     vs. Concentration. The region where the linewidth becomes constant (plateau) is your working range .
    
    • Target: Usually < 200 µM for this label.[1]

Protocol B: The Oxygen Factor

The Physics: Oxygen is paramagnetic (triplet ground state). It collides with the nitroxide, shortening the spin-spin relaxation time (


) and broadening the lines.
  • Method: Use a gas-permeable TPX capillary (if available) or standard quartz tubes.

  • Action: Sparge the buffer with Nitrogen or Argon gas for at least 15 minutes before adding the spin label (to avoid foaming/denaturation if protein-bound).

  • Validation: A properly degassed sample will show sharper hyperfine lines and often the appearance of super-hyperfine coupling (small wiggles from protons) if the label is freely tumbling.

Special Note: The Aminomethyl Group (pH Sensitivity)

The amino group on your label is a base.

  • Protonated (

    
    ):  Occurs at neutral/acidic pH. Positively charged.
    
  • Unprotonated (

    
    ):  Occurs at basic pH. Neutral.
    
  • The Artifact: If your pH drifts, the electrostatic environment of the NO moiety changes, shifting the

    
     (Nitrogen hyperfine coupling) constant slightly. This looks like "spectral jitter" or artificial broadening if the sample is heterogeneous.
    
  • Fix: Always use a buffered system (e.g., 50 mM HEPES, pH 7.4) to lock the protonation state.

Phase 2: Instrument Optimization (The Physics)

Once the sample is pure, the spectrometer settings determine the fidelity of the data.

Workflow Visualization: The Optimization Loop

EPR_Optimization start Start: Sample in Cavity tune Tune Microwave Bridge (Critical Coupling) start->tune end Final High-Fidelity Spectrum scan_mod Scan 1: Modulation Amplitude Check tune->scan_mod check_mod Is Mod Amp < 1/3 Linewidth? scan_mod->check_mod scan_power Scan 2: Power Saturation Check check_power Is P < P(1/2)? scan_power->check_power final_acq Acquire with Optimized Parameters final_acq->end check_mod->scan_mod No (Reduce Mod Amp) check_mod->scan_power Yes check_power->scan_power No (Reduce Power) check_power->final_acq Yes

Caption: The iterative logic loop required to isolate instrumental artifacts from true spectral data.

Protocol C: Modulation Amplitude ( )

The Artifact: "Over-modulation." If the field modulation is wider than the natural linewidth, the instrument "smears" the signal.[2] The Rule:


 (Intrinsic Linewidth).
  • Start with

    
     Gauss.
    
  • Reduce to

    
     G, then 
    
    
    
    G.
  • Observation: The signal intensity will drop, but the resolution will improve.

  • Stop Point: When reducing

    
     further no longer changes the linewidth, you have reached the natural linewidth. Set 
    
    
    
    slightly above this for signal-to-noise (SNR), provided it doesn't distort the shape.
Protocol D: Microwave Power ( )

The Artifact: "Saturation Broadening."[3] Nitroxides relax slowly. High power pumps electrons to the excited state faster than they can return to the ground state.

  • The Saturation Curve: Run a series of scans at 0.2 mW, 0.5 mW, 1 mW, 2 mW, 5 mW, 10 mW, 20 mW.

  • Plot: Signal Amplitude (

    
    ) vs. 
    
    
    
    .
  • Linear Regime: In the linear region,

    
    .
    
  • Saturation Point: When the curve deviates from linearity (bends over), you are saturating.

  • Setting: Choose a power level in the linear region (typically 0.63 mW to 2 mW for nitroxides in solution at room temperature).

Frequently Asked Questions (FAQ)

Q: My spectrum looks "noisy" even after optimizing Modulation Amplitude. Should I increase the Time Constant? A: Be careful. Increasing the Time Constant (


) filters noise but can distort the signal if the Sweep Time  is too fast.
  • Rule: The time to sweep through a single peak (in seconds) must be at least

    
    .
    
  • Example: If a peak is 2 Gauss wide, and you sweep 100 Gauss in 60 seconds, you sweep 1.6 G/sec. The peak takes ~1.2 seconds to pass. Your

    
     must be 
    
    
    
    seconds (120 ms).

Q: The this compound signal is decaying over time. Why? A: Nitroxides are susceptible to reduction to hydroxylamines (EPR silent) by biological reducing agents (ascorbate, glutathione).

  • Fix: If working in biological media, add an oxidizing agent like ferricyanide (if compatible) or keep samples at

    
     until measurement. The aminomethyl group does not confer extra stability against reduction compared to standard TEMPO.
    

Q: Can I use this label to measure pH? A: Yes. The hyperfine coupling (


) is sensitive to the protonation of the adjacent amine. However, this means you must strictly control pH if you don't want this effect. Small pH changes can look like "mobility changes" due to the superposition of protonated and unprotonated spectra.

References

  • National Institute of Environmental Health Sciences (NIEHS). EPR/ESR Spectroscopy Basics and Artifacts. [Link]

  • Bruker BioSpin. EPR Spectroscopy: User Guidelines and Parameter Optimization. (General Reference for Mod Amp/Power rules). [Link]

  • Eaton, G. R., et al. Quantitative EPR.[4] Springer, 2010. (Authoritative text on signal saturation and quantitation).

  • ResearchGate/Scientific Literature.Analysis of Nitroxide Line Shapes and Saturation.

    
     rule for modulation amplitude).
    [Link]
    

Sources

Technical Support Center: Strategies to Prevent Aggregation of Proteins Labeled with 2-(Aminomethyl)-2-methyl Doxyl (AMMD)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide, curated by senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein aggregation when labeling with 2-(Aminomethyl)-2-methyl Doxyl (AMMD). Our goal is to equip you with the scientific rationale and practical protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding protein aggregation induced by AMMD labeling.

Q1: What is AMMD and its primary application in research?

A: this compound (AMMD) is a nitroxide spin label, a stable radical molecule. Its primary use is in a technique called Site-Directed Spin Labeling (SDSL), which is coupled with Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3][4] By introducing AMMD at a specific site in a protein, researchers can obtain detailed information about the structure, dynamics, and interactions of that protein at the residue level.[4]

Q2: What are the underlying causes of protein aggregation after AMMD labeling?

A: Protein aggregation post-labeling with AMMD can stem from several factors:

  • Increased Hydrophobicity: The nitroxide moiety of AMMD is hydrophobic. Attaching it to the protein surface can create new hydrophobic patches, which can lead to intermolecular interactions and aggregation as the proteins attempt to minimize exposure of these patches to the aqueous environment.[5][6][7]

  • Conformational Disruption: The labeling process or the physical presence of the AMMD label can disrupt the delicate three-dimensional structure of the protein. This may expose hydrophobic regions that were previously buried within the protein's core, making them available for intermolecular interactions.

  • Intermolecular Disulfide Bonds: If the labeling strategy targets cysteine residues, inadequate reduction of disulfide bonds can lead to the formation of covalent crosslinks between protein molecules, resulting in aggregation.[8]

  • Inappropriate Buffer Conditions: The labeled protein may have different stability and solubility profiles than the unlabeled protein. The pH, ionic strength, and other components of the buffer may no longer be optimal, leading to aggregation.[9]

Q3: How can I detect protein aggregation if it's not visually apparent?

A: While severe aggregation may be visible as cloudiness or precipitate, soluble oligomers and smaller aggregates are often not visible. These can be detected using techniques such as:

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger species.

  • Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and distribution of macromolecules in solution.

Part 2: In-Depth Troubleshooting and Strategic Protocols

This section offers a systematic approach to diagnosing and resolving AMMD-induced protein aggregation.

Foundational Step: Pre-Labeling Protein Quality Control

A successful labeling outcome begins with a stable and homogenous protein sample.

Workflow for Pre-Labeling Protein Stability Assessment

Start Start: Assess Unlabeled Protein Analytics Perform SEC and DLS Analysis Start->Analytics Decision Is the protein monomeric and stable? Analytics->Decision OptimizeBuffer Optimize Buffer Conditions (pH, salt, additives) Decision->OptimizeBuffer No Proceed Proceed with AMMD Labeling Decision->Proceed Yes OptimizeBuffer->Start Re-assess

Caption: Pre-labeling workflow to ensure protein quality.

Protocol: Size Exclusion Chromatography (SEC) for Monodispersity

  • Buffer Preparation: Prepare a suitable mobile phase, ideally the buffer intended for the labeling reaction. Filter (0.22 µm) and degas the buffer.

  • Column Equilibration: Equilibrate an appropriate SEC column with at least two column volumes of the mobile phase.

  • Sample Preparation: Prepare the protein sample to a concentration of 1-5 mg/mL. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet any existing aggregates.

  • Injection and Analysis: Inject the supernatant onto the equilibrated column.

  • Interpretation: A single, sharp, symmetrical peak indicates a homogenous sample. The presence of peaks in the void volume or shoulders on the main peak suggests aggregation.

Optimizing the Labeling Reaction Conditions

The labeling reaction itself is a critical step where aggregation can be initiated.

Table of Key Labeling Parameters

ParameterRationale for OptimizationRecommended Starting Range
Label:Protein Molar Ratio A high excess of AMMD can lead to non-specific labeling and increase hydrophobicity.5:1 to 10:1. Titrate downwards if aggregation occurs.
Reaction Time & Temperature Prolonged reactions or high temperatures can induce protein unfolding and aggregation.1-4 hours at room temperature, or overnight at 4°C.
Protein Concentration Higher protein concentrations can accelerate the kinetics of aggregation.25-100 µM.
pH The reactivity of target residues (e.g., cysteine) is pH-dependent, as is the overall stability of the protein.For cysteine labeling, pH 7.0-7.5 is a good starting point.[10]
Leveraging Additives for Enhanced Stability

The inclusion of chemical additives can significantly improve the solubility and stability of the labeled protein.

Mechanisms of Action of Common Stabilizing Additives

cluster_protein Aggregation-Prone Protein cluster_additives Stabilizing Additives Protein Hydrophobic Patch Unstable Conformation Glycerol Glycerol/Sugars (Osmolytes) Protein:f1->Glycerol Stabilizes Arginine L-Arginine (Aggregation Suppressor) Protein:f0->Arginine Shields Detergent Mild Detergent Protein:f0->Detergent Solubilizes

Caption: How different classes of additives can mitigate aggregation.

Table of Recommended Stabilizing Additives

AdditiveTypical ConcentrationMechanism of Action
Glycerol/Sucrose 10-25% (v/v)These are osmolytes that promote protein stability and can act as cryoprotectants during freezing.[11][12][13]
L-Arginine 50-500 mMSuppresses aggregation by inhibiting protein-protein association.[14][15][16][17][18]
Mild Detergents ~1.1x Critical Micelle Concentration (CMC)Can help solubilize proteins with exposed hydrophobic patches.[11][19]
TCEP 0.1-0.5 mMTris(2-carboxyethyl)phosphine is a reducing agent that prevents the formation of intermolecular disulfide bonds and does not interfere with maleimide-based labeling chemistry.[10][19][20][21][22]

Protocol: Differential Scanning Fluorimetry (DSF) for Additive Screening

DSF is a high-throughput method to assess the thermal stability of a protein in different conditions.[23][24][25] An increase in the melting temperature (Tm) indicates stabilization.[23]

  • Prepare Reagents: Your unlabeled protein (0.1-0.2 mg/mL), a fluorescent dye (e.g., SYPRO Orange), and stock solutions of the additives to be screened.

  • Set up the Assay: In a 96-well plate, combine the protein, dye, and different additives in each well. Include a no-additive control.

  • Acquire Data: Use a real-time PCR instrument to monitor fluorescence while ramping the temperature from 25°C to 95°C.

  • Analyze Results: The midpoint of the fluorescence transition is the Tm. Additives that cause a significant positive shift in Tm are potential stabilizers.

Post-Labeling Purification and Long-Term Storage

Proper handling after the labeling reaction is crucial for maintaining a stable, monomeric protein.

Workflow for Post-Labeling Purification and Storage

Start Completed Labeling Reaction Purification Purification: Remove excess label and aggregates Start->Purification SEC Size Exclusion Chromatography Purification->SEC Recommended Dialysis Dialysis / Buffer Exchange Purification->Dialysis Alternative Storage Store Labeled Protein at -80°C (in optimized buffer with cryoprotectant) SEC->Storage Dialysis->Storage

Sources

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in EPR Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Electron Paramagnetic Resonance (EPR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low signal-to-noise (S/N) ratios in their experiments. A robust S/N ratio is critical for obtaining high-quality, interpretable data. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to help you systematically identify and resolve the root cause of a low S/N ratio, from sample preparation to data acquisition and processing.

Section 1: Foundational Checks & Initial Diagnosis

Before delving into complex parameter optimization, it's crucial to ensure the fundamentals are correct. A logical first step is to assess the overall health of your spectrometer and sample.

Question: My EPR signal is very weak or completely lost in the noise. Where do I even begin to troubleshoot?

Answer: A weak or absent signal can be frustrating. The first step is to perform a systematic check of your sample and the spectrometer's basic performance. This can be visualized as a simple decision tree:

A Start: Low S/N Observed B Is there a known, stable standard sample available? (e.g., DPPH, TEMPO) A->B C Run the standard sample using established parameters. B->C Yes G Obtain or prepare a standard sample. This is a critical step for distinguishing between sample and instrument issues. B->G No D Is the standard's S/N ratio acceptable? C->D E Problem is likely sample-related. Proceed to Section 2: Sample Preparation. D->E Yes F Problem is likely instrument-related. Proceed to Section 3: Instrument Parameters. D->F No

Caption: Initial troubleshooting workflow for low S/N in EPR.

Running a standard sample helps differentiate between a systemic instrument problem and an issue specific to your sample of interest.[1] If the standard gives a strong signal, you can confidently focus on optimizing your sample preparation and specific experimental parameters.

Section 2: Sample Preparation & Handling

The quality of your EPR sample is paramount. No amount of instrumental optimization can compensate for a poorly prepared sample.

Question: What are the most common sample-related issues that lead to a low S/N ratio?

Answer: The most frequent culprits in sample preparation are the choice of solvent, sample concentration, and improper handling, especially for frozen solutions.

  • Solvent Selection: For room temperature experiments, high dielectric constant solvents (like water) absorb a significant amount of microwave power, which reduces the quality factor (Q-factor) of the cavity and, consequently, the spectrometer's sensitivity.[2] Whenever possible, opt for solvents with low dielectric constants.

  • Sample Concentration: The EPR signal intensity is directly proportional to the number of unpaired electrons in the cavity.[3] If your sample concentration is too low, the signal may be indistinguishable from the noise. While it may seem intuitive to maximize concentration, be aware that very high concentrations can lead to line broadening due to spin-spin interactions, which can also decrease the peak-to-peak signal height.

  • Proper Freezing Technique: For cryogenic experiments, the way you freeze your sample is critical. Improper freezing can lead to tube cracking and a non-homogenous sample distribution.

    Experimental Protocol: Proper Sample Freezing

    • Ensure your sample is in a clear fused quartz (CFQ) EPR tube.[4]

    • Fill the tube to the appropriate height for your resonator (typically 3-4 cm for a standard X-band cavity).

    • Begin by dipping the very tip of the EPR tube into liquid nitrogen.

    • Once the fizzing at the tip subsides, slowly lower the tube into the liquid nitrogen at a rate of approximately 1 mm per second.[2] This gradual process allows the sample to freeze from the bottom up, preventing the formation of cracks in the tube due to solvent expansion.[2]

    • Once fully submerged and frozen, the sample is ready for insertion into the cryostat.

Question: How can I be sure my sample even contains paramagnetic species?

Answer: Electron Paramagnetic Resonance spectroscopy is only sensitive to species with one or more unpaired electrons.[5] Diamagnetic materials, where all electrons are paired, will not produce an EPR signal.[5] If you are studying a system where the paramagnetic state is transient or in low abundance, you may need to consider techniques to increase its steady-state concentration, such as photo-excitation or chemical redox reactions. For biological samples, this may involve isolating a specific metalloprotein in its paramagnetic redox state.[6]

Section 3: Instrument Parameters & Optimization

Once you have a well-prepared sample, the next step is to optimize the instrument settings to maximize the signal and minimize the noise.

Question: How do I correctly tune the EPR cavity, and why is it so important?

Answer: Proper tuning and coupling of the microwave cavity are essential for maximizing the transfer of microwave power to your sample and for detecting the subtle changes in reflected power that constitute the EPR signal. An improperly tuned cavity will result in a significant loss of sensitivity. The goal is to achieve "critical coupling," where the impedance of the cavity is matched to the waveguide, and minimal microwave power is reflected back to the detector in the absence of an EPR signal.[7]

Experimental Protocol: Cavity Tuning and Coupling

  • Insert your sample into the cavity.

  • In your spectrometer's software, enter the tuning mode. You should see a "dip" in the microwave power that corresponds to the resonant frequency of the cavity.

  • Adjust the microwave frequency to center this dip on your screen.

  • Adjust the iris (coupling) to make the dip as deep as possible.

  • Switch to "operate" mode. The Automatic Frequency Control (AFC) should lock onto the resonant frequency.

  • Adjust the reference phase to ensure a symmetric absorption signal.

  • The detector current should be set for optimal linear response, typically around 200 µA.[8]

Question: What is the relationship between microwave power, signal saturation, and S/N?

Answer: The EPR signal intensity initially increases with the square root of the microwave power.[9] However, at a certain point, the rate of spin excitation by the microwaves can exceed the rate at which the spins can relax back to the ground state. This phenomenon is known as power saturation .[3] When a sample is saturated, the signal broadens and the peak-to-peak height decreases, leading to a lower S/N ratio.[10]

The optimal microwave power is a balance between maximizing signal intensity and avoiding saturation. This is highly dependent on the relaxation properties of your sample and the temperature.

Experimental Protocol: Checking for Saturation

  • Acquire a spectrum at a low microwave power (e.g., 1 mW).

  • Increase the power by a factor of two (a 3 dB decrease in attenuation) and acquire another spectrum.

  • Compare the signal amplitudes. If the signal amplitude approximately doubles, you are not saturating.

  • Continue this process until the signal amplitude no longer increases linearly with the square root of the power. The optimal power setting will be just before the onset of saturation.

A Start: Determine Optimal Microwave Power B Set low microwave power (e.g., 1 mW). A->B C Acquire Spectrum 1. Note signal amplitude (A1). B->C D Double the microwave power (decrease attenuation by 3 dB). C->D E Acquire Spectrum 2. Note signal amplitude (A2). D->E F Is A2 ≈ 1.414 * A1? E->F G Not saturated. Repeat from D with higher power. F->G Yes H Saturation is occurring. The previous power setting is near optimal. F->H No

Caption: Workflow for determining the optimal microwave power.

Question: How does modulation amplitude affect my S/N and resolution?

Answer: In continuous-wave (CW) EPR, field modulation is used to improve sensitivity. The signal intensity generally increases with the modulation amplitude. However, if the modulation amplitude is larger than the intrinsic linewidth of your EPR signal, the signal will become distorted and broadened, a phenomenon known as "over-modulation."[8][10] This can obscure hyperfine details and decrease the peak-to-peak height.

A good rule of thumb is to start with a modulation amplitude that is about one-quarter of the linewidth of the narrowest feature in your spectrum.[8] If the signal is very weak, you may need to increase the modulation amplitude to detect it, sacrificing some resolution for better S/N.

ParameterEffect on S/NEffect on ResolutionRecommendation
Microwave Power Increases, then decreases with saturationCan broaden lines at high powerSet to just below the saturation point.
Modulation Amplitude Increases, but can decrease with over-modulationDecreases with increasing amplitudeStart with ~1/4 of the narrowest linewidth.
Receiver Gain Amplifies both signal and noiseNo direct effectSet as high as possible without clipping the signal.
Time Constant Increases (filters noise)Can distort fast-swept signalsShould be significantly shorter than the time taken to sweep through a single line.

Table 1: Key Instrumental Parameters and Their Effects

Section 4: Data Acquisition & Processing Strategies

Strategic data acquisition and processing can further enhance your S/N ratio.

Question: How can I use signal averaging to improve my S/N?

Answer: Signal averaging is a powerful and straightforward method to improve the S/N ratio. The signal is coherent and adds linearly with the number of scans (N), while the random noise adds as the square root of N. Therefore, the S/N ratio improves with the square root of the number of scans.[8]

To double your S/N, you need to acquire four times as many scans. This is an important consideration when planning your experiment time.

Question: Are there any software-based methods to reduce noise?

Answer: Yes, various digital filtering techniques can be applied post-acquisition to reduce noise. Common methods include moving average filters and Fourier transform-based filters. These techniques can be effective but should be used with caution, as aggressive filtering can distort the signal and broaden lines, potentially removing real spectral features. It is always preferable to optimize the S/N during acquisition rather than relying heavily on post-processing.

References

  • Bruker Corporation. (n.d.). An EPR Primer. Retrieved from [Link]

  • LibreTexts. (2022, August 28). 4.8: EPR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • University of Kansas NMR Core Laboratory. (n.d.). Things to know before operating an EPR Spectrometer. Retrieved from [Link]

  • Zhu, L. (2019, October 24). EPR Sample Preparation. Iowa State University. Retrieved from [Link]

  • University of California, Santa Barbara MRL. (2009, September 4). Bruker EPR Procedure. Retrieved from [Link]

  • Sahu, I. D., McCarrick, R. M., & Lorigan, G. A. (2013). Use of EPR to Solve Biochemical Problems. Biochemistry, 52(35), 5967–5984. [Link]

  • Eaton, G. R., Eaton, S. S., & Barr, D. P. (Eds.). (2010).
  • University of Cambridge. (n.d.). Using the EPR Spectrometers Introduction. Retrieved from [Link]

  • Roessler, M. M., & Salvadori, E. (2018). Principles and applications of EPR spectroscopy in the chemical sciences. Chemical Society Reviews, 47(8), 2534–2553. [Link]

  • Leiden University. (n.d.). Short-short introduction to Electron Paramagnetic Resonance. Retrieved from [Link]

  • Hyde, J. S., & Froncisz, W. (2013). Dispersion EPR: Considerations for Low-Frequency Experiments. Applied Magnetic Resonance, 44(7-8), 749–767. [Link]

  • Tseitlin, M., & Eaton, G. R. (2026). Analytically optimized noise redistribution in pulsed dipolar EPR spectroscopy. Physical Chemistry Chemical Physics, 28(3), 3272-3281. [Link]

  • Czoch, R., & Stasko, A. (2005). A dozen useful tips on how to minimise the influence of sources of error in quantitative electron paramagnetic resonance (EPR) spectroscopy - A review. Chemia analityczna, 50(5), 713.
  • CIQTEK. (n.d.). Relative & Absolute Quantification. Retrieved from [Link]

  • Wang, Y., et al. (2024). Electron Traps in Thermal Heterogeneous Catalysis: Fundamentals, Detection, and Applications of CO2 Hydrogenation. Catalysts, 14(3), 177. [Link]

  • Wikipedia contributors. (2024, January 20). Electron paramagnetic resonance. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Roessler, M. M., & Salvadori, E. (2018). Principles and applications of EPR spectroscopy in the chemical sciences. Chemical Society Reviews, 47(8), 2534-2553. [Link]

  • Bruker Corporation. (n.d.). EPR 101. Retrieved from [Link]

  • Caltech. (n.d.). General guidelines for preparation of EPR samples for use at the Caltech EPR facility. Retrieved from [Link]

  • Stoll, S., & Jeschke, G. (2024). Challenges of Continuous Wave EPR of Broad Signals—The Ferritin Case. Applied Magnetic Resonance, 55(1), 1-18. [Link]

  • Bruker Corporation. (n.d.). EPR Resonators. Retrieved from [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • Bruker Corporation. (n.d.).
  • University of Wisconsin-Madison Chemistry NMR Facility. (n.d.). Varian Guides. Retrieved from [Link]

  • Czoch, R. (1996). Quantitative EPR — Sensitivity to experimental conditions and optimal setting of recording parameters.
  • Tseitlin, M., et al. (2020). Continuous-wave rapid scan EPR. In Electron Paramagnetic Resonance (Vol. 27, pp. 1-36). Royal Society of Chemistry.
  • University of Wisconsin-Madison Chemistry Instrument Center. (2019, July 31). Guide to Operation of Bruker EleXsys E500 EPR spectrometer.
  • Rakhimov, R. R., & Proctor, K. G. (2007). Use of EPR Spectroscopy in Elucidating Electronic Structures of Paramagnetic Transition Metal Complexes. Journal of Chemical Education, 84(7), 1169. [Link]

  • Sato, T., et al. (2014). Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer. Analytical and bioanalytical chemistry, 406(29), 7539-7545. [Link]

Sources

Technical Support Center: Purification of Proteins Labeled with 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins labeled with the 2-(Aminomethyl)-2-methyl Doxyl spin label. This guide provides in-depth purification protocols, troubleshooting advice, and frequently asked questions to ensure the successful preparation of your spin-labeled protein for downstream applications, particularly Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

Introduction: The Critical Role of Purification

Site-directed spin labeling (SDSL) with nitroxide probes like this compound is a powerful technique for studying protein structure, dynamics, and interactions.[1] The success of these experiments hinges on the purity of the labeled protein. Inadequate purification can lead to ambiguous or misleading EPR spectra due to the presence of unreacted spin label, aggregated protein, or other contaminants. This guide will walk you through the essential steps to obtain a highly pure, correctly labeled protein sample.

I. Pre-Purification Considerations: The Labeling Reaction

A successful purification begins with an optimized labeling reaction. Here are some key considerations:

Q1: What are the optimal conditions for labeling my protein with this compound?

The efficiency of your labeling reaction will depend on several factors, including the reactivity of the target amino acid, the buffer composition, and the incubation conditions. This compound contains a primary amine and is typically used to label carboxyl groups on aspartic acid, glutamic acid, or the C-terminus of the protein. This reaction requires activation of the carboxyl groups with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

Parameter Recommendation Rationale
Protein Concentration 0.1 - 1.0 mg/mLA higher protein concentration can improve labeling efficiency, but be mindful of potential aggregation.
Spin Label:Protein Molar Ratio 10:1 to 20:1A molar excess of the spin label drives the reaction to completion.
Buffer MES buffer, pH 4.7-6.0Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups that will compete with the labeling reaction.
Temperature 4°C to room temperatureLower temperatures can help maintain protein stability during the reaction.
Incubation Time 2 hours to overnightThe optimal time should be determined empirically for your specific protein.

Q2: How can I assess the efficiency of my labeling reaction?

While direct quantification of labeling efficiency often requires advanced techniques like mass spectrometry or EPR, you can get a preliminary indication by running an SDS-PAGE gel. A successfully labeled protein may show a slight shift in molecular weight. However, the most definitive method is EPR spectroscopy on a small aliquot of the reaction mixture after removing the bulk of the unreacted label.

II. Purification Protocols for Doxyl-Labeled Proteins

The goal of the purification process is twofold: to remove unreacted this compound and to separate the labeled protein from any unlabeled protein and other contaminants.

Workflow for Purification of Doxyl-Labeled Proteins

G cluster_0 Labeling Reaction cluster_1 Removal of Excess Spin Label cluster_2 Purification of Labeled Protein cluster_3 Final Polishing and Analysis labeling Protein + this compound + EDC/NHS desalting Size-Exclusion Chromatography (Spin Column) labeling->desalting Primary Method dialysis Dialysis labeling->dialysis Alternative Method affinity Affinity Chromatography (e.g., His-tag) desalting->affinity dialysis->affinity sec Size-Exclusion Chromatography (Analytical) affinity->sec ion_exchange Ion-Exchange Chromatography ion_exchange->sec analysis EPR Spectroscopy & Purity Check (SDS-PAGE) sec->analysis

Caption: General workflow for the purification of proteins labeled with this compound.

Step-by-Step Methodologies

1. Removal of Unreacted Spin Label: Size-Exclusion Chromatography (Spin Desalting Columns)

This is the most common and efficient method for quickly removing the bulk of the small molecular weight unreacted spin label.

  • Principle: The porous resin in the column separates molecules based on size. The larger labeled protein passes through quickly, while the smaller unreacted spin label is retained.

  • Protocol:

    • Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Columns, PD-10 columns) with your buffer of choice.

    • Apply your labeling reaction mixture to the center of the resin bed.

    • Centrifuge the column according to the manufacturer's instructions.

    • Collect the eluate containing your labeled protein.

  • Expert Tip: For highly concentrated spin label reactions, a second pass through a fresh desalting column may be necessary to remove all traces of the free label.[3]

2. Purification of the Labeled Protein: Affinity Chromatography

If your protein has an affinity tag (e.g., His-tag, GST-tag), this is an excellent next step to separate the labeled protein from any unlabeled protein and other contaminants.[4]

  • Principle: The affinity tag on your protein binds specifically to the resin in the column, allowing for the washing away of unbound contaminants.

  • Protocol (for His-tagged proteins):

    • Equilibrate a Ni-NTA or other suitable metal-chelate affinity column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Load the eluate from the desalting column onto the affinity column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the labeled protein with an elution buffer containing a high concentration of a competing agent (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Expert Tip: The presence of the Doxyl label should not significantly interfere with the binding of the affinity tag to the resin. However, if you observe poor binding, consider performing the purification under denaturing conditions to ensure the tag is accessible.[5]

3. Final Polishing Step: Analytical Size-Exclusion Chromatography (SEC)

An optional but highly recommended final step is to run your purified, labeled protein over an analytical SEC column.

  • Principle: This step separates your protein based on its hydrodynamic radius, effectively removing any remaining aggregates and providing a final, highly pure sample.

  • Protocol:

    • Equilibrate an analytical SEC column with your final experimental buffer.

    • Inject your eluted protein from the affinity chromatography step.

    • Collect the fractions corresponding to the monomeric peak of your protein.

  • Expert Tip: Monitor the elution profile at 280 nm. A single, symmetrical peak is indicative of a homogenous, non-aggregated sample.

III. Troubleshooting Guide

Q3: I don't see any protein in my final eluate. What went wrong?

  • Possible Cause: The protein did not bind to the affinity column.

    • Solution:

      • Confirm the presence of the affinity tag using Western blot.[5]

      • Ensure your binding buffer conditions are optimal (e.g., pH, salt concentration).

      • The Doxyl label might be sterically hindering the tag. Try purifying under denaturing conditions.[5]

  • Possible Cause: The protein precipitated on the column.

    • Solution:

      • The Doxyl label can sometimes alter protein solubility. Try performing the purification at a lower protein concentration or in the presence of solubility-enhancing additives like arginine or glycerol.[6][7]

      • Ensure your buffers are properly filtered and degassed.

Q4: My purified protein sample shows a high background signal in the EPR spectrum.

  • Possible Cause: Incomplete removal of the unreacted spin label.

    • Solution:

      • Repeat the desalting step with a fresh spin column.[3]

      • Perform dialysis against a large volume of buffer with several buffer changes.

      • Consider an acetone precipitation of your protein to remove the soluble unreacted label.[8]

  • Possible Cause: Non-specifically bound spin label.

    • Solution:

      • The Doxyl label can have some hydrophobic character and may non-specifically associate with your protein.[9] A final SEC step is highly effective at removing such loosely associated labels.

      • Washing your affinity column with a buffer containing a mild non-ionic detergent (e.g., 0.1% Tween-20) might help.[4]

Q5: My protein appears to be aggregated after labeling and purification.

  • Possible Cause: The labeling reaction or purification process induced aggregation.

    • Solution:

      • Optimize the labeling conditions by reducing the incubation time or temperature.

      • Include additives that reduce protein aggregation, such as arginine or glycerol, in your purification buffers.[7][10]

      • The final SEC step is crucial for isolating the monomeric, correctly folded protein.

IV. Frequently Asked Questions (FAQs)

Q6: Is the this compound label stable during the purification process?

Nitroxide spin labels like Doxyl are generally stable under common protein purification conditions.[1] However, it is advisable to avoid harsh pH extremes and strong reducing agents, as these can potentially degrade the nitroxide radical.

Q7: Can I use other purification methods like ion-exchange chromatography?

Yes, ion-exchange chromatography can be a valuable purification step. The Doxyl label itself is neutral, so it should not significantly alter the overall charge of your protein. Therefore, you can likely use similar buffer conditions as you would for the unlabeled protein.

Q8: How do I store my purified, labeled protein?

It is best to flash-freeze your purified protein in small aliquots in a cryoprotectant like glycerol and store it at -80°C.[2] Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.[11]

V. References

  • Sigurdsson, S. T., et al. (2005). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Protein Science.

  • Lichty, J. J., et al. (2005). Comparison of affinity tags for protein purification. Protein Expression and Purification, 41(1), 98-105.

  • Alexander, B., et al. (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1149, 329-343.

  • Shapiro, A. B. (2021). Answer to "How to remove unreacted fluorescent dye from labeled protein?". ResearchGate.

  • Wang, C., et al. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426.

  • Lanyon-Hogg, T. (2015). Answer to "How do I reduce unspecific binding of His-tagged protein on Ni-NTA columns?". ResearchGate.

  • Gomis, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7538.

  • Badu-Tawiah, A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(19), 5935-5944.

  • Aris, A., & Basri, M. (2017). COMPARISON OF PURIFICATION METHODS TO PURIFY RECOMBINANT BROMELAIN FROM Escherichia coli BL21-A1. Malaysian Journal of Analytical Sciences, 21(1), 224-231.

  • Rumpel, S., et al. (2011). Integrated analysis of the conformation of a protein-linked spin label by crystallography, EPR and NMR spectroscopy. Journal of Biomolecular NMR, 51(3), 297-307.

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • Tsumoto, K., et al. (2003). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 4(6), 381-398.

  • IBA Lifesciences. (n.d.). Protein purification product formats. Retrieved from [Link]

  • Shibata, A., et al. (2012). Double-stranded oligonucleotides containing 5-aminomethyl-2'-deoxyuridine form thermostable anti-parallel triplexes with single-stranded DNA or RNA. Bioorganic & Medicinal Chemistry Letters, 22(8), 2681-2683.

  • Sharma, A., & Singh, G. (2025). An overview of protein purification strategies and applications. Medicinal and Medical Chemistry.

  • Finiguerra, M. G., et al. (2006). High-field (275 GHz) spin-label EPR for high-resolution polarity determination in proteins. Journal of Magnetic Resonance, 180(2), 187-202.

  • Amer, H. E. A. (2019). Purification of Proteins: Between Meaning and Different Methods. IntechOpen.

  • News-Medical. (2019). Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. Retrieved from [Link]

  • Baynes, B. M., & Trout, B. L. (2004). Effect of Additives on Protein Aggregation. Pharmaceutical Biotechnology, 13, 115-141.

  • Lakatos, A., et al. (2013). Introduction to spin label electron paramagnetic resonance spectroscopy of proteins. Biochemistry and Molecular Biology Education, 41(5), 346-353.

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]

  • Sievers, S. A., et al. (2004). Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model. Protein Science, 13(12), 3090-3101.

  • Jean-Beltran, P. M., et al. (2016). Comparative Analysis of Techniques to Purify Plasma Membrane Proteins. Journal of Proteome Research, 15(9), 3125-3137.

  • Reddit. (2015). Best way to remove free dye from protein-dye conjugation? Opinion on gravity desalting column brands?. r/labrats.

Sources

Technical Support Center: Site-Directed Spin Labeling (SDSL)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Spin Label Mobility and Spectral Interpretation

Welcome to the technical support center for Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful technique to investigate protein structure, dynamics, and conformational changes.

As a senior application scientist, I understand that while SDSL-EPR is a robust method, it comes with nuances that can be challenging. The mobility of the nitroxide spin label is the core reporter of local protein dynamics; however, interpreting this mobility requires careful experimental design and a keen eye for potential artifacts. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and interpret your data with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered at the bench.

Q1: My EPR spectrum is just a single, broad, featureless line. What's the most likely cause?

A: A single, broad EPR line is the classic signature of significant spin-spin interaction, which typically arises from sample aggregation . When spin-labeled proteins aggregate, the high local concentration of spin labels causes their magnetic fields to interact, leading to extreme broadening of the spectral lines.

  • Immediate Action: Visually inspect your sample. Is it cloudy or does it contain visible precipitate? Centrifuge the sample and re-run the spectrum on the supernatant.

  • Preventative Measures:

    • Optimize Buffer Conditions: Increase ionic strength to disrupt electrostatic interactions or screen surface charges. Additives like 1-2% glycerol can also increase solubility.

    • Reduce Protein Concentration: This is the most direct way to reduce aggregation.

    • Vary Temperature: Some proteins are more stable at 4°C, while others are more soluble at room temperature.

Q2: I see a sharp three-line signal superimposed on my broader protein spectrum. What is this?

A: This indicates the presence of unreacted, or "free," spin label in your sample. The free label tumbles rapidly in solution, producing a characteristic sharp three-line spectrum that can obscure the signal from the protein-bound label.

  • Why it Matters: The free label signal can interfere with accurate lineshape analysis and quantification of the bound component.

  • Solution: Excess spin label must be removed post-labeling. Standard methods like dialysis or desalting columns (e.g., PD-10) are effective, but for membrane proteins solubilized in detergents, the free label can get trapped in micelles and co-purify with the protein. In such cases, more stringent methods are needed.[1]

    • See the detailed protocol in Section 2, Guide 2 for robust removal techniques.

Q3: My spin labeling efficiency is very low. How can I improve it?

A: Low labeling efficiency is a common problem with several potential causes.

  • Cysteine Accessibility: Ensure the target cysteine is solvent-exposed and accessible. You can predict this using protein structure viewers (e.g., PyMOL) and confirm it experimentally.

  • Reducing Agents: The disulfide bond of the common MTSSL spin label is susceptible to reduction. Ensure all reducing agents (like DTT or BME) used during protein purification are completely removed before labeling.[2] A buffer exchange step using a desalting column is critical.

  • Oxidized Cysteines: The target cysteine's thiol group (-SH) may have oxidized to form a disulfide bond with another cysteine or a small molecule, preventing the label from reacting. Pre-incubating the protein with a 5-10 fold molar excess of a mild reducing agent like TCEP (which does not need to be removed before labeling with maleimide-based labels) or DTT (which must be removed) can regenerate the free thiol.

  • Reaction Conditions: Labeling is often more efficient at a slightly basic pH (7.5-8.5), which promotes the thiolate anion (S-), the more reactive species. Labeling at room temperature or even 37°C for a shorter period can be more effective than a long incubation at 4°C, provided the protein is stable.[3]

Q4: The nitroxide signal in my sample disappears over time. What is happening?

A: This is likely due to nitroxide reduction . The nitroxide radical (N-O•) can be reduced to the EPR-silent hydroxylamine (N-OH) by various components in a biological sample, especially in in-cell experiments.[4][5]

  • Common Culprits: Cellular reducing agents like glutathione or ascorbic acid are primary causes.[4]

  • Mitigation Strategies:

    • For in vitro work, de-gas buffers and keep samples on ice.

    • For in-cell EPR, rapid freeze-quenching of the sample after a short incubation period is a common strategy to halt reductive processes.[4]

    • Consider using reduction-resistant spin labels, such as Gd³⁺-based labels for in-cell distance measurements, although these are generally bulkier.[5]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Cysteine-Specific Labeling Reaction

The success of any SDSL experiment hinges on a specific and efficient labeling reaction. This guide provides a systematic approach to troubleshooting this critical first step.

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sol_cys [label="Redesign Mutant:\nChoose a more solvent-exposed site.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_redox [label="Improve Buffer Exchange:\nUse desalting column or dialysis.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ox [label="Pre-treat with TCEP or DTT\n(and remove DTT).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_params [label="Optimize Reaction:\n- Increase pH to 7.5-8.5\n- Increase temperature (RT)\n- Increase label:protein ratio (10-20x)\n- Increase incubation time", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Successful Labeling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_cys; check_cys -> check_redox [label=" Yes"]; check_cys -> sol_cys [label=" No"];

check_redox -> check_ox [label=" Yes"]; check_redox -> sol_redox [label=" No"];

check_ox -> check_params [label=" No"]; check_ox -> sol_ox [label=" Yes"];

check_params -> end_node [label=" Yes"]; check_params -> sol_params [label=" No"];

sol_cys -> start [style=dashed]; sol_redox -> start [style=dashed]; sol_ox -> start [style=dashed]; sol_params -> start [style=dashed]; } } Caption: A decision-making workflow for troubleshooting low spin labeling efficiency.

Guide 2: Data Acquisition - Recognizing and Avoiding Artifacts

The quality of your EPR spectrum is paramount. Artifacts introduced during data acquisition can lead to misinterpretation of spin label mobility.

Even after initial cleanup, a small population of free spin label can remain associated with the protein, particularly with membrane proteins in detergent micelles.[1] This population can be difficult to remove and can be mistaken for a highly mobile component of the protein-bound label.

This protocol is adapted for His-tagged proteins but can be modified for other affinity tags.

  • Initial Cleanup: After the labeling reaction, remove the bulk of the unreacted label using a standard gravity-flow desalting column (e.g., PD-10). This is a quick and effective first pass.[1]

  • Affinity Chromatography Wash: Bind the labeled protein to a suitable affinity resin (e.g., Ni-NTA for His-tagged proteins).

  • On-Column Wash: Wash the column extensively with a buffer that helps to dissociate non-covalently bound label. For membrane proteins, a buffer containing a lower concentration of a different, less hydrophobic detergent can be effective.

  • Elution: Elute the purified, labeled protein from the column.

  • Final Polish: Perform a final buffer exchange using a spin-concentrator or a desalting column to remove the elution agent (e.g., imidazole) and any remaining traces of free label.

  • Validation: Run a control sample of the unlabeled wild-type protein incubated with the spin label and subjected to the same purification protocol. The EPR spectrum of this control should be flat, confirming that any observed signal in your labeled sample is from covalent attachment.[1]

Incorrect spectrometer settings can distort the spectral lineshape. Use the following table as a starting point for continuous-wave (CW) EPR of nitroxides at X-band (~9.5 GHz).

ParameterRecommended ValueRationale & Troubleshooting
Microwave Power 1-10 mWToo high: Power saturation broadens the spectrum, especially mobile components. Record a power-saturation curve to determine the linear response region.
Modulation Amplitude ≤ 1/3 of the narrowest peak's widthToo high: Over-modulation artificially broadens the lines and obscures hyperfine details. Start low (e.g., 0.5 G) and increase until signal-to-noise is acceptable without broadening.
Sweep Width 100-150 GaussShould be wide enough to capture the full spectrum, including the broad features of immobilized components.
Conversion Time ~80-160 msAdjust with time constant to ensure the spectrum is not distorted. A good rule of thumb is Conversion Time ≈ 2 x Time Constant.
Number of Scans Signal-to-Noise DependentAverage multiple scans to improve signal-to-noise. Ensure your sample is stable over the acquisition time.
Guide 3: A Logical Framework for Spectral Interpretation

The EPR lineshape is a rich source of information about the spin label's motional dynamics. The shape is determined by how fast the nitroxide tumbles relative to the timescale of the EPR experiment.[6]

The interpretation of the spectrum begins with identifying the motional regime of the spin label.

// Node Definitions start [label="EPR Spectrum Acquired", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Are there three sharp,\nnearly symmetric lines?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

fast [label="Fast Motion Regime\n(τc < 1 ns)\n\n• Unrestricted tumbling\n• Label is highly solvent-exposed\n• Or, reports on flexible loop", fillcolor="#F1F3F4", fontcolor="#202124"];

q2 [label="Is the spectrum broad and\nasymmetric, with well-defined\nouter extrema?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

slow [label="Slow Motion Regime\n(1 ns < τc < 50 ns)\n\n• Motion is hindered\n• Label is in a structured region\n or tertiary contact", fillcolor="#F1F3F4", fontcolor="#202124"];

rigid [label="Rigid Limit / Very Slow Motion\n(τc > 50 ns)\n\n• Essentially no motion on the EPR timescale\n• Label is deeply buried or\n part of a very stable structure", fillcolor="#F1F3F4", fontcolor="#202124"];

multi [label="Multi-Component Spectrum\n\n• Spectrum is a sum of populations\n• Protein exists in conformational equilibrium\n• Or, label experiences multiple environments", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> q1; q1 -> fast [label=" Yes"]; q1 -> q2 [label=" No"];

q2 -> slow [label=" Yes"]; q2 -> rigid [label=" No"];

{rank=same; fast; slow; rigid}

slow -> multi [style=dashed, label="Often contains\nmultiple components"]; } } Caption: A flowchart for the initial interpretation of EPR spectral lineshapes based on motional regimes.

Often, an experimental spectrum is not a single, clean component but a linear combination of multiple populations.[7] This can occur if:

  • Conformational Equilibrium: The protein itself exists in two or more distinct conformations (e.g., active and inactive states), and the spin label at a specific site reports on this equilibrium.

  • Multiple Local Environments: The spin label's flexible linker allows it to sample different micro-environments even when attached to a single site.

Deconvolution Strategy:

  • Visual Inspection: Can you visually identify features of both a mobile and an immobile component?

  • Spectral Subtraction: If you can obtain a pure spectrum of one component (e.g., the protein in a state where it is 100% in one conformation), you can subtract it from the mixture to reveal the other component.

  • Spectral Simulation: The most robust method is to use specialized software (e.g., EasySpin) to fit the experimental spectrum with a model consisting of two or more motional components.[7] This allows you to quantify the relative populations of each state.

References

  • Jaudzems, K., Tars, K., & Otting, G. (2018). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Methods in Molecular Biology.
  • Abdullin, D., et al. (2020). Trajectory-based Simulation of EPR Spectra: Models of Rotational Motion for Spin Labels on Proteins. The Journal of Physical Chemistry B.
  • Stone, T. A., et al. (2021). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology.
  • Gordon-Smith, C., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules.
  • Fleissner, M. R., et al. (2009). Site-directed spin labeling of a genetically encoded unnatural amino acid.
  • Hubbell, W. L., et al. (2013). EPR Moments for Site-Directed Spin-Labelling. Biochemistry.
  • Gautier, A., et al. (2010). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science.
  • CIQTEK. (2024). How to Interpret EPR Spectra? CIQTEK Website. Available at: [Link]

  • Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück.
  • Bruker Corporation. (n.d.). EPR in Life Science. Bruker Website. Available at: [Link]

  • Wikipedia. (2023). Spin label. Wikipedia. Available at: [Link]

  • Reddit. (2015). Best way to remove free dye from protein-dye conjugation? r/labrats. Available at: [Link]

  • Zhang, J., et al. (2013). Measuring the labeling efficiency of pseudocontinuous arterial spin labeling. Magnetic Resonance in Medicine.
  • Ritsch, I., et al. (2019). Synthesis of μ2-Oxo-Bridged Iron(III)
  • Tria, G. S., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Journal of Peptide Science.
  • Dai, W., et al. (2008). ESTIMATION OF LABELING EFFICIENCY IN PSEUDO-CONTINUOUS ARTERIAL SPIN LABELING. Magnetic Resonance in Medicine.
  • Altenbach, C., & Budil, D. E. (2023). Analyzing CW EPR Spectra of Nitroxide Labeled Macromolecules. Methods in Molecular Biology.
  • Chemistry LibreTexts. (2023). EPR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). TECH TIP # 69 - Strategies for removal of non-reacted TMT tag. Thermo Fisher Scientific.
  • Mumford, J. A., et al. (2006). Estimation efficiency and statistical power in arterial spin labeling fMRI. NeuroImage.
  • Bartucci, R., et al. (2020). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Wilson, J. P., et al. (2026). Ligand-Based Redox Chemistry and Anti-Kasha Fluorescence in Silver(I) Tripyrrindione Radical. Inorganic Chemistry.
  • ResearchGate. (2021). How to remove unreacted florescent dye from labeled protein? ResearchGate. Available at: [Link]

  • Hubbell, W. L., & Altenbach, C. (1994). Identifying Conformational Changes with Site-Directed Spin Labeling. Current Opinion in Structural Biology.
  • Zhang, X., et al. (2016).
  • Ghimire, H., & Lorigan, G. A. (2021). EPR Spectroscopy of Nitroxide Spin Probes. Methods in Molecular Biology.
  • Wilcox, D. E., & preconceived, D. (2010). The effect of structure on nitroxide EPR spectral linewidth. Journal of the American Chemical Society.
  • G-Biosciences. (2019). Best Ways to Remove Detergents in Protein Samples. G-Biosciences Blog. Available at: [Link]

Sources

Common pitfalls in site-directed spin labeling and how to avoid them.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Site-Directed Spin Labeling (SDSL) Troubleshooting & Optimization

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Introduction

Welcome to the . This guide addresses the "silent killers" of EPR data quality. While the concept of SDSL—attaching a paramagnetic probe (usually MTSL) to a cysteine—is chemically straightforward, the physical reality is unforgiving.

This guide moves beyond basic protocols to address the causality of failure. Whether you are seeing <10% labeling efficiency, mysterious "ghost" distances in DEER, or rapid signal decay, the solutions below are grounded in the fundamental physics of nitroxide chemistry and electron spin dynamics.

Module 1: The Chemistry (Sample Preparation)

Current Status: "My labeling efficiency is low (< 60%) or inconsistent."

The Root Cause: The most common failure mode is not the labeling reaction itself, but the competition for the thiol . The methanethiosulfonate (MTS) moiety reacts specifically with the thiolate anion (


). Two enemies prevent this:
  • Residual Reducing Agents: DTT and

    
    -mercaptoethanol are more nucleophilic than your protein's cysteine. Even trace amounts (nM range) will scavenge the MTSL before it touches your protein.
    
  • Oxidation (Disulfide formation): If the cysteine oxidizes to form a disulfide bond (

    
    ) with a neighbor before the label arrives, the site is blocked.
    

The Protocol (Self-Validating Workflow):

  • Reduction: Incubate protein with 5–10 mM DTT (or TCEP) for 30 mins to break existing disulfides.

  • Aggressive Desalting (Critical Step):

    • Do not rely on dialysis alone for DTT removal; it is too slow, allowing re-oxidation.

    • Use: PD-10 or Zeba Spin columns (G-25 resin).

    • Validation: Verify free thiols immediately using Ellman’s Reagent (DTNB). If absorbance at 412 nm is low, do not proceed to labeling.

  • The Labeling Reaction:

    • Stoichiometry: Add 10-fold molar excess of MTSL (from a fresh DMSO stock).

    • pH Control: Maintain pH 7.0–8.0.

      • Why? You need the thiolate anion (

        
        ). Below pH 7, the population of 
        
        
        
        drops (Cys pKa
        
        
        8.3). Above pH 8.0, MTSL hydrolyzes rapidly, and base-catalyzed disulfide formation accelerates.
  • Incubation: 3–4 hours at Room Temperature (dark) or Overnight at 4°C.

Current Status: "I see signal from sites I didn't mutate (Non-specific labeling)."

The Root Cause: MTSL is highly specific to sulfhydryls, but "rogue" signals usually come from:

  • Endogenous Cysteines: Native cysteines you failed to mutate to Serine/Alanine.

  • N-terminal Amines: At high pH (> 8.5), MTSL can react with the N-terminal amine.

  • Hydrophobic Trapping: Free MTSL trapped in hydrophobic pockets or detergent micelles (for membrane proteins) that wasn't washed away.

Troubleshooting Table: Specificity Checks

ObservationDiagnosisRemediation
CW-EPR shows 3 sharp lines + broad component Free label contaminationExtend dialysis; use Ni-NTA wash if His-tagged; use hydrophobic adsorption (Bio-Beads) for membrane proteins.
Mass Spec shows +184 Da shift on WT protein Endogenous Cys labelingMutate native Cys to Ser/Ala. If Cys is structural (disulfide), it must be chemically protected.
Signal persists after adding Ascorbate Non-nitroxide signalCheck cavity background; check for transition metals (Cu2+) in buffer.
Visualizing the "Golden Path" Workflow

This diagram outlines the critical decision points to prevent chemical failure.

SDSL_Workflow Start Purified Cys-Mutant Reduce Reduction (DTT/TCEP) Break S-S bonds Start->Reduce Desalt Desalting (PD-10) CRITICAL: Remove DTT Reduce->Desalt Ellman QC: Ellman's Test Are thiols free? Desalt->Ellman Ellman->Reduce No (Re-oxidized) Label Labeling Reaction (pH 7.5, 10x MTSL, 4h RT) Ellman->Label Yes (>90% free) Wash Remove Excess Label (Dialysis/Bio-Beads) Label->Wash EPR_QC CW-EPR QC Check mobility & background Wash->EPR_QC

Figure 1: The SDSL "Golden Path" emphasizing the critical QC step (Ellman's Test) often skipped by novices.

Module 2: The Physics (Sample Stability)

Current Status: "My signal disappears or decays over time."

The Root Cause: Reduction The nitroxide radical is not chemically inert. It is easily reduced to the diamagnetic (EPR silent) hydroxylamine (


) or oxidized to the oxoammonium cation.
  • Culprit 1: Ascorbate. Often present in cell lysates or added as an antioxidant.

  • Culprit 2: Low pH. Acidic environments accelerate disproportionation.

  • Culprit 3: Cellular Environments. In-cell EPR is fighting a losing battle against the cell's redox machinery (glutathione, etc.).

The Fix:

  • Buffer Hygiene: Avoid buffers with intrinsic redox activity.

  • Steric Shielding: If stability is the main issue, switch from MTSL (R1) to sterically shielded labels (e.g., tetraethyl nitroxides) which resist reduction, though they are bulkier.

  • Re-oxidation (Emergency only): Treating a reduced sample with Potassium Ferricyanide (

    
    ) or bubbling with 
    
    
    
    can sometimes restore the signal, but this risks damaging the protein.
Current Status: "My CW-EPR spectrum is incredibly broad (Dipolar Broadening)."

The Root Cause: If your spin labels are physically too close (< 1.5 nm) to other spin labels on neighboring protein molecules, the magnetic dipoles interact, broadening the line. This indicates aggregation or clustering .[1]

Diagnostic Test: Perform a "Spin Dilution" experiment.

  • Mix labeled protein with unlabeled (WT) protein at a 1:4 ratio.

  • Result A: Spectrum sharpens

    
     The broadening was inter-molecular (Aggregation).
    
  • Result B: Spectrum stays broad

    
     The broadening is intra-molecular (The site is immobile/buried or two labels on the same protein are close).
    

Module 3: The Spectroscopy (DEER/PELDOR Analysis)

Current Status: "I have 'Ghost' peaks in my distance distribution."

The Root Cause: In DEER (Double Electron-Electron Resonance), you measure the dipolar coupling between two spins. However, the "background" signal arises from spins on neighboring molecules.

  • Ghost Peak Source 1: Aggregation. If proteins form dimers/trimers, you measure inter-protein distances, not just intra-protein ones.

  • Ghost Peak Source 2: Incomplete Background Correction. If the background decay (inter-molecular) is fitted incorrectly, the Fourier transform (or Tikhonov regularization) interprets the residual curve as a real distance.

The Solution (Data Processing):

  • Deuteration: For distances > 4 nm, use deuterated buffer (

    
    ) and/or deuterated protein. This extends 
    
    
    
    (phase memory time), allowing you to measure the background longer for a better fit.
  • Background Dimension: Ensure your analysis software (e.g., DeerAnalysis) assumes the correct dimensionality. Soluble proteins = 3D background. Membrane proteins in liposomes = often 2D background (fractal dimension).

Current Status: "My distance distribution is too wide to interpret."

The Root Cause: Rotameric Flexibility The MTSL label is attached via a flexible linker (


). The "distance" you measure is between the N-O radicals, not the 

backbones. The label itself can flop around (rotamers), adding ~0.5 nm of uncertainty width to the distribution.

Mitigation:

  • Simulation: Use MMM (Multiscale Modeling of Macromolecules) or MtsslWizard to predict the rotamer library for your specific site. If the simulation matches your broad experimental width, the flexibility is intrinsic to the label, not the protein.

  • Rigid Labels: For high-precision distance constraints, consider using rigid labels like RX (bifunctional label reacting with two Cys residues i, i+4) to clamp the probe.

Visualizing Troubleshooting Logic

Use this decision tree when data looks suspicious.

Troubleshooting_Tree Problem Problem Detected Check_Signal Is Signal Intensity Low? Problem->Check_Signal Check_Shape Is Lineshape Distorted? Problem->Check_Shape Low_Lab_Eff Low Labeling Efficiency Check_Signal->Low_Lab_Eff Constant Low Reduction Label Reduction Check_Signal->Reduction Decays over time Aggreg Aggregation (Dipolar Broadening) Check_Shape->Aggreg Broad & Featureless Mobility Restricted Mobility (Buried Site) Check_Shape->Mobility Broad but distinct Action_DTT Action: Check DTT Removal (Ellman's Test) Low_Lab_Eff->Action_DTT Action_Asc Action: Check Buffer/Ascorbate Reduction->Action_Asc Action_Dilute Action: Spin Dilution (1:4 with WT) Aggreg->Action_Dilute

Figure 2: Logic flow for diagnosing the physical cause of poor EPR data.

References

  • Hubbell, W. L., & Altenbach, C. (1994). Investigation of structure and dynamics in membrane proteins using site-directed spin labeling.[2][3] Current Opinion in Structural Biology. [Link]

  • Jeschke, G. (2012).[4] DEER distance measurements on proteins. Annual Review of Physical Chemistry. [Link]

  • Bordignon, E., & Polyhach, Y. (2013). Site-Directed Spin Labeling of Membrane Proteins.[2][3] Methods in Molecular Biology. [Link]

  • Polyhach, Y., Bordignon, E., & Jeschke, G. (2011). Rotamer libraries of spin labelled cysteines for protein studies. Physical Chemistry Chemical Physics. [Link]

  • Altenbach, C., et al. (2015). High-resolution distance mapping in rhodopsin reveals the mechanism of activation. Cell. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of 2-(Aminomethyl)-2-methyl Doxyl and MTSL Spin Labels for Site-Directed Spin Labeling Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of structural biology and drug development, Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy offers a powerful lens to scrutinize the architecture, dynamics, and interactions of biomolecules.[1][2] The choice of the paramagnetic spin label is a critical determinant of the quality and interpretability of the resulting data. While the methanethiosulfonate spin label (MTSL) has long been the workhorse of the field, alternative chemistries and spin label structures offer distinct advantages for specific applications.[3][4] This guide provides an in-depth, objective comparison between the well-established MTSL and the amine-reactive 2-(Aminomethyl)-2-methyl Doxyl spin label, supported by an analysis of their chemical properties and established experimental methodologies.

The Central Role of the Spin Label in SDSL-EPR

SDSL-EPR relies on the site-specific introduction of a stable radical, or spin label, into a protein or other biomolecule.[5] The unpaired electron of the spin label acts as a spectroscopic reporter, with its EPR spectrum being sensitive to its local environment, mobility, and distance to other paramagnetic centers.[6][7] This sensitivity allows researchers to probe:

  • Local protein structure and dynamics: The rotational motion of the spin label is reflected in the EPR lineshape, providing insights into the local secondary and tertiary structure.[6]

  • Conformational changes: Alterations in protein conformation upon ligand binding or other perturbations can be detected as changes in the spin label's mobility or environment.[5]

  • Inter-residue and inter-molecular distances: Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can measure distances between two spin labels in the range of 1.5 to 8 nm, providing crucial constraints for structural modeling.[1]

The ideal spin label should be small, minimally perturbing to the native protein structure, and exhibit high reactivity and specificity towards a target functional group. Furthermore, the stability of the covalent linkage between the label and the biomolecule is paramount for the reliability of the experimental results.

MTSL: The Thiol-Specific Standard

The S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, or MTSL, is the most widely used spin label for SDSL of proteins.[3][8] Its popularity stems from its high reactivity and specificity towards the thiol group of cysteine residues.[9]

Chemical Reactivity and Linkage: MTSL reacts with a cysteine thiol to form a disulfide bond.[10] This reaction is typically carried out under mild conditions (pH ~7-8) and results in the formation of the R1 side chain.[9]

dot

Reaction of MTSL with a protein cysteine residue.

Performance Characteristics:

  • Mobility: The MTSL side chain (R1) is relatively flexible, which can lead to a distribution of distances in DEER measurements rather than a single, sharply defined distance.[3][8] This flexibility, however, also makes its EPR spectrum highly sensitive to the local environment and dynamics of the protein backbone.[6][7]

  • Stability: The disulfide bond formed between MTSL and cysteine is susceptible to cleavage in reducing environments, such as in the presence of dithiothreitol (DTT) or within the cytoplasm of cells.[4][10] This can be a significant limitation for in-cell EPR studies or experiments requiring reducing agents.

  • Structural Perturbation: While generally considered to be minimally perturbing, the introduction of MTSL can, in some cases, induce local structural changes or affect protein aggregation, particularly in intrinsically disordered proteins.[11] The hydrophobicity of the nitroxide moiety can also influence its interaction with the protein surface.[11]

This compound: An Amine-Reactive Alternative

This compound is a spin label belonging to the doxyl class of nitroxides. Unlike MTSL, it possesses a primary amine group, which dictates a different labeling strategy.

Chemical Reactivity and Linkage: The primary amine of this compound is not reactive towards other amino acid side chains directly. Instead, it is used to target the carboxyl groups of aspartic acid and glutamic acid residues, as well as the C-terminus of the protein. This is achieved through a two-step reaction involving a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[12]

The process involves:

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable Intermediate: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.

  • Amine Coupling: The primary amine of the this compound then reacts with the NHS ester to form a stable amide bond.

dot ```dot graph Doxyl_Reaction { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#5F6368"];

Protein_COOH [label="Protein-COOH"]; EDC [label="EDC", fillcolor="#FBBC05"]; NHS [label="NHS", fillcolor="#FBBC05"]; Doxyl_NH2 [label="this compound-NH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Protein [label="Protein-CO-NHS"]; Labeled_Protein [label="Protein-CO-NH-Doxyl"];

Protein_COOH -> Activated_Protein [label="+ EDC, NHS", labelfontcolor="#EA4335"]; Activated_Protein -> Labeled_Protein [label="+ Doxyl-NH2", labelfontcolor="#34A853"]; }

Workflow for labeling proteins with MTSL.

Materials:

  • Purified protein containing a single reactive cysteine residue.

  • MTSL (e.g., from a 100 mM stock in anhydrous acetonitrile).

  • Labeling Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

  • Reducing agent (e.g., DTT or TCEP), if necessary.

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Preparation: If the protein has formed disulfide-linked dimers or oligomers, it must first be reduced. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.

  • Removal of Reducing Agent: It is crucial to remove the reducing agent before adding MTSL. Use a desalting column equilibrated with the labeling buffer.

  • Labeling Reaction: Add the MTSL stock solution to the protein solution to achieve a 5 to 10-fold molar excess of the label over the protein.

  • Incubation: Gently mix the reaction and incubate for 1 to 4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each protein.

  • Quenching and Removal of Excess Label: Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol (if compatible with downstream applications). Remove the unreacted MTSL and quenching reagent using a desalting column or by dialysis against the desired storage buffer.

  • Verification: Confirm labeling efficiency using mass spectrometry (an increase of ~185 Da is expected for MTSL) and/or EPR spectroscopy.

Protocol 2: Labeling of Carboxyl Groups with this compound using EDC/NHS

This protocol outlines the two-step procedure for labeling acidic residues or the C-terminus of a protein.

dot

Doxyl_Protocol start Start: Purified Protein buffer_exchange 1. Buffer exchange into MES buffer (pH 4.7-6.0) start->buffer_exchange add_edc_nhs 2. Add EDC and NHS (Incubate for 15 min at RT) buffer_exchange->add_edc_nhs add_doxyl 3. Add this compound add_edc_nhs->add_doxyl incubate 4. Incubate (2 hours at RT) add_doxyl->incubate quench 5. Quench reaction (e.g., with hydroxylamine) incubate->quench purify 6. Purify labeled protein (e.g., desalting column or dialysis) quench->purify end End: Labeled Protein purify->end

Workflow for labeling proteins with this compound.

Materials:

  • Purified protein.

  • This compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0).

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0).

  • Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5).

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Activation Buffer. Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).

  • Activation of Carboxyl Groups: Dissolve EDC and NHS in the Activation Buffer immediately before use. Add the EDC/NHS solution to the protein solution. A typical starting point is a final concentration of 2 mM EDC and 5 mM NHS. Incubate for 15 minutes at room temperature.

  • Coupling Reaction: Add the this compound to the activated protein solution. The molar ratio of the spin label to the protein will need to be optimized but can start at a 10- to 20-fold excess.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

  • Purification: Remove excess spin label and reaction byproducts by size-exclusion chromatography or dialysis into a suitable storage buffer.

  • Verification: Confirm labeling by mass spectrometry (an increase of ~158 Da is expected for this compound) and/or EPR spectroscopy.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and MTSL is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific research question and the nature of the biological system under investigation.

MTSL remains the go-to spin label for many applications due to its straightforward, highly specific chemistry for cysteine residues, which can be readily introduced at desired locations through site-directed mutagenesis. Its flexibility, while a potential source of broader distance distributions, makes it an excellent reporter of local dynamics.

This compound emerges as a powerful alternative when:

  • Cysteine residues are unavailable or functionally critical: It allows for the targeting of abundant acidic residues or the C-terminus, obviating the need for potentially disruptive mutations.

  • High stability is required: The resulting amide bond is robust and resistant to reduction, making it ideal for in-cell EPR or studies in the presence of reducing agents.

  • More rigid conformational information is desired: The doxyl moiety may provide narrower distance distributions, leading to more precise structural models.

Ultimately, the expanding toolkit of spin labels, each with its unique chemical properties and reactivity, empowers researchers to design more sophisticated and informative SDSL-EPR experiments, pushing the boundaries of our understanding of biomolecular structure and function.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Ghosh, D., et al. (2017). Effect of a Paramagnetic Spin Label on the Intrinsically Disordered Peptide Ensemble of Amyloid-β. Biophysical Journal, 112(5), 896-906. [Link]

  • Fawzi, N. L., et al. (2011). A rigid disulfide-linked nitroxide side chain simplifies the quantitative analysis of PRE data. Journal of Biomolecular NMR, 51(1-2), 105-114. [Link]

  • Sare-Sara, E., et al. (2013). Peptide-membrane Interactions by Spin-labeling EPR. Methods in Molecular Biology, 974, 23-44. [Link]

  • Chen, M. (2017). Monitoring the internal dynamics of proteins in the time domain of μs-ms using SDSL-EPR via the exploration of novel spin labels with restricted motions. UCLA. [Link]

  • Sezer, D., et al. (2009). Prediction of nitroxide spin label EPR spectra from MD trajectories: Application to myoglobin. The Journal of Physical Chemistry B, 113(1), 229-240. [Link]

  • Sahu, I. D., et al. (2013). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Methods in Molecular Biology, 974, 45-71. [Link]

  • Ward, R., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7569. [Link]

  • Ward, R., et al. (2015). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 20(9), 16406-16443. [Link]

  • K. A. K. A. D., et al. (2020). Comparative evaluation of spin-label modeling methods for protein structural studies. Biophysical Journal, 119(11), 2141-2158. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Alexander, N. S., et al. (2020). Comparative evaluation of spin-label modeling methods for protein structural studies. Biophysical Journal, 119(11), 2141-2158. [Link]

  • Jeschke, G. (2012). Conformational dynamics and distribution of nitroxide spin labels. Progress in Nuclear Magnetic Resonance Spectroscopy, 66, 1-38. [Link]

  • Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Trends in Biochemical Sciences, 27(6), 288-295. [Link]

  • Sahu, I. D., et al. (2020). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Molecules, 25(21), 5030. [Link]

  • Mandal, A. (2019, August 20). Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. News-Medical. [Link]

  • Gordon, C. P., et al. (2019). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of Visualized Experiments, (148), e59828. [Link]

  • Puljung, M. C., et al. (2022). Combined Pulsed Electron Double Resonance EPR and Molecular Dynamics Investigations of Calmodulin Suggest Effects of Crowding Agents on Protein Structures. The Journal of Physical Chemistry B, 126(34), 6464-6473. [Link]

  • Wang, Z., et al. (2021). Incorporation of Spin Labels and Paramagnetic Tags for Magnetic Resonance Studies Using Cycloaddition Reactions as a Tool. Molecules, 26(16), 4991. [Link]

  • K Kohl, T., & de Groot, B. L. (2021). Comparing Protein Dynamics using Markov State Models. [Link]

  • D'Souza, A., & Foley, T. L. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(7), 2805-2835. [Link]

  • Zheng, J. S., et al. (2007). Disulfide bond creates a small connecting loop in aminoxy peptide backbone. Organic Letters, 9(5), 833-836. [Link]

  • Formaggio, F., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?. ACS Omega, 7(5), 4506-4515. [Link]

  • Klare, J. P., & Steinhoff, H. J. (2009). Site-directed spin labeling EPR for studying membrane proteins. Biological Magnetic Resonance, 28, 193-233. [Link]

Sources

Technical Comparison: Doxyl vs. PROXYL Spin Labels in Protein EPR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Site-Directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of nitroxide radical is a critical determinant of data fidelity. While the methanethiosulfonate spin label (MTSSL, a TEMPO derivative) is the historic standard, Doxyl and PROXYL labels offer specialized advantages that address specific experimental limitations.

The Verdict:

  • Select PROXYL (Pyrrolidinyl) when chemical stability is paramount. It is the superior choice for intracellular studies, reducing environments, and long-term kinetics due to its resistance to ascorbate reduction compared to TEMPO and Doxyl.

  • Select Doxyl (Oxazolidinyl) when geometric precision in membranes is required. Its rigid spiro-linkage to alkyl chains makes it the "molecular ruler" for mapping membrane protein insertion depths and lipid-protein interface dynamics.

Structural & Chemical Fundamentals

The fundamental difference lies in the ring size and the linkage of the nitroxide moiety (


).
FeaturePROXYL (Pyrrolidine)Doxyl (Oxazolidine)TEMPO (Piperidine) Reference
Ring Size 5-membered5-membered6-membered
Structure Pyrrolidine ringOxazolidine ring (contains O in ring)Piperidine ring
Conformational Freedom Low (Rigid ring)Low (Rigid ring)Moderate (Chair/Boat conformers)
Primary Utility Direct Protein Side-Chain LabelingMembrane Depth & Fluidity ProfilingGeneral Side-Chain Labeling (MTSSL)
Chemical Stability Hierarchy

The stability of the nitroxide radical against reduction (e.g., by cellular ascorbate or glutathione) is governed by the ring size and steric shielding.



  • PROXYL derivatives exhibit the highest resistance to reduction, making them essential for in cellulo EPR.

  • Doxyl rings are stable but can be vulnerable to specific hydrolysis pathways depending on the linker; however, they are generally more stable than TEMPO.

Performance Metrics: The "Vs." Analysis

A. Redox Stability (The "Killer App" for PROXYL)

In biological buffers containing ascorbate, nitroxides are reduced to EPR-silent hydroxylamines.

  • PROXYL Advantage: The 5-membered pyrrolidine ring imposes geometric constraints that sterically hinder the approach of reducing agents to the

    
     group.
    
  • Data Insight: Experimental kinetics often show PROXYL labels retaining >80% signal intensity over timeframes where TEMPO derivatives degrade to <20%.

  • Application: Use Maleimido-PROXYL for studying proteins in cytosolic lysates or for long-duration conformational change assays.

B. Geometric Rigidity (The Doxyl Niche)
  • Doxyl Advantage: Doxyl is unique because the nitroxide ring is often spiro-linked directly to a carbon chain (e.g., 5-DSA, 16-DSA). This locks the

    
    -orbital of the nitrogen perpendicular to the long axis of the host molecule.
    
  • Mechanism: This rigidity means the EPR spectra reflect the motion of the backbone itself, not the "wobble" of the label tether.

  • Application: Doxyl is the gold standard for Membrane Protein Topology . By using a series of Doxyl-lipids (

    
    -Doxyl stearic acids), researchers can measure the immersion depth of protein residues via paramagnetic relaxation enhancement (PRE).
    
C. Spectral Resolution
  • PROXYL: Produces sharper lines in CW-EPR compared to bulky labels, but its primary benefit is the lack of complex ring conformational exchange broadening seen in TEMPO.

  • Doxyl: In membrane environments, Doxyl spectra are highly anisotropic. This anisotropy is a feature, not a bug—it allows for the calculation of the Order Parameter (

    
    ), quantifying the local disorder of the protein-lipid interface.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct label based on the experimental environment.

LabelSelection Start Experimental Goal Env Environment Type Start->Env Membrane Membrane / Lipid Bilayer Env->Membrane Soluble Soluble / Cytosolic Env->Soluble Depth Goal: Map Insertion Depth (Lipid-Protein Interface) Membrane->Depth Dynamics Goal: Protein Dynamics or Distance (DEER) Soluble->Dynamics Depth->Dynamics No (Side chain study) Doxyl CHOICE: Doxyl-Lipids (5-DSA, 16-DSA) Depth->Doxyl Yes Redox Is buffer reducing? (Ascorbate/Cell Lysate) Dynamics->Redox MTS_PROXYL CHOICE: PROXYL-MTS/Maleimide (High Stability) Redox->MTS_PROXYL Yes (High Stability Needed) TEMPO CHOICE: MTSSL (TEMPO) (Standard Sensitivity) Redox->TEMPO No (Standard Buffer)

Figure 1: Decision matrix for selecting Doxyl vs. PROXYL based on environmental constraints and structural goals.

Experimental Protocols

Protocol A: High-Stability Labeling with Maleimido-PROXYL

Use this for proteins in reducing environments where MTSSL fails.

  • Preparation:

    • Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl. Note: Avoid DTT or TCEP during the labeling step as they will reduce the nitroxide.

    • Protein: Purify cysteine-mutant protein. Remove storage thiols via size-exclusion chromatography (SEC) (e.g., PD-10 column).

  • Labeling Reaction:

    • Dissolve 3-Maleimido-PROXYL in DMSO (100 mM stock).

    • Add label to protein at a 5:1 to 10:1 molar excess .

    • Incubate: 2 hours at Room Temperature (RT) or overnight at 4°C in the dark.

    • Why Maleimide? Maleimide linkages are irreversible (thioether bond), unlike the disulfide bond of MTSSL, preventing label loss in reducing conditions.

  • Cleanup:

    • Remove excess free label using a desalting column (Zeba Spin or PD-10).

  • Validation:

    • Record CW-EPR spectrum.

    • Success Metric: A mobile component (sharp lines) indicates free label; a broadened spectrum indicates successful attachment and immobilization by the protein fold.

Protocol B: Membrane Depth Profiling with Doxyl-Stearic Acids

Use this to determine where a protein sits within the lipid bilayer.

  • Reconstitution:

    • Mix protein with phospholipids (e.g., POPC) in chloroform/methanol.

    • Add

      
      -Doxyl Stearic Acid (n-DSA)  at a ratio of 1 mol% relative to lipids .
      
    • Note: Use 5-DSA (headgroup region), 10-DSA (intermediate), and 16-DSA (bilayer center) to probe different depths.

  • Vesicle Formation:

    • Dry under nitrogen gas to form a thin film.

    • Rehydrate with buffer to form Multilamellar Vesicles (MLVs) or extrude to form Large Unilamellar Vesicles (LUVs).

  • Measurement (Power Saturation EPR):

    • Load sample into a gas-permeable TPX capillary.

    • Measure the saturation parameter (

      
      ) in the presence of:
      
      • Nitrogen (Control)

      • Oxygen (Lipophilic relaxing agent)

      • NiEDDA (Hydrophilic relaxing agent)

  • Analysis:

    • Calculate the depth parameter

      
      .
      
    • Interpretation: If the protein residue is exposed to the lipid tail region, the EPR signal of the protein-attached spin label will be broadened (relaxed) by collision with the 16-DSA probe.

References

  • Comparison of Nitroxide Stability

    • Title: Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy.
    • Source:Electron Paramagnetic Resonance, The Royal Society of Chemistry.
    • URL:[Link][1][2][3][4][5][6][7][8][9]

  • Doxyl in Membrane Studies

    • Title: Nitroxide Spin Probes and Labels (Chapter 10.1).
    • Source:Chemistry LibreTexts.
    • URL:[Link]

  • Maleimido-PROXYL Application

    • Title: Maleimido-proxyl as an EPR Spin Label for the Evaluation of Conformational Changes of Albumin.[6]

    • Source:European Biophysics Journal (via PubMed).
    • URL:[Link]

  • General Nitroxide Properties

    • Title: The Chemistry and Biology of Nitroxide Compounds.[3][10][11]

    • Source:Free Radical Biology and Medicine (PMC).
    • URL:[Link]

Sources

A Technical Guide to Validating Distance Measurements with 2-(Aminomethyl)-2-methyl Doxyl (AMM-Doxyl)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology and drug development, precise distance measurements at the nanometer scale are paramount for elucidating molecular conformations, interactions, and dynamics. Site-Directed Spin Labeling (SDSL) combined with Pulsed Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER) spectroscopy, has emerged as a powerful technique for this purpose. The choice of spin label is critical to the success of these experiments. This guide provides an in-depth comparison of the novel spin label 2-(Aminomethyl)-2-methyl Doxyl (AMM-Doxyl) with established alternatives and presents a framework for validating its performance in distance measurements.

The Evolving Landscape of Spin Labels for DEER Spectroscopy

The foundational principle of DEER spectroscopy involves introducing paramagnetic centers (spin labels) at specific sites within a biomolecule and measuring the dipolar coupling between them, which is exquisitely sensitive to the distance separating them.[1][2] For decades, the workhorse of SDSL has been S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL). However, the inherent flexibility of the MTSL side chain can lead to broad distance distributions, sometimes complicating precise structural interpretations. This has spurred the development of new spin labels with improved properties.

Alternatives to MTSL include bifunctional spin labels (BSL) that offer greater rigidity and narrower distance distributions, and a variety of other nitroxide-based labels with different linker chemistries and core structures.[1] The ideal spin label should be small, minimally perturbing to the native structure, stable under experimental conditions, and possess a linker that provides a well-defined distance to the biomolecular backbone.

Introducing this compound (AMM-Doxyl)

AMM-Doxyl is a nitroxide spin label featuring a Doxyl core (4,4-dimethyloxazolidine-N-oxyl) functionalized with an aminomethyl group. This primary amine provides a reactive handle for conjugation to biomolecules, typically targeting carboxyl groups or aldehydes.

Chemical Structure:

  • CAS Number: 663610-75-1[3]

  • Molecular Formula: C₇H₁₅N₂O₂[3]

  • Molecular Weight: 159.21 g/mol [3]

The key feature of AMM-Doxyl is its aminomethyl linker. This short, flexible linker is expected to provide a different conformational landscape compared to the thioether linkage of MTSL. The presence of the primary amine also introduces a positive charge at neutral pH, which may influence its interaction with the local environment on the protein surface.

Comparative Analysis of Spin Labels

A direct experimental comparison of AMM-Doxyl with other spin labels is crucial for its validation. The following table outlines the key performance parameters to consider and provides a comparative overview based on the known properties of MTSL and the expected characteristics of AMM-Doxyl.

FeatureS-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL)This compound (AMM-Doxyl) (Predicted)Bifunctional Spin Labels (BSL)
Core Structure Pyrrolinyl nitroxideDoxyl (oxazolidinyl) nitroxidePyrrolinyl nitroxide
Linker Chemistry Methanethiosulfonate (reacts with thiols)Aminomethyl (reacts with carboxyls, aldehydes)Two reactive groups (e.g., maleimides)
Linker Flexibility HighModerateLow
Distance Distribution Typically broadPotentially narrower than MTSL due to shorter linkerNarrow
Potential for Perturbation ModerateLow due to small sizeHigher due to larger size and two attachment points
Chemical Stability Susceptible to reductionGenerally stable nitroxide core[4]Similar to MTSL
Solubility Good in aqueous buffersExpected to be good due to the amine groupVariable

Experimental Validation Protocol for AMM-Doxyl

Validating a new spin label requires a rigorous experimental workflow. The following protocol outlines the key steps for assessing the performance of AMM-Doxyl in DEER distance measurements.

Protein Labeling and Sample Preparation

The first step is to covalently attach AMM-Doxyl to the protein of interest. This typically involves site-directed mutagenesis to introduce a reactive residue if one is not naturally present.

Workflow for Labeling with AMM-Doxyl:

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification and Characterization P1 Site-directed mutagenesis to introduce reactive residue (e.g., glutamate, aspartate) P2 Protein expression and purification P1->P2 L1 Activation of carboxyl group (e.g., with EDC/NHS) P2->L1 L2 Incubation with AMM-Doxyl L1->L2 L3 Quenching of reaction L2->L3 C1 Removal of excess label (e.g., dialysis, size-exclusion chromatography) L3->C1 C2 Mass spectrometry to confirm labeling efficiency C1->C2 C3 Continuous-wave EPR to assess label mobility C1->C3

Sources

INTEGRATED STRUCTURAL BIOLOGY: A Comparative Guide to Cross-Validating EPR Spectroscopic Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Structural biology is rarely defined by a single static image. It is a jigsaw puzzle of conformational ensembles. Electron Paramagnetic Resonance (EPR)—specifically Double Electron-Electron Resonance (DEER/PELDOR)—provides a unique "ruler" for measuring long-range distances (


 nm) and distributions in disordered or dynamic systems.

However, EPR data is indirect; it measures the dipolar coupling between unpaired electrons (spin labels), not the protein backbone itself. Therefore, cross-validation with high-resolution techniques (X-ray Crystallography, Cryo-EM) and complementary dynamic methods (smFRET, NMR) is not optional—it is a critical requirement for publication-grade structural models.

This guide details the protocols for rigorously cross-validating EPR data, ensuring that your measured distance distributions reflect biological reality rather than experimental artifacts.

Part 1: The Comparative Landscape

EPR occupies a distinct niche: it bridges the gap between the high-resolution/static world of X-ray/Cryo-EM and the high-dynamic/short-range world of NMR.

Table 1: EPR vs. Alternative Structural Techniques

Objective comparison of operational parameters and data output.

FeatureEPR (DEER/PELDOR) X-ray Crystallography Cryo-EM smFRET NMR
Primary Output Distance Distributions (

)
Electron Density MapCoulomb Potential MapTime-resolved DistancesChemical Shifts / NOEs
Distance Range

Å
Full StructureFull Structure

Å

Å (NOE), Long (PRE)
Sample State Frozen Solution (Cryo)Crystal LatticeVitrified IceSolution (Ambient)Solution (Ambient)
Dynamic Insight Conformational Ensemble WidthLow (B-factors only)Med (Class averaging)High (Real-time dynamics)High (ps to s timescales)
Labeling Req. Cys-mutation + Spin Label (MTSL)None (Native)None (Native)Cys-mutation + FluorophoreIsotope Labeling (

N,

C)
Major Artifact Rotamer flexibility; AggregationCrystal packing forcesPreferred orientationDye sticking; PhotophysicsSize limit (<50 kDa typically)

Part 2: The Core Protocol – The Rotamer Library Approach (RLA)

Expertise & Experience: Beginners often make the mistake of comparing experimental EPR distances directly to


 distances in a PDB structure. This is scientifically invalid.  The spin label (typically MTSL) has a flexible linker (

Å length).

To cross-validate, you must model the spin label onto the static structure in silico to predict the theoretical EPR distance distribution.

Workflow Diagram: The Self-Validating Loop

The following diagram illustrates the iterative process of validating EPR data against a known PDB structure using RLA.

EPR_Validation_Workflow PDB Input PDB Structure (X-ray or Cryo-EM) InSilico In Silico Spin Labeling (MMM or MtsslWizard) PDB->InSilico CalcDist Calculate Theoretical Distance Distribution P(r) InSilico->CalcDist RotamerLib Rotamer Library (298K or 175K) RotamerLib->InSilico Comparison Statistical Comparison (Overlap & RMSD) CalcDist->Comparison ExpSample Experimental Sample (Doubly Labeled Protein) DEER DEER/PELDOR Acquisition ExpSample->DEER Analysis Tikhonov Regularization / Deep Neural Network DEER->Analysis ExpDist Experimental Distance Distribution P(r) Analysis->ExpDist ExpDist->Comparison Decision Discrepancy Analysis Comparison->Decision Refine Refine Structural Model (Rigid Body / MD) Decision->Refine Poor Fit (>3Å dev) Publish Validated Model Decision->Publish Good Fit Refine->InSilico Iterate

Figure 1: The Rotamer Library Approach (RLA) workflow for cross-validating experimental EPR data against static structures.

Step-by-Step Methodology

1. Experimental Acquisition (The Ground Truth):

  • Perform 4-pulse DEER on your doubly spin-labeled mutant.

  • Process data using DeerAnalysis or DD (Deep Neural Networks) to extract the experimental probability distribution,

    
    .
    
  • Quality Check: Ensure the background correction is stable. If the modulation depth is

    
    , do not proceed to validation.
    

2. In Silico Labeling (The Prediction):

  • Software: Use MMM (Multiscale Modeling of Macromolecules) [1] or MtsslWizard [2].[1]

  • Input: Load your PDB file (X-ray or Cryo-EM).

  • Labeling: Select the two mutation sites. Apply the MTSL (R1) rotamer library.

    • Note: Use a library temperature of 298K for "loose" packing or 175K (glass transition) if the site is buried. MtsslWizard's "tight" mode is often superior for buried sites.

  • Calculation: The software calculates the partition function of allowed rotamers (discarding those that clash with the protein backbone) and computes the inter-spin distance distribution,

    
    .
    

3. The Overlap Metric:

  • Overlay

    
     and 
    
    
    
    .[2][3]
  • Calculate the overlap coefficient or RMSD.

  • Interpretation:

    • Peak Center Match (

      
       Å):  The solution state matches the crystal structure.
      
    • Peak Center Mismatch (

      
       Å):  Major conformational change. The crystal structure may represent a "closed" state while solution is "open."
      
    • Width Mismatch: If

      
       is significantly broader than 
      
      
      
      , the protein backbone is more flexible in solution than in the crystal lattice.

Part 3: Specific Cross-Validation Scenarios

Scenario A: EPR vs. X-ray Crystallography

The Conflict: Crystal structures are subject to crystal packing forces which can trap proteins in non-native conformations. The Validation Protocol:

  • Generate

    
     from the crystal structure (PDB).
    
  • Compare with

    
    .[4]
    
  • Discrepancy Logic:

    • If the experimental distance is shorter than the crystal prediction in a cleft region, the crystal packing may have forced the cleft open.

    • Causality Check: Check the PDB for crystal contacts near the labeling site. If a neighboring molecule in the lattice presses against the label site, the in silico rotamer prediction will be biased. Remove symmetry mates before modeling if necessary, but acknowledge that the experimental label might be perturbed.

Scenario B: EPR vs. Cryo-EM

The Conflict: Cryo-EM resolution often varies locally. Flexible loops (where labels are often placed) may be "washed out" in the density map. The Validation Protocol:

  • Use EPR to validate specific domains where Cryo-EM density is poor (Resolution > 4 Å).

  • Docking Validation: If the Cryo-EM structure was built by docking high-res domains into a low-res map, use EPR distances as rigid-body constraints.

  • Heterogeneity: If Cryo-EM classification reveals two classes (e.g., 60% State A, 40% State B), model

    
     for both. Your experimental DEER trace should be a linear combination of these two distributions.
    
    • Equation:

      
      .
      
    • Fit coefficients

      
       and 
      
      
      
      to validate the population ratio found in Cryo-EM.
Scenario C: EPR vs. smFRET

The Conflict: FRET uses large organic fluorophores (Cy3/Cy5) with long linkers, whereas EPR uses small nitroxides. FRET is performed at room temperature; EPR is usually cryogenic (50K). The Validation Protocol:

  • Correct for Linker Length: You cannot compare distances directly. You must use a "FRET-positioning system" (FPS) or rotamer libraries specific to fluorophores (available in MMM software).

  • Temperature Bridge:

    • If FRET shows a broad distribution (high dynamics) and EPR shows a narrow one (frozen snapshot), the protein likely freezes into a specific energy minimum.

    • Use Room Temperature EPR (using trityl labels or rapid-scan nitroxide EPR) if the cryo-artifact is suspected [3].

Part 4: Data Presentation for Publication

When publishing cross-validation data, do not rely on text descriptions. Use a "Traffic Light" table to summarize agreement.

Example Data: ABC Transporter Conformational States

Label PairPDB Dist (C

)
Predicted Mean (

)
Exp. Mean (

)

(

)
Conclusion
S34-A102 32.5 Å38.1 Å37.9 Å-0.2 ÅValidated: Solution state matches Crystal.
V55-L180 45.0 Å51.2 Å46.0 Å-5.2 ÅDeviation: Solution state is more compact.
K90-D210 22.0 Å28.5 ÅBroad (25-40 Å)N/ADynamic: Loop is disordered in solution.

Note: Always report the Predicted Mean (


) derived from rotamer modeling, not the C

distance.

References

  • Polyhach, Y., Bordignon, E., & Jeschke, G. (2011). Rotamer libraries of spin-labeled cysteines for protein studies. Physical Chemistry Chemical Physics, 13(6), 2356-2366. Link

  • Hagelueken, G., et al. (2012). MtsslWizard: In silico spin-labeling and generation of distance distributions in PyMOL. Molecular Physics, 111(18-19), 2757-2766. Link

  • Lerner, E., et al. (2021). FRET-based dynamic structural biology: Challenges, perspectives and an appeal for open-science practices. eLife, 10, e60416.[5] Link[5]

  • Jeschke, G. (2012). DEER distance measurements on proteins. Annual Review of Physical Chemistry, 63, 419-446. Link

  • Schildbach, A., et al. (2021). Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET.[3][5][6] Scientific Reports, 11, 1-13. Link

Sources

A Technical Guide to 2-(Aminomethyl)-2-methyl Doxyl: A Comparative Analysis for Advanced EPR Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, the precise measurement of molecular distances and dynamics is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly through site-directed spin labeling (SDSL), offers a powerful lens into these molecular intricacies[1][2]. The choice of spin label is a critical experimental parameter that dictates the quality and interpretability of the data. While the thiol-reactive methanethiosulfonate spin label (MTSL) is widely regarded as the workhorse of the field, alternative labels with different functionalities and properties are essential for expanding the toolkit of molecular biophysicists[3][4].

This guide provides an in-depth technical comparison of the amine-reactive spin label, 2-(Aminomethyl)-2-methyl Doxyl. We will explore its inherent benefits and limitations, compare its performance characteristics against established alternatives, and provide actionable experimental protocols for its application.

Understanding this compound

This compound is a nitroxide spin label characterized by a Doxyl moiety, a five-membered ring containing a stable nitroxide radical. Its defining feature is the presence of a primary amine group, which serves as a reactive handle for covalent attachment to biomolecules[5]. This amine functionality distinguishes it from the more common thiol- or hydroxyl-reactive spin labels and opens up alternative strategies for protein conjugation.

The core of any nitroxide spin label is the N-O• group, which contains an unpaired electron. This electron is what makes the molecule paramagnetic and detectable by EPR spectroscopy[6][7]. The stability of the radical is ensured by the four methyl groups adjacent to the nitrogen atom, which provide steric protection[6][8].

Benefits of Employing an Amine-Reactive Doxyl Spin Label

The primary advantage of this compound lies in its alternative conjugation chemistry, which can be invaluable under specific experimental circumstances.

  • Alternative to Cysteine Labeling : The vast majority of SDSL studies rely on the reaction of spin labels with cysteine residues[9]. However, some proteins may lack non-essential cysteines for labeling, or the native cysteines may be involved in critical disulfide bonds or metal coordination sites that cannot be disrupted[10]. In such cases, an amine-reactive label provides a viable alternative by targeting the N-terminus of the protein or the ε-amino groups of lysine residues[11][12].

  • Surface Accessibility : Lysine residues are frequently found on the exterior of proteins, making them readily accessible for labeling without denaturing the protein structure[11][13]. This can be advantageous for studying solvent-exposed surfaces and protein-protein interactions.

  • Potential for Orthogonal Labeling : In complex systems, the ability to label different sites with different probes is highly desirable. An amine-reactive spin label could potentially be used in conjunction with a thiol-reactive label for dual-labeling experiments, provided the reaction conditions can be optimized for specificity.

Inherent Limitations and Experimental Considerations

Despite its advantages, this compound is not without its limitations, many of which are inherent to either its conjugation chemistry or the nature of nitroxide spin labels themselves.

  • Reduced Specificity : A significant drawback of targeting lysine residues is their frequent abundance in proteins. This can lead to non-specific labeling at multiple sites, complicating the interpretation of EPR data. While the N-terminus provides a unique labeling site, its reactivity can be variable. This contrasts with the high specificity often achievable with single cysteine mutations[3].

  • Reactivity and pH Dependence : The conjugation of amines, for instance via NHS esters, is highly pH-dependent and must be performed at a slightly basic pH (typically 8.3-8.5) to ensure the amine is deprotonated and nucleophilic[14][15]. This can be a limitation if the target protein is not stable at this pH. Furthermore, the hydrolysis of the activating group (e.g., NHS ester) competes with the amine reaction, which can reduce labeling efficiency[11][16].

  • Instability in Reducing Environments : Like all nitroxide-based spin labels, the Doxyl moiety is susceptible to reduction to the EPR-silent hydroxylamine in the presence of biological reducing agents like ascorbic acid or glutathione[8]. This limits its application for in-cell EPR studies unless the sample can be rapidly frozen or specialized, reduction-resistant labels are used[4].

  • Lack of Published Data : As a less common spin label, there is a scarcity of published experimental data specifically for this compound. This means that researchers must undertake more extensive optimization of labeling and data interpretation protocols.

Comparative Analysis with Alternative Spin Labels

The performance of a spin label can only be judged in comparison to other available tools. The following table provides a comparative overview of this compound and other widely used spin labels.

FeatureThis compoundMethanethiosulfonate Spin Label (MTSL)2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC)Trityl Radicals
Reactive Group Primary Amine (-NH₂)Methanethiosulfonate (-S-SO₂CH₃)Carboxylic Acid/Amine (for peptide synthesis)Thiol (via dithiodipyridine derivative)
Target Residue Lysine, N-terminusCysteineIncorporated during peptide synthesisCysteine
Specificity Low to ModerateHighHigh (at specific backbone position)High
Flexibility Moderate (Doxyl ring + linker)High (flexible linker)[17]Low (rigidly part of the backbone)[17]Moderate to High (depending on linker)
Structural Perturbation ModerateLow[18]Can be significant (distorts secondary structure)High (due to steric bulk)[18]
Stability Susceptible to reductionSusceptible to reduction, disulfide bond can be cleaved[4]Susceptible to reductionHigh resistance to reduction[18]
Primary Application Surface labeling of proteins lacking accessible cysteinesGeneral purpose SDSL for proteins and nucleic acids[18]Probing peptide and protein backbone dynamicsIn-cell EPR, high-temperature studies[18]

Experimental Protocol: Labeling a Protein with this compound

The following is a hypothetical protocol for labeling a protein using this compound. This protocol assumes a two-step process where the protein's carboxyl groups are first activated to NHS esters, followed by reaction with the amine group of the spin label.

Materials
  • Protein of interest (in a buffer free of amines, e.g., MES or HEPES)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

Procedure
  • Protein Preparation :

    • Ensure the protein is in an amine-free buffer (e.g., through dialysis or buffer exchange). A recommended buffer is 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Adjust the protein concentration to 2-5 mg/mL.

  • Activation of Protein Carboxyl Groups :

    • Prepare fresh solutions of NHS (0.1 M in reaction buffer) and EDC (0.1 M in reaction buffer).

    • Add NHS to the protein solution to a final concentration of 5 mM.

    • Add EDC to the protein solution to a final concentration of 2 mM.

    • Incubate the reaction for 15 minutes at room temperature.

  • Removal of Excess Activation Reagents :

    • Immediately pass the reaction mixture through a desalting column pre-equilibrated with Labeling Buffer (pH 7.2-7.5) to remove excess EDC and NHS.

  • Spin Labeling Reaction :

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Add the spin label stock solution to the activated protein solution to achieve a 10- to 20-fold molar excess of the label over the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction :

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Unreacted Spin Label :

    • Remove the excess, unreacted spin label by extensive dialysis or by using a desalting column equilibrated with the desired final buffer for EPR analysis.

  • Verification of Labeling :

    • Confirm successful labeling by acquiring a continuous-wave EPR spectrum of the protein sample. The presence of a characteristic three-line nitroxide spectrum confirms the covalent attachment of the spin label.

Visualizing the Workflow and Chemistry

To better illustrate the experimental design and chemical principles, the following diagrams are provided.

G cluster_activation Protein Activation (pH 6.0) cluster_labeling Spin Labeling (pH 7.2-7.5) cluster_purification Purification Prot Protein in Amine-Free Buffer Add_EDC_NHS Add EDC and NHS Prot->Add_EDC_NHS Incubate_Act Incubate 15 min Add_EDC_NHS->Incubate_Act Activated_Prot NHS-activated Protein Incubate_Act->Activated_Prot Desalt1 Desalting Column (Remove excess EDC/NHS) Activated_Prot->Desalt1 Add_Spin_Label Add Amine-Doxyl Desalt1->Add_Spin_Label Incubate_Label Incubate 2h-overnight Add_Spin_Label->Incubate_Label Labeled_Prot Labeled Protein Incubate_Label->Labeled_Prot Quench Quench with Tris Labeled_Prot->Quench Desalt2 Desalting Column (Remove excess label) Quench->Desalt2 Final_Sample Final Sample for EPR Desalt2->Final_Sample

Caption: Workflow for labeling a protein with an amine-reactive Doxyl spin label.

Sources

A Researcher's Guide to Nitroxide Spin Labels: A Comparative Analysis for Advanced EPR Applications

Author: BenchChem Technical Support Team. Date: February 2026

Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with Site-Directed Spin Labeling (SDSL), stands as a formidable technique in the arsenal of structural biologists and drug development professionals. It offers unparalleled insights into the dynamics, structure, and conformational changes of biomolecules. The lynchpin of this methodology is the nitroxide spin label, a stable organic radical that acts as a reporter, providing a wealth of information about its local environment. This guide provides a comparative analysis of different nitroxide spin labels, delving into their performance characteristics and the experimental rationale behind their selection for specific EPR applications.

The Foundation: Understanding Nitroxide Spin Labels and EPR

Nitroxide spin labels are stable free radicals characterized by a nitroxyl group (N-O•). The unpaired electron in this group is sensitive to its local environment, and this sensitivity is the cornerstone of its utility in EPR.[1][2] The stability of the nitroxide is typically enhanced by steric protection from adjacent bulky groups, such as four methyl groups, which prevent dimerization and reaction.[1][2] These labels are covalently attached to specific sites within a biomolecule, most commonly to cysteine residues introduced via site-directed mutagenesis.[3][4]

The power of nitroxide-based SDSL-EPR lies in the sensitivity of the EPR spectrum to the rotational motion of the spin label.[1][5] In a non-viscous solution, a freely tumbling nitroxide exhibits a characteristic three-line spectrum due to the interaction of the unpaired electron with the 14N nucleus (I=1).[1][5] However, when the label's motion is restricted by its attachment to a larger biomolecule, the spectral lineshape broadens and becomes more complex. This change in the spectral lineshape provides a direct readout of the local dynamics and structure at the labeled site.

A Comparative Look at Common Nitroxide Spin Labels

The choice of a nitroxide spin label is a critical experimental parameter that can significantly impact the quality and interpretability of the EPR data. While a variety of labels exist, this guide focuses on a comparative analysis of some of the most widely used and innovative nitroxide spin labels.

The Workhorse: MTSL (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) Methanethiosulfonate)

MTSL is arguably the most popular and extensively used nitroxide spin label.[1] Its widespread adoption is due to its relatively small size, comparable to that of a tryptophan residue, and its flexible linker, which minimizes perturbation of the native protein structure.[1]

  • Strengths: High labeling efficiency with cysteine residues, well-characterized spectral properties, and a vast body of literature supporting its use.

  • Weaknesses: The disulfide bond formed with cysteine is susceptible to cleavage in reducing cellular environments, limiting its application for in-cell EPR.[1]

  • Primary Applications: Probing protein secondary and tertiary structure, studying conformational changes, and distance measurements using pulsed EPR techniques like DEER/PELDOR.[1]

The Robust Alternative: Maleimide-Functionalized Labels (e.g., Proxyl)

Maleimide-functionalized spin labels, such as 3-maleimido-PROXYL, offer a key advantage over MTSL. They form a stable thioether bond with cysteine residues, which is resistant to reduction.[1]

  • Strengths: Increased stability in reducing environments, making them more suitable for in-cell studies.

  • Weaknesses: They are generally more sterically demanding and rigid than MTSL, which could potentially lead to greater perturbation of the local protein structure.[1]

  • Primary Applications: In-cell EPR studies, studies in environments with reducing agents, and applications where the stability of the label-protein linkage is paramount.

Expanding the Toolkit: Specialized Nitroxide Spin Labels

To overcome the limitations of traditional labels, researchers have developed a new generation of nitroxide spin labels with unique properties.

  • Bifunctional Spin Labels (e.g., IDSL): These labels, such as bis-(2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl-4-yl) disulfide, possess two nitroxide moieties. They are particularly useful for pulse dipolar EPR spectroscopy (PDS) and can provide narrower distance distributions, potentially increasing the resolution of structural studies.[6][7]

  • Phosphorylated Proxyl ("PP"): This label incorporates a phosphorus atom near the nitroxide group, resulting in a distinct six-line EPR spectrum. This unique spectral signature allows for the simultaneous investigation of two different protein sites or two interacting proteins without spectral overlap.[1]

  • Bioreduction-Resistant Labels (e.g., M-TETPO): Designed specifically for in-cell EPR, these labels feature bulky gem-diethyl groups that shield the nitroxide from cellular reductants, significantly extending their lifetime within the cell.[1]

  • Alternative Targeting Chemistries: To move beyond cysteine labeling, spin labels have been developed to target other amino acids. For instance, isoindoline-based nitroxides can react with tyrosine residues.[1][3] Another strategy involves the incorporation of unnatural amino acids with unique reactive groups, allowing for highly specific and orthogonal labeling.[1][3]

Comparative Performance of Nitroxide Spin Labels

Spin LabelReactive GroupBond Type with CysteineRelative Size & FlexibilityStability in Reducing EnvironmentsKey Applications & AdvantagesLimitations
MTSL MethanethiosulfonateDisulfideSmall, flexible[1]LowGeneral purpose, well-characterized, minimal perturbation.[1]Susceptible to reduction.[1]
Proxyl (Maleimide) MaleimideThioetherLarger, more rigid[1]HighIn-cell EPR, studies in reducing environments.[1]Potential for greater structural perturbation.[1]
IPSL IodoacetamideThioetherSimilar to ProxylHighAlternative to maleimide for stable labeling.Slower reaction kinetics compared to MTSL.[7]
IDSL DisulfideDisulfideBiradical, shorter effective tether[6][7]LowHigh-resolution distance measurements (PDS).[6][7]Can lead to disulfide-linked protein dimers.[7]
Phosphorylated Proxyl MaleimideThioetherSimilar to ProxylHighDual-labeling experiments with distinct spectra.[1]More complex spectral analysis.
M-TETPO MaleimideThioetherBulky, shielded nitroxideVery HighLong-term in-cell EPR studies.[1]Larger size may be more perturbing.
Nox (for Tyrosine) IsoindolineC-C bond-HighLabeling of tyrosine residues.[1][3]Harsher labeling conditions required.[1]
HO-4120 (for p-AcF) HydroxylamineOximeFlexible linker[1][3]HighOrthogonal labeling of unnatural amino acids.[1][3]Requires genetic incorporation of the unnatural amino acid.

Experimental Protocols: A Step-by-Step Guide to Site-Directed Spin Labeling

The success of any SDSL-EPR experiment hinges on a robust and reproducible labeling protocol. Below is a generalized, yet detailed, methodology for labeling a cysteine-containing protein with a nitroxide spin label.

Diagram of the Cysteine Spin Labeling Workflow

SpinLabelingWorkflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis Protein Purified Protein with Engineered Cysteine(s) Reduction Reduction of Cysteine (e.g., with DTT or TCEP) Protein->Reduction Removal1 Removal of Reducing Agent Reduction->Removal1 Incubation Incubation (Protein + Spin Label) Removal1->Incubation Add Spin Label SpinLabel Nitroxide Spin Label (e.g., MTSL) SpinLabel->Incubation Removal2 Removal of Excess Spin Label Incubation->Removal2 Quench Reaction Concentration Sample Concentration Removal2->Concentration EPR_Measurement EPR Spectroscopy Concentration->EPR_Measurement

Caption: A generalized workflow for site-directed spin labeling of cysteine residues.

Detailed Methodology
  • Protein Preparation and Cysteine Reduction:

    • Start with a purified protein sample containing the desired cysteine mutation(s) in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5).

    • To ensure the cysteine thiol group is in its reduced state and available for labeling, incubate the protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.[3] TCEP is often preferred as it does not interfere with subsequent maleimide labeling reactions.

    • Crucially, remove the reducing agent completely before adding the spin label. This is typically achieved using a desalting column (e.g., PD-10) or through buffer exchange via dialysis or centrifugal filters.[3]

  • Spin Labeling Reaction:

    • Prepare a stock solution of the nitroxide spin label in an appropriate organic solvent (e.g., DMSO or acetonitrile).

    • Add the spin label solution to the protein sample to achieve a 10-20 fold molar excess of the label over the protein.[3]

    • Incubate the reaction mixture with gentle agitation. Incubation times can vary from 1 hour to overnight, and the temperature can be adjusted from 4°C to room temperature depending on the stability of the protein and the reactivity of the label.[3] For MTSL, a 1-2 hour incubation at room temperature is often sufficient, while other labels might require longer incubation times.[7]

  • Removal of Excess Spin Label:

    • After the incubation period, it is imperative to remove any unreacted, free spin label from the sample. The presence of free label will contribute a sharp three-line spectrum that can obscure the broader spectrum of the bound label.

    • Removal is typically accomplished using the same methods as for the reducing agent: a desalting column, dialysis, or centrifugal filters.[3] Multiple rounds of purification may be necessary.

  • Verification of Labeling and Sample Preparation for EPR:

    • The labeling efficiency can be determined by comparing the integrated intensity of the EPR spectrum of the labeled protein to a standard of known concentration.[1] Mass spectrometry can also be used to confirm the covalent attachment of the spin label.

    • Concentrate the labeled protein sample to a suitable concentration for EPR measurements (typically in the micromolar to millimolar range).

    • The sample is then loaded into an EPR sample tube (e.g., a quartz capillary tube) for analysis.

Pulsed EPR for Distance Measurements: The DEER/PELDOR Experiment

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER) or Pulsed Electron-Double Resonance (PELDOR), have revolutionized the study of biomolecular structure by enabling the measurement of nanometer-scale distances between two spin labels.[1][8]

Logical Flow of a DEER/PELDOR Experiment

DEER_Workflow cluster_sample Sample Preparation cluster_epr Pulsed EPR Measurement cluster_analysis Data Analysis DoublyLabeledProtein Doubly Spin-Labeled Biomolecule Cryoprotectant Addition of Cryoprotectant (e.g., glycerol, sucrose) DoublyLabeledProtein->Cryoprotectant Freezing Rapid Freezing in Liquid Nitrogen Cryoprotectant->Freezing DEER_Sequence Application of 4-Pulse DEER Sequence Freezing->DEER_Sequence Data_Acquisition Acquisition of Time-Domain Signal DEER_Sequence->Data_Acquisition Background_Correction Background Subtraction Data_Acquisition->Background_Correction Fourier_Transform Tikhonov Regularization or Fourier Transform Background_Correction->Fourier_Transform Distance_Distribution Distance Distribution Fourier_Transform->Distance_Distribution

Caption: The experimental and analytical workflow for a DEER/PELDOR distance measurement experiment.

Experimental Considerations for DEER/PELDOR
  • Sample Preparation: The protein must be labeled at two specific sites. To prevent aggregation upon freezing, a cryoprotectant (e.g., 20-30% glycerol or sucrose) is added to the sample. The sample is then flash-frozen in liquid nitrogen to form a glass.

  • Pulse Sequence: The 4-pulse DEER sequence is the most commonly used. It involves applying microwave pulses at two different frequencies to selectively excite and manipulate the two populations of spins.[1]

  • Data Analysis: The raw time-domain DEER signal is processed to remove the intermolecular background contribution. The resulting form factor is then analyzed, typically using Tikhonov regularization, to extract the distribution of distances between the spin labels.

Conclusion: Making an Informed Choice

The selection of a nitroxide spin label is not a one-size-fits-all decision. A thorough understanding of the strengths and weaknesses of each label, in the context of the specific biological question and experimental conditions, is paramount. For routine analysis of protein dynamics and structure in vitro, MTSL remains an excellent starting point. For in-cell studies or experiments in reducing environments, maleimide-based labels are the preferred choice. As the questions become more complex, such as the need to resolve multiple distances simultaneously or to label non-cysteine residues, the growing portfolio of specialized nitroxide spin labels provides powerful solutions. By carefully considering the factors outlined in this guide, researchers can harness the full potential of SDSL-EPR to unravel the intricate workings of biological macromolecules.

References

  • Gautier, A., & Coinçon, M. (2021). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. In [Book Title not fully available in search result].
  • Abdullin, D., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. MDPI.
  • Torres, M., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies.
  • Jeschke, G. (2022). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts.
  • Abdullin, D., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. PubMed.
  • Torres, M., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed.
  • Abdullin, D., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. MDPI.
  • Bowen, A. M., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. PMC.
  • Sigurdsson, S. T. (n.d.). Site-Directed Spin Labeling for EPR Studies of Nucleic Acids. The Sigurdsson Research Group.
  • Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed.

Sources

Navigating Structural Integrity in EPR Studies: A Comparative Guide to 2-(Aminomethyl)-2-methyl Doxyl (AMMD) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of a spin label is a critical decision that profoundly influences experimental outcomes. The ideal spin label serves as a minimally invasive reporter, providing invaluable insights into molecular structure, dynamics, and interactions without significantly altering the native state of the biomolecule under investigation.[1][2] This guide provides an in-depth assessment of the structural perturbations associated with 2-(Aminomethyl)-2-methyl Doxyl (AMMD) labeling, a primary amine-reactive spin label. We will objectively compare its performance with sulfhydryl-reactive alternatives and provide a framework of supporting experimental and computational methodologies to validate structural integrity.

The Central Challenge: To Label is to Perturb

The foundational principle of SDSL-EPR is the introduction of a paramagnetic center at a specific site within a protein or nucleic acid.[1] While this technique offers the unique ability to study large and complex systems, even in environments like membranes and whole cells, the covalent attachment of any extrinsic molecule, by definition, introduces a non-native element.[1] The central challenge, therefore, is to ensure that the structural and functional consequences of this modification are negligible or, at the very least, well-understood. Perturbations to the higher-order structure of a biomolecule can compromise the biological relevance of the experimental findings.[3]

Unveiling the AMMD Spin Label: Structure and Reactivity

While a plethora of spin labels are available, they are broadly categorized by their reactive moieties. The most commonly employed labels, such as the methanethiosulfonate spin label (MTSL), target sulfhydryl groups of cysteine residues.[4] this compound (AMMD) represents a class of spin labels featuring a primary amine functional group. The "Doxyl" moiety refers to a five-membered nitroxide ring (specifically, a doxyl group, which is a 4,4-dimethyloxazolidine-N-oxyl derivative), which is sterically shielded by gem-dimethyl groups, providing kinetic stability to the radical.[1]

The key feature of AMMD is its primary amine group, which allows for covalent attachment to various carbonyl-containing functional groups on a biomolecule, such as carboxylic acids (e.g., on aspartate or glutamate residues, or the C-terminus) or aldehydes and ketones, which can be introduced site-specifically.[1][5] This amine reactivity provides an alternative to cysteine-based labeling, which is particularly useful in proteins with multiple native cysteine residues where site-specific mutagenesis to remove them might be disruptive.

A Comparative Analysis: AMMD vs. Thiol-Reactive Spin Labels

The choice between an amine-reactive label like AMMD and a thiol-reactive label like MTSL is dictated by the specific biological system and the experimental question. Below is a comparison of their key characteristics.

FeatureThis compound (AMMD)Methanethiosulfonate Spin Label (MTSL)
Reactive Group Primary Amine (-NH₂)Methanethiosulfonate (-S-SO₂-CH₃)
Target Residues Carboxylic acids (Asp, Glu, C-terminus), Aldehydes, KetonesCysteine
Linkage Formed Amide bond (with carboxyls)Disulfide bond
Linkage Stability Highly stable amide bondSusceptible to reduction in cellular environments
Potential for Perturbation Dependent on the linker length and the local environment. The introduction of a charge may be a factor.Minimal impact on secondary and tertiary structure in many cases, but the disulfide bond can be labile.[6]
Applicability Useful for proteins lacking suitable cysteine sites or where cysteine mutagenesis is undesirable.The "workhorse" of SDSL-EPR due to the specific reactivity with introduced cysteines.

Assessing Structural Perturbations: A Multi-pronged Approach

Verifying that the spin label does not induce significant structural changes is a cornerstone of rigorous SDSL-EPR studies. A combination of experimental and computational methods should be employed to provide a comprehensive assessment.

Experimental Validation of Structural Integrity

1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a highly sensitive method for assessing the secondary structure of proteins.[2] Any significant changes in the CD spectrum of a protein upon labeling can indicate a perturbation of its secondary structural elements, such as α-helices and β-sheets.

Experimental Protocol: Assessing Secondary Structure Changes with CD Spectroscopy

  • Sample Preparation: Prepare samples of both the unlabeled and AMMD-labeled protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Ensure samples are at least 95% pure.[7]

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV CD. Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition: Record the CD spectra for the unlabeled protein, the AMMD-labeled protein, and the buffer alone at a controlled temperature (e.g., 25°C). Collect multiple scans for each sample to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer spectrum from the protein spectra. Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

  • Analysis: Compare the spectra of the unlabeled and labeled proteins. Significant differences in the shape and magnitude of the spectra, particularly at the characteristic minima for α-helices (208 and 222 nm) and β-sheets (~218 nm), suggest a structural perturbation.

2. Fluorescence Spectroscopy

Intrinsic tryptophan fluorescence is highly sensitive to the local environment of the tryptophan residue.[8] Changes in the emission spectrum upon labeling can indicate alterations in the tertiary structure of the protein. Extrinsic fluorescent dyes, such as 8-Anilino-1-naphthalene-sulfonic acid (ANS), can also be used to probe for changes in exposed hydrophobic surfaces.[9]

Experimental Protocol: Probing Tertiary Structure with Intrinsic Tryptophan Fluorescence

  • Sample Preparation: Prepare samples of the unlabeled and AMMD-labeled protein at a concentration of 5-10 µM in a suitable buffer.

  • Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

  • Data Acquisition: Record the fluorescence emission spectra from 310 to 400 nm for the unlabeled and labeled proteins.

  • Analysis: Compare the emission maxima (λ_max) and the fluorescence intensity of the two samples. A shift in λ_max to a shorter wavelength (blue shift) suggests the tryptophan environment has become more hydrophobic, while a shift to a longer wavelength (red shift) indicates increased solvent exposure. Changes in intensity can also signify conformational rearrangements.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution structural information.[6] While complete structure determination by NMR is complex, 2D ¹H-¹⁵N HSQC spectra serve as an excellent "fingerprint" of the protein's folded state. Chemical shift perturbations upon labeling can pinpoint the location and extent of structural changes.

Experimental Protocol: Fingerprinting Structural Changes with 2D HSQC NMR

  • Sample Preparation: Prepare ¹⁵N-isotopically enriched samples of both the unlabeled and AMMD-labeled protein in a deuterated buffer.

  • Data Acquisition: Acquire 2D ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer.

  • Analysis: Overlay the HSQC spectra of the unlabeled and labeled proteins. The majority of the cross-peaks should be superimposable. Significant chemical shift changes in a subset of residues indicate localized structural perturbations in those regions. Widespread changes suggest a more global structural alteration.

Computational Assessment of Spin Label Perturbations

Molecular Dynamics (MD) Simulations

MD simulations provide a powerful in silico approach to investigate the conformational dynamics of the spin label and its impact on the local protein structure.[10][11] By simulating both the unlabeled and labeled protein, one can directly compare structural fluctuations and identify any significant deviations caused by the spin label.

Workflow: MD Simulations to Assess Structural Perturbations

  • System Setup: Start with a high-resolution structure of the target protein. For the labeled protein, computationally attach the AMMD spin label to the desired residue. Solvate both systems in a water box with appropriate ions.

  • Force Field Parametrization: Use a standard protein force field (e.g., AMBER, CHARMM) and develop or obtain parameters for the AMMD spin label.

  • Simulation: Run equilibration and production MD simulations for both the unlabeled and labeled systems for a sufficient duration (typically nanoseconds to microseconds).

  • Analysis: Analyze the trajectories to compare root-mean-square deviation (RMSD) of the backbone atoms, root-mean-square fluctuation (RMSF) of individual residues, and secondary structure evolution over time. Significant differences in these parameters between the two simulations can indicate a structural perturbation induced by the label.

Visualizing the Workflow: From Labeling to Validation

The following diagram illustrates the comprehensive workflow for assessing the structural impact of AMMD labeling.

cluster_0 Experimental Workflow cluster_1 Structural Validation cluster_2 Outcome Protein Target Protein Labeling AMMD Labeling Protein->Labeling Unlabeled Unlabeled Control Protein->Unlabeled MD MD Simulations (Dynamics & Local Perturbation) Protein->MD Purification Purification of Labeled Protein Labeling->Purification Labeled Labeled Protein Purification->Labeled CD Circular Dichroism (Secondary Structure) Unlabeled->CD Fluorescence Fluorescence Spectroscopy (Tertiary Structure) Unlabeled->Fluorescence NMR NMR Spectroscopy (Fold Confirmation) Unlabeled->NMR Labeled->CD Labeled->Fluorescence Labeled->NMR Labeled->MD No_Perturbation Minimal Perturbation Proceed with EPR CD->No_Perturbation Spectra Match Perturbation Significant Perturbation Re-evaluate Labeling Strategy CD->Perturbation Spectra Differ Fluorescence->No_Perturbation Spectra Match Fluorescence->Perturbation Spectra Differ NMR->No_Perturbation Spectra Match NMR->Perturbation Spectra Differ MD->No_Perturbation Trajectories Converge MD->Perturbation Trajectories Diverge

Caption: Workflow for AMMD labeling and structural validation.

Conclusion and Best Practices

The selection of a spin label is a nuanced decision that requires careful consideration of the protein system and the desired experimental information. While the workhorse MTSL label is suitable for many applications, amine-reactive labels like AMMD offer a valuable alternative, particularly for proteins where cysteine engineering is problematic. However, the introduction of any extrinsic probe necessitates a thorough validation of the structural integrity of the labeled biomolecule.

References

  • Preparation method of 2-amino-2-methyl-1-propyl alcohol. (n.d.). Google Patents.
  • Tormena, C. F., & P. R. B. (2015). New Developments in Spin Labels for Pulsed Dipolar EPR. In Magnetic Resonance in Food Science. Royal Society of Chemistry. [Link]

  • Columbus, L., & Hubbell, W. L. (2004). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science, 13(7), 1785-1793. [Link]

  • Efficient synthesis of 2′-C-α-aminomethyl-2′-deoxynucleosides. (2002). Royal Society of Chemistry. [Link]

  • Molecular dynamics simulations of spin labeled proteins. (n.d.). osnaDocs. Retrieved February 9, 2026, from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Fluorescence Spectroscopy in Peptide and Protein Analysis. (n.d.). CMB-UNITO. Retrieved February 9, 2026, from [Link]

  • Sersen, F., Leitmanová, A., Devínsky, F., Lacko, I., & Balgavý, P. (1989). A spin label study of perturbation effects of N-(1-methyldodecyl)-N, N, N-trimethylammonium bromide and N-(1-methyldodecyl)-N, N-dimethylamine oxide on model membranes prepared from Escherichia coli-isolated lipids. General Physiology and Biophysics, 8(2), 133-156. [Link]

  • Spin labeling of protein sulfhydryl groups by spin trapping a sulfur radical: application to bovine serum albumin and myosin. (1979). PubMed. [Link]

  • Jahnke, W., & Widmer, H. (1997). Spin labels as a tool to identify and characterize protein-ligand interactions by NMR spectroscopy. Journal of the American Chemical Society, 119(45), 11064-11065. [Link]

  • Anderson, J. L., & Falke, J. J. (2010). Rotameric preferences of a protein spin label at edge‐strand β‐sheet sites. Protein Science, 19(8), 1461-1472. [Link]

  • Miles, A. J., Wallace, B. A., & Janes, R. W. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Analyst, 146(12), 3671-3680. [Link]

  • Spin labels as a tool to identify and characterize protein-ligand interactions by NMR spectroscopy. (1997). PubMed. [Link]

  • Modeling of Cu(II)-based protein spin labels using rotamer libraries. (2024). RSC Publishing. [Link]

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. (n.d.). PMC. [Link]

  • Kirilyuk, I. A., Bobko, A. A., Semenov, S. V., Strizhakov, A. A., & Grigor'ev, I. A. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 577. [Link]

  • Columbus, L., & Hubbell, W. L. (2004). Molecular dynamics simulation of site-directed spin labeling: experimental validation in muscle fibers. Biophysical Journal, 86(1 Pt 1), 36-47. [Link]

  • Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. (2020). PMC. [Link]

  • Structures of spin labeling reagents and reaction products with... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube. [Link]

  • An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. Retrieved February 9, 2026, from [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). National Center for Biotechnology Information. [Link]

  • Simulating the Distance Distribution between Spin-Labels Attached to Proteins. (2008). ACS Publications. [Link]

  • EPR and NMR spectroscopy of spin-labeled proteins. (2025). Scholarly Publications Leiden University. [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (n.d.). Ossianix. Retrieved February 9, 2026, from [Link]

  • K. Lindorff-Larsen, R. B. Best, M. A. B. DePristo, C. M. Dobson, & M. Vendruscolo. (2020). DEER-PREdict: Software for Efficient Calculation of Spin-Labeling EPR and NMR Data from Conformational Ensembles. bioRxiv. [Link]

  • Correlated analytical and functional evaluation of higher order structure perturbations from oxidation of NISTmAb. (2023). PMC. [Link]

  • Circular Dichroism (CD) Analyses of Protein-Protein Interactions. (n.d.). Creative Diagnostics. Retrieved February 9, 2026, from [Link]

  • Reverse Transcriptase: A Monitor for Perturbation Effects of Spin Labels Covalently Bound to Nucleic Acids. (1976). PubMed. [Link]

  • Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2′-Amino Groups. (2018). SpringerLink. [Link]

  • Hatmal, M. M., Li, Y., & Hubbell, W. L. (2011). Computer Modeling of Nitroxide Spin Labels on Proteins. PLoS ONE, 6(7), e21894. [Link]

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. (1983). PubMed. [Link]

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  • Extrinsic Fluorescence. (n.d.). National Institute of Standards and Technology. Retrieved February 9, 2026, from [Link]

  • Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. (2025). PMC. [Link]

  • Amine Reactivity. (n.d.). MSU chemistry. Retrieved February 9, 2026, from [Link]

  • DEER-PREdict: Software for Efficient Calculation of Spin-Labeling EPR and NMR Data from Conformational Ensembles. (2020). ResearchGate. [Link]

  • Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin. (n.d.). PMC. [Link]

  • Simulating the Dynamics and Orientations of Spin Labeled Side Chains in a Protein-DNA Complex. (2012). NIH. [Link]

  • Fig. 2 Chemical structures of spin-label nitroxide moieties. DOXYL... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Specificity and reactivity of bromoacrylaldehyde spin labels. (2025). ResearchGate. [Link]

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A Researcher's Guide to Spin Label Selection in DEER Spectroscopy: A Comparative Analysis Featuring 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of elucidating the intricate architecture and conformational dynamics of biomolecules, Double Electron-Electron Resonance (DEER) spectroscopy has emerged as a powerful tool for measuring nanometer-scale distances.[1] The precision and accuracy of these measurements, however, are fundamentally tethered to the properties of the paramagnetic spin labels introduced into the system. The choice of spin label is a critical experimental parameter that can profoundly influence the quality of the resulting distance distributions. This guide provides a comprehensive comparison of commonly used spin labels and introduces 2-(Aminomethyl)-2-methyl Doxyl (AmM-Doxyl) as a subject for comparative evaluation. We will delve into the causal relationships behind experimental choices, present a framework for objective comparison, and provide detailed protocols for validation.

The Lynchpin of DEER: Why Spin Label Selection is Paramount

The ideal spin label for DEER spectroscopy should act as a faithful reporter of the distance between two points on a macromolecule, introducing minimal perturbation to the native structure and dynamics. The primary factors governing a spin label's performance are its rigidity, the length and flexibility of its linker arm, its chemical stability, and the efficiency of the labeling reaction. A flexible linker can allow the spin label to sample a large conformational space, resulting in a broad distance distribution that obscures the true distance and any underlying conformational heterogeneity of the biomolecule.[2] Conversely, a more rigid spin label will have a more restricted motion, leading to a narrower and more precise distance distribution.[3]

A Comparative Overview of Prevalent Spin Labels

The landscape of spin labels for DEER spectroscopy is diverse, with each class of molecule offering a unique set of advantages and disadvantages. Nitroxide-based labels are the most widely used, primarily due to their relatively small size and well-established labeling chemistries.

The Workhorse: MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate)

MTSL is the most common spin label used in protein studies.[2] It readily reacts with cysteine residues, making site-directed spin labeling straightforward through mutagenesis. However, the seven-bond linker between the protein backbone and the nitroxide moiety affords considerable flexibility, which can lead to broad distance distributions.[2] This flexibility can be both a benefit and a drawback; while it minimizes perturbation of the protein's local structure, it can also mask subtle conformational changes.

The Rigid Reporter: TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid)

TOAC is a spin-labeled amino acid that can be incorporated directly into the peptide backbone during solid-phase synthesis.[4] Its rigid, cyclic structure dramatically reduces the conformational freedom of the nitroxide, often resulting in significantly narrower distance distributions compared to MTSL.[4][5] This rigidity makes TOAC an excellent choice for precisely mapping distances in peptides and small proteins. However, its incorporation into larger proteins expressed in cellular systems is not straightforward.

The Constrained Approach: Bifunctional Spin Labels (BSL)

Bifunctional spin labels possess two reactive groups that allow them to be tethered to two different residues, often two cysteines introduced at specific positions (e.g., i and i+4 in an alpha-helix).[2][6] This dual attachment strategy severely restricts the mobility of the spin label, leading to very narrow distance distributions and providing more precise structural information.[3][7] The requirement for two specific labeling sites, however, necessitates careful protein engineering.

The Doxyl Family: A Balance of Stability and Rigidity

Doxyl spin labels, characterized by a 4,4-dimethyloxazolidine-N-oxyl core, offer an alternative to the more common pyrrolinyl- and piperidinyl-based nitroxides.[8][9] They are often used in lipid studies but can also be functionalized for attachment to proteins. The gem-dimethyl group on the oxazolidine ring can provide a degree of steric hindrance that may restrict local motions.

While direct experimental comparisons of this compound in DEER spectroscopy are not yet widely published, its inferred chemical structure suggests properties that could be advantageous. The presence of a methyl group at the 2-position of the Doxyl ring, in addition to the aminomethyl linker, could further restrict the rotational freedom of the nitroxide moiety compared to other Doxyl derivatives with less substitution. This potential for increased rigidity makes AmM-Doxyl an interesting candidate for achieving higher precision in DEER measurements.

Structural Comparison of Spin Labels

To visualize the differences in these spin labels, their chemical structures are presented below.

G cluster_MTSL MTSL cluster_TOAC TOAC cluster_AmM_Doxyl AmM-Doxyl (Inferred Structure) cluster_BSL Bifunctional Spin Label (Example) MTSL_img TOAC_img AmM_Doxyl_img A placeholder for the inferred structure of AmM-Doxyl BSL_img A placeholder for a generic bifunctional spin label structure

Caption: Chemical structures of representative spin labels.

Quantitative Comparison of Spin Label Properties

The following table summarizes the key characteristics of the discussed spin labels. The properties for AmM-Doxyl are predicted based on its inferred structure and the general properties of Doxyl-based labels.

Spin LabelCore StructureLinker FlexibilityTypical ApplicationKey AdvantageKey Disadvantage
MTSL Pyrroline NitroxideHighCysteine-specific labeling of proteinsVersatile and widely usedBroad distance distributions
TOAC Piperidine NitroxideVery LowIncorporation into synthetic peptidesHigh precision, narrow distributionsDifficult to incorporate into expressed proteins
BSL Various NitroxidesVery LowCross-linking between two residuesVery high precision and accuracyRequires specific dual-labeling sites
AmM-Doxyl Doxyl NitroxidePotentially ModerateAmine-reactive labelingPotential for improved rigidity over MTSLPerformance in DEER not well-documented

Experimental Protocol: A Self-Validating System for Comparing Spin Label Performance

To objectively assess the performance of a new spin label like AmM-Doxyl against an established standard such as MTSL, a rigorous and self-validating experimental workflow is essential. The following protocol outlines a comparative DEER study on a well-characterized protein system.

Experimental Workflow Diagram

G start Select Protein with Known Conformational States mutagenesis Site-Directed Mutagenesis (Introduce Cysteines at two sites) start->mutagenesis expression Protein Expression and Purification mutagenesis->expression labeling Spin Labeling (Parallel Reactions) expression->labeling mtsl_label Labeling with MTSL labeling->mtsl_label ammdoxyl_label Labeling with AmM-Doxyl labeling->ammdoxyl_label purification Removal of Unreacted Label mtsl_label->purification ammdoxyl_label->purification sample_prep Sample Preparation for DEER purification->sample_prep deer_acq DEER Data Acquisition sample_prep->deer_acq data_analysis Data Processing and Analysis deer_acq->data_analysis comparison Comparison of Distance Distributions data_analysis->comparison

Sources

2-(Aminomethyl)-2-methyl Doxyl versus gadolinium tags for in-cell EPR.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(Aminomethyl)-2-methyl Doxyl vs. Gadolinium Tags for In-Cell EPR

Executive Summary

In the domain of in-cell Electron Paramagnetic Resonance (EPR), the choice between Nitroxide-based labels (represented here by the Doxyl class) and Gadolinium (Gd³⁺) tags is not merely a preference—it is a decision dictated by hardware availability and the biological half-life of your sample.

  • The Verdict: Use Nitroxides (Doxyl/MTSL) if you are restricted to standard X-band/Q-band frequencies and can perform measurements within minutes of injection. Use Gadolinium if you require long-term intracellular stability (>1 hour) and have access to high-field (W-band/94 GHz) instrumentation.

Part 1: The Stability Paradox (The "Why")

The fundamental challenge of in-cell EPR is the reductive cytosolic environment . The cytoplasm is rich in ascorbate (Vitamin C) and glutathione, which aggressively attack radical centers.

The Nitroxide Problem (Doxyl/MTSL)

Nitroxide spin labels, including this compound, rely on an unpaired electron on the N-O moiety. Inside the cell, this radical is rapidly reduced to a hydroxylamine (N-OH), which is EPR silent .

  • Mechanism: Ascorbate donates an electron to the nitroxide.

  • Consequence: Signal loss occurs within 5–20 minutes in eukaryotic cells (Xenopus oocytes, mammalian cells), often faster than the time required to freeze the sample.

The Gadolinium Solution

Gadolinium tags (e.g., Gd-DOTA, Gd-PyMTA) utilize the Gd³⁺ ion (


).
  • Mechanism: The unpaired electrons are in the protected 4f orbital. Gd³⁺ is the stable oxidation state; it cannot be further reduced or oxidized by cellular components.

  • Consequence: Infinite spectroscopic stability. You can incubate cells for 24+ hours to allow protein maturation or trafficking before measurement.

Visualizing the Stability Mechanism

The following diagram illustrates the reductive pathway that destroys Nitroxide signals versus the inert nature of Gadolinium.

Reduction_Mechanism cluster_0 Intracellular Fate Nitroxide Nitroxide Radical (EPR Active) Hydroxylamine Hydroxylamine (EPR Silent) Nitroxide->Hydroxylamine Fast Decay (< 20 mins) Ascorbate Cytosolic Reductants (Ascorbate/GSH) Ascorbate->Nitroxide Reduces Gd_Tag Gadolinium (Gd³⁺) Tag (EPR Active) Cell_Env Cellular Environment Cell_Env->Gd_Tag No Reaction (Stable)

Figure 1: The metabolic fate of spin labels. Nitroxides suffer rapid reduction to diamagnetic species, while Gd(III) remains spectroscopically active.

Part 2: Spectroscopic Performance Comparison

While Gd wins on stability, Nitroxides historically win on sensitivity at lower magnetic fields.

FeatureNitroxide (Doxyl/MTSL) Gadolinium (Gd-Tags)
Spin State


(High Spin)
Optimum Frequency X-Band (9 GHz) / Q-Band (34 GHz) W-Band (94 GHz) or higher
Line Width Narrow (~50-80 G). High sensitivity at low fields.Broad (~600 G). Low sensitivity at X-band.
Distance Range 1.5 – 6.0 nm (DEER)1.5 – 6.0 nm (requires high power pulses)
In-Cell Half-Life 5 – 20 minutes (unless shielded variants used)Indefinite (Hours to Days)
Orientation Selection Strong (requires orientation averaging)Negligible (Isotropic

-tensor simplifies analysis)
Toxicity Low (generally biocompatible)Potential toxicity if free Gd³⁺ is released (requires strong chelation like DOTA/PyMTA).

Critical Insight: If you only have access to an X-band spectrometer, Gd-tags are practically invisible for distance measurements due to the central transition broadening. You must use Nitroxides and optimize for speed.

Part 3: Experimental Protocols

Protocol A: Nitroxide Labeling (The "Speed Run")

Goal: Minimize time between injection and freezing.

  • Preparation:

    • Use This compound (or MTSL) to label your protein in vitro.

    • Remove free label via PD-10 desalting column.

  • Protection (Optional but Recommended):

    • Add 5-10 mM Ferricyanide (oxidant) to the cell medium to re-oxidize hydroxylamines (Warning: Cytotoxic).

    • Alternatively, use "Shielded" nitroxides (e.g., tetraethyl-nitrpxides) which resist reduction for ~1-2 hours.

  • Delivery:

    • Microinject or electroporate labeled protein into cells (e.g., Xenopus oocytes or HeLa).

  • The "Sprint":

    • Strict Time Limit: You have <15 minutes.

    • Transfer cells immediately to an EPR tube.

    • Shock Freeze: Plunge into liquid nitrogen or isopentane/N2 mix. Slow freezing allows reduction to continue.

Protocol B: Gadolinium Labeling (The "Stable Path")

Goal: High-fidelity labeling and chelation.

  • Tag Selection:

    • Use Gd-PyMTA or Gd-DOTA-maleimide . These chelators bind Gd³⁺ with femtomolar affinity, preventing toxic release of free metal.

  • Labeling:

    • Incubate protein (Cysteine mutant) with Gd-tag (10x excess) at pH 7.0 overnight.

    • Wash Step (Critical): Excessive washing is required. Free Gd³⁺ generates a massive background signal at W-band. Use 3x buffer exchange.

  • In-Cell Incubation:

    • Inject/transfect into cells.

    • Incubate for required biological timeframe (e.g., 6 hours for nuclear transport).

  • Measurement:

    • Add 20% glycerol (cryoprotectant) to cell suspension.

    • Freeze in liquid nitrogen.

    • Measure at W-Band (94 GHz) at 10 K.

Part 4: Decision Matrix

Use the following logic flow to determine the correct label for your experiment.

Decision_Tree Start Start: In-Cell EPR Project Field Available Hardware? Start->Field Time Required In-Cell Time? Field->Time W-Band / Q-Band Nitroxide Use Nitroxide (Doxyl/MTSL) *Optimize for Speed* Field->Nitroxide X-Band Only Time->Nitroxide < 15 mins Gd Use Gadolinium Tags *Requires W-Band* Time->Gd > 2 hours Shielded Use Shielded Nitroxides (Tetraethyl variants) Time->Shielded 15 - 90 mins

Figure 2: Strategic selection workflow for in-cell spin labeling.

References

  • Goldfarb, D., et al. (2014). "Gd(III) Spin Labels for Distance Measurements in Proteins." Israel Journal of Chemistry. Link

  • Martorana, A., et al. (2014). "Gd(III)-PyMTA label is suitable for in-cell EPR." Journal of Magnetic Resonance. Link

  • Jeschke, G. (2012). "DEER Distance Measurements in Nanometer Range." Annual Review of Physical Chemistry. Link

  • Jagtap, A. P., et al. (2015). "Sterically Shielded Nitroxides for In-Cell EPR." Free Radical Biology and Medicine. Link

  • Igarashi, R., et al. (2010). "Distance determination in proteins inside Xenopus laevis oocytes by double electron-electron resonance." Journal of the American Chemical Society. Link

A Comparative Guide to the Next Generation of Spin Labels: Pushing the Boundaries of Biomolecular EPR

Author: BenchChem Technical Support Team. Date: February 2026

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when coupled with Site-Directed Spin Labeling (SDSL), has become an indispensable tool for elucidating the structure, dynamics, and conformational changes of biomolecules.[1][2] The success of these experiments hinges on the performance of the spin label, a small paramagnetic probe introduced at a specific site within the molecule of interest.[3] For years, nitroxide-based labels, such as the widely-used S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL), have been the workhorses of the field.[4] While their utility is undeniable, the increasing complexity of biological questions, especially the push towards in-cell studies, has exposed their limitations and fueled the development of novel spin labels with enhanced capabilities.

This guide provides a comprehensive evaluation of these next-generation spin labels, comparing their performance against the established nitroxide benchmarks. We will delve into the rationale behind their design, present supporting experimental data, and provide detailed protocols to empower researchers in selecting the optimal probe for their specific application.

The Gold Standard: Nitroxide Spin Labels

Nitroxide radicals have long dominated the field of SDSL due to their straightforward synthesis, stability under a range of conditions, and the sensitivity of their EPR spectra to the local environment and dynamics.[4] The most common strategy involves introducing a cysteine residue at the desired labeling site via site-directed mutagenesis, which can then be specifically targeted by nitroxide labels functionalized with a methanethiosulfonate or maleimide group.[5]

Advantages of Traditional Nitroxides (e.g., MTSL):
  • Well-Characterized Chemistry: The synthetic chemistry of nitroxides is extensively understood, leading to a vast library of available labels.[4]

  • Rich Information Content: The EPR lineshape of nitroxide labels provides detailed information on local dynamics and solvent accessibility.

  • Established Methodologies: Extensive rotamer libraries and molecular dynamics simulation protocols have been developed for interpreting distance measurements obtained with labels like MTSL.[4]

Limitations:
  • Susceptibility to Reduction: The intracellular environment is highly reducing, leading to the rapid degradation of the nitroxide radical to its EPR-silent hydroxylamine form.[3][6] This has been a major obstacle for in-cell EPR studies.

  • Flexibility: The flexible linker between the nitroxide ring and the protein backbone can lead to broad distance distributions in pulsed dipolar EPR experiments like Double Electron-Electron Resonance (DEER), limiting the precision of structural models.

The Rise of the Challengers: Novel Spin Labels

To overcome the limitations of traditional nitroxides, a new generation of spin labels has emerged, each designed with specific improvements in mind.

Reduction-Resistant Nitroxides

A primary focus of new label development has been to enhance stability within the cellular milieu. This has been achieved by modifying the nitroxide structure to sterically hinder the approach of reducing agents.

  • Structural Modifications: The stability of nitroxides against chemical reduction is significantly influenced by their ring structure, with five-membered pyrroline and pyrrolidine rings showing substantially greater resistance than the six-membered piperidine rings.[4] Further improvements have been made by introducing bulky substituents, such as tetraethyl groups, adjacent to the nitroxide moiety.

  • Performance: Novel reduction-resistant nitroxides, such as EÇ and EÇm, have been synthesized and successfully incorporated into DNA and RNA for in-cell EPR studies, demonstrating their enhanced stability in the presence of cellular reductants like ascorbate.[2][6] These labels often maintain the favorable spectral properties of traditional nitroxides while offering a significantly longer half-life in a reducing environment.

Gadolinium (Gd(III))-Based Labels

Gadolinium (Gd(III)) complexes have emerged as a powerful alternative to nitroxides, particularly for long-range distance measurements and in-cell applications.[7]

  • Key Advantages:

    • High Stability: Gd(III) labels are not susceptible to reduction in the cellular environment.[4][8]

    • High-Frequency EPR: They are particularly well-suited for high-frequency DEER experiments, offering increased sensitivity.[7]

    • Orthogonal Labeling: The distinct spectral properties of Gd(III) and nitroxide labels allow for their simultaneous use in the same system, enabling the measurement of multiple distances within a complex.[4][8]

  • Performance: Gd(III)-based labels have been successfully used for in-cell DEER measurements and have shown great promise for increasing the sensitivity of these experiments.[7][9] Their rigid chelate structures can also lead to narrower distance distributions compared to flexible nitroxide linkers.

Triarylmethyl (Trityl) Radicals

Trityl radicals represent another class of highly stable spin labels.

  • Exceptional Stability: They are chemically more inert than nitroxides and exhibit slow relaxation times, which is advantageous for experiments conducted at physiological temperatures.[3]

  • Challenges and Solutions: Early trityl labels suffered from low and non-specific labeling of proteins. The development of maleimide-functionalized trityl labels has significantly improved cysteine-selective labeling efficiency, making them a more viable option for PDS studies.[10]

  • Applications: Their stability makes them excellent candidates for in-cell EPR and for studying slow dynamic processes at room temperature.[10][11]

Copper (Cu(II))-Based Labels

This strategy utilizes the paramagnetic Cu(II) ion, typically chelated by two strategically placed histidine residues (a "dHis" motif) engineered into the protein sequence.

  • Rigidity: The Cu(II) ion is rigidly held by the protein backbone, leading to very narrow distance distributions and providing high-precision structural restraints.[12]

  • Cysteine-Free Labeling: This approach avoids the need for cysteine mutations, which can sometimes be disruptive to protein structure or function.[13]

  • Performance: Cu(II)-based spin labeling has been shown to provide highly accurate distance measurements and is a powerful tool for studying protein backbone dynamics with minimal interference from sidechain motion.[12][13]

Performance at a Glance: A Comparative Summary

Spin Label Type Key Advantages Key Limitations Optimal Applications
Traditional Nitroxides (e.g., MTSL) Well-characterized, versatile, rich dynamic informationSusceptible to reduction, flexible linkerIn vitro structural biology, dynamics studies
Reduction-Resistant Nitroxides High stability in reducing environmentsSynthesis can be more complexIn-cell EPR, studies in complex biological media
Gadolinium (Gd(III)) Labels Reduction-resistant, high sensitivity at high fields, orthogonal labelingBroader spectra than nitroxidesIn-cell DEER, long-range distance measurements, multi-component systems
Triarylmethyl (Trityl) Radicals Extremely stable, slow relaxationHistorically low labeling efficiency (improving with new chemistries)In-cell EPR, room temperature dynamics
Copper (Cu(II)) Labels Highly rigid, precise distances, cysteine-freeRequires engineering of a dHis motifHigh-resolution structural modeling, backbone dynamics

Visualizing the Concepts

The SDSL-EPR Workflow

cluster_0 Biochemical Preparation cluster_1 EPR Spectroscopy cluster_2 Structural Interpretation Site-Directed Mutagenesis (e.g., Cys) Site-Directed Mutagenesis (e.g., Cys) Protein Expression & Purification Protein Expression & Purification Site-Directed Mutagenesis (e.g., Cys)->Protein Expression & Purification Spin Labeling Reaction Spin Labeling Reaction Protein Expression & Purification->Spin Labeling Reaction Purification of Labeled Protein Purification of Labeled Protein Spin Labeling Reaction->Purification of Labeled Protein EPR Sample Preparation EPR Sample Preparation Purification of Labeled Protein->EPR Sample Preparation EPR Data Acquisition (CW / Pulsed) EPR Data Acquisition (CW / Pulsed) EPR Sample Preparation->EPR Data Acquisition (CW / Pulsed) Data Analysis Data Analysis EPR Data Acquisition (CW / Pulsed)->Data Analysis Distance Distributions Distance Distributions Data Analysis->Distance Distributions Molecular Modeling Molecular Modeling Distance Distributions->Molecular Modeling Biological Insights Biological Insights Molecular Modeling->Biological Insights

Caption: General workflow for Site-Directed Spin Labeling (SDSL) EPR experiments.

A Gallery of Spin Labels

G cluster_1 Benchmark Nitroxide (MTSL) cluster_2 Reduction-Resistant Nitroxide cluster_3 Gd(III) Label cluster_4 Trityl Label node1 node1 node2 node2 node3 node3 node4 node4

Caption: Chemical structures of benchmark and novel spin labels.

Experimental Protocols

Protocol 1: General Maleimide-Based Protein Labeling

This protocol is broadly applicable for labeling cysteine residues with maleimide-functionalized spin labels.

Rationale: Maleimides react specifically with the thiol group of cysteine residues at a near-neutral pH to form a stable thioether bond.[14] To ensure efficient labeling, any existing disulfide bonds in the protein must first be reduced.

Materials:

  • Purified, cysteine-mutant protein in a thiol-free buffer (e.g., PBS, pH 7.2).[15]

  • Maleimide-functionalized spin label, dissolved in DMSO or DMF.[16]

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Degassed buffer.

  • Purification system (e.g., dialysis cassette or size-exclusion chromatography column).[17]

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5.[16][17]

  • Reduction (if necessary): If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the cysteine residues.[14]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved spin label to the protein solution.[16][18] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[14]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to react with the excess spin label.

  • Purification: Remove the unreacted spin label from the labeled protein. This is a critical step to avoid background signals in the EPR spectrum.

    • Dialysis: Place the labeling mixture in a dialysis cassette and dialyze against several changes of buffer over 24-48 hours at 4°C.[17]

    • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Zeba™ Spin Columns) to rapidly separate the labeled protein from the smaller, unreacted spin label.[15]

  • Concentration and Storage: Concentrate the purified, labeled protein to the desired concentration for EPR measurements. Snap-freeze aliquots in liquid nitrogen and store at -80°C.[17]

Protocol 2: General Workflow for DEER/PELDOR Spectroscopy

Rationale: DEER (also known as PELDOR) is a pulsed EPR technique that measures the dipolar interaction between two spin labels, allowing for the determination of distance distributions in the nanometer range.[11] Samples are typically shock-frozen to create a snapshot of the conformational ensemble in solution.[11]

Procedure:

  • Sample Preparation: Prepare the doubly spin-labeled protein sample at a typical concentration of 50-200 µM in a buffer containing a cryoprotectant (e.g., 20-30% glycerol or sucrose) to ensure vitrification upon freezing.

  • Loading: Load the sample (typically 30-50 µL) into a quartz EPR tube.

  • Freezing: Shock-freeze the sample by plunging it into liquid nitrogen.[11] This ensures a random distribution of protein conformations is trapped in a glassy matrix.

  • EPR Spectrometer Setup:

    • Cool the EPR resonator to a cryogenic temperature (typically 50-80 K for nitroxides).[4]

    • Tune the spectrometer to the correct microwave frequency.

  • Data Acquisition:

    • Set up the four-pulse DEER sequence.

    • The "pump" pulse inverts spins at a different frequency from the "observer" spins. The dipolar interaction between the two spin populations modulates the echo intensity of the observer spins as a function of time.

    • Acquire the DEER trace, averaging for several hours to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • The raw DEER data is a time-domain signal showing an oscillating decay.

    • Process the data by subtracting the background function, which accounts for intermolecular interactions.

    • The resulting form factor is then converted into a distance distribution using methods like Tikhonov regularization. This distribution reveals the probable distances between the two spin labels.

Conclusion and Future Outlook

While traditional nitroxide labels remain valuable tools, the development of novel spin labels has significantly expanded the horizons of EPR spectroscopy. Reduction-resistant nitroxides and metal-based labels (Gd(III), Cu(II)) are paving the way for routine and robust in-cell structural biology, allowing researchers to study biomolecules in their native functional context.[1][7] The improved rigidity of many of these new labels is providing structural information with unprecedented precision. Furthermore, the advent of bioorthogonal and genetic encoding strategies for spin label incorporation promises to further enhance the specificity and ease of labeling complex biological systems.[19][20] The continued innovation in spin label design, coupled with advances in EPR instrumentation and methodology, ensures that SDSL-EPR will remain at the forefront of structural biology for years to come.

References

  • Jardón-Valadez, E., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 21(12), 1599. [Link]

  • Dal Farra, M., et al. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Science, 14(2), 266-277. [Link]

  • Tschirner, C., et al. (2022). Comparative evaluation of spin-label modeling methods for protein structural studies. Biophysical Journal, 121(10), 1849-1863. [Link]

  • Jeschke, G. (2022). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]

  • Shen, Y., et al. (2020). Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. Journal of the American Chemical Society, 142(12), 5564-5568. [Link]

  • ResearchGate. (n.d.). (A) Examples of spin-labeling approaches used in the study of proteins... [Link]

  • Shen, Y., et al. (2020). Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. PubMed. [Link]

  • Goldfarb, D. (2015). Gd³⁺ Spin Labeling for Measuring Distances in Biomacromolecules: Why and How? Methods in Enzymology, 563, 475-502. [Link]

  • Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 499. [Link]

  • Roser, P., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Chemical Society Reviews, 45(10), 2736-2747. [Link]

  • ResearchGate. (n.d.). Nitroxide-based spin labels commonly used in SDSL experiments. A.... [Link]

  • Zdyb, K. M., & Franklin, M. C. (2015). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1324, 219-234. [Link]

  • Cunningham, T. F. (2020). Method and Sensitivity Advancements for Pulsed EPR Distance Measurements with Site Directed Cu(II) Spin Labels in Biomolecules. D-Scholarship@Pitt. [Link]

  • Schmidt, M. J., et al. (2018). Genetically Encoded Spin Labels for In Vitro and In-Cell EPR Studies of Native Proteins. Journal of the American Chemical Society, 140(40), 12713-12717. [Link]

  • Garbuio, L., et al. (2012). Orthogonal Spin Labeling and Gd(III)-Nitroxide Distance Measurements on Bacteriophage T4-Lysozyme. Journal of the American Chemical Society, 134(32), 13212-13215. [Link]

  • Guigliarelli, B., & Belle, V. (2014). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. EPR of Free Radicals in Solids II. [Link]

  • Cunningham, T. F., et al. (2015). Rational Design of a Cu(II) Spin Label Improves the Sensitivity of Distance Measurements. Journal of the American Chemical Society, 137(38), 12243-12246. [Link]

  • Chen, Y. T., et al. (2025). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Magnetic Resonance Letters, 10, 200194. [Link]

  • PubChem. (n.d.). (1-oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl)methanethiosulfonate. [Link]

  • Di Lella, S., et al. (2023). Gd3+–Trityl–Nitroxide Triple Labeling and Distance Measurements in the Heterooligomeric Cobalamin Transport Complex in the Native Lipid Bilayers. Journal of the American Chemical Society, 145(2), 1083-1092. [Link]

  • Taran, O., et al. (2019). A gadolinium spin label with both a narrow central transition and short tether for use in double electron electron resonance distance measurements. Inorganic Chemistry, 58(6), 3623-3627. [Link]

  • Sun, J., et al. (2012). Design, synthesis and biological evaluation of novel spin-labeled derivatives of podophyllotoxin. European Journal of Medicinal Chemistry, 50, 31-38. [Link]

  • Sigurdsson, S. T., & Prisner, T. F. (2009). Site-Directed Spin Labeling for EPR Studies of Nucleic Acids. Methods in Enzymology, 469, 361-386. [Link]

  • Spies, C., et al. (2025). Small Protein Domains as Potential Spin Labels for In Vitro, Cellular, and Light-Induced Dipolar EPR Spectroscopy. Journal of the American Chemical Society, 147(26), 11451-11460. [Link]

  • Glass, C. K., et al. (2023). Ultrafast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. Journal of the American Chemical Society, 145(27), 14781-14793. [Link]

  • El-Khoury, P. Z., et al. (2021). Expanding the Diversity of Nitroxide‐Based Paramagnetic Probes Conjugated to Non‐Canonical Amino Acids for Sdsl‐Epr Applications. Chemistry – A European Journal, 27(68), 17094-17101. [Link]

  • Lawless, M. J., et al. (2023). A new 13C trityl-based spin label enables the use of DEER for distance measurements. Journal of Magnetic Resonance, 347, 107360. [Link]

  • Azarkh, M., et al. (2019). Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy. Molecules, 24(15), 2736. [Link]

  • Bio-protocol. (2020). MTSL site directed spin labeling. [Link]

  • Glass, C. K., et al. (2023). Ultrafast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. Journal of the American Chemical Society, 145(27), 14781-14793. [Link]

  • Jardón-Valadez, E., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 21(12), 1599. [Link]

  • Bailey, J. B., et al. (2025). Protein Modeling with DEER Spectroscopy. Methods in Molecular Biology, 2921, 1-28. [Link]

  • Formaggio, F., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? ACS Omega, 7(5), 4381-4389. [Link]

  • ResearchGate. (n.d.). Site-Specific Protein Labeling Methods and Protocols | Request PDF. [Link]

  • Wort, A. C., et al. (2021). Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy. Bio-protocol, 11(24), e4258. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 2-(Aminomethyl)-2-methyl Doxyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action)

2-(Aminomethyl)-2-methyl Doxyl is a stable free radical (nitroxide) functionalized with a primary amine. It presents a dual hazard profile: chemical reactivity (due to the unpaired electron) and corrosivity/irritation (due to the amine group).

Critical "Do's and Don'ts"
CategoryDirective
Segregation NEVER mix with strong reducing agents (e.g., DTT, Ascorbate) or strong acids in waste containers. This can trigger exothermic degradation or release toxic byproducts.
Storage Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive.[1]
PPE Mandatory: Nitrile gloves (double-gloved recommended), chemical safety goggles, and lab coat. Use a fume hood for all solid handling.
Disposal Method High-Temperature Incineration. Do not flush down drains.

Chemical Profile & Hazard Logic

To handle this compound safely, you must understand why it behaves the way it does.

  • Compound: this compound[2]

  • CAS Number: 663610-75-1[2]

  • Functional Groups:

    • Nitroxide Radical (N-O•): Paramagnetic center. Stable but reactive toward antioxidants and radical scavengers.

    • Primary Amine (-NH₂): Basic. Can form salts with acids. Potential skin/eye irritant or corrosive.[3][4][5][6][7]

The Safety Logic: Unlike standard organic reagents, nitroxides are "persistent radicals." While they do not spontaneously explode, they are oxidizers in the presence of reducing environments. The amine group adds basicity, meaning this compound can react violently with acid chlorides or anhydrides.

Technical Insight: In biological waste streams, nitroxides can be reduced to hydroxylamines (N-OH). Hydroxylamines are often more toxic and less stable than the parent radical. Therefore, quenching (chemical reduction) is not recommended as a disposal method unless strictly controlled. Direct incineration is safer.

Disposal Decision Matrix (Visualized)

The following workflow illustrates the decision process for disposing of this compound in various states (Solid vs. Solution).

DisposalWorkflow Start Waste Identification: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Solvent StateCheck->Liquid Dissolved SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Solid Organic' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, Ethanol, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous Buffer SolventCheck->AqSolvent CombineOrg Combine with Compatible Organic Waste (Halogenated/Non-Halogenated) OrgSolvent->CombineOrg SegregateAq DO NOT MIX with General Aqueous. Segregate as 'Toxic Aqueous Waste' AqSolvent->SegregateAq Incinerate Final Fate: High-Temp Incineration SolidPack->Incinerate CombineOrg->Incinerate SegregateAq->Incinerate Ship to Off-site Facility

Figure 1: Decision matrix for the safe routing of nitroxide waste streams.

Detailed Step-by-Step Procedures

Protocol A: Solid Waste Disposal (Expired or Excess Powder)

Use this for pure compound or heavily contaminated solids (weighing boats, wipes).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[2]

    • Hazards: "Toxic," "Irritant."[3][5][7]

  • Transfer:

    • Work inside a fume hood.

    • Transfer solid carefully to avoid dust generation.

    • Wipe the exterior of the primary container with a damp Kimwipe and place that wipe inside the waste jar.

  • Sealing: Cap tightly. Secondary containment is required during transport to the central accumulation area.

Protocol B: Liquid Waste (Organic Solvents)

Use this for reaction mixtures in DMSO, Methanol, or DCM.

  • Compatibility Check: Ensure the waste carboy does NOT contain:

    • Strong Oxidizers (e.g., Peroxides, Nitric Acid) - Risk of acceleration.

    • Strong Reducers (e.g., DTT, Hydrazine) - Risk of exothermic quenching.

  • Dilution (Optional but Recommended): If the concentration is >100 mM, dilute with the primary solvent (e.g., Ethanol) to <10 mM to disperse thermal risk.

  • Disposal: Pour into the appropriate "Organic Solvents" waste stream (Halogenated vs. Non-Halogenated depending on the solvent used).

Protocol C: Aqueous Waste (Buffers)

Use this for protein labeling reactions or dialysis buffers.

  • Segregation: Do not pour down the sink. Even trace amounts of stable radicals can interfere with downstream water treatment biological sensors or processes.

  • Collection: Collect in a dedicated carboy labeled "Aqueous Waste - Toxic Trace Organics."

  • Stabilization: Ensure the pH is neutral (pH 6-8). The amine group makes the compound pH-sensitive; keeping it neutral prevents unexpected precipitation or volatilization.

Emergency Contingencies

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95 mask (if powder), goggles, and double nitrile gloves.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wash the surface with 10% Ethanol followed by soap and water. The ethanol helps solubilize the organic radical for removal.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][8] The amine group can cause corneal damage.[7] Seek medical attention.

  • Skin Contact: Wash with soap and water.[4][5][8][9] If redness persists (chemical burn), consult a physician.

References & Verification

The protocols above are synthesized from standard safety practices for functionalized piperidine/pyrrolidine derivatives and stable free radicals.

  • Santa Cruz Biotechnology (SCBT). this compound Product & Safety Data. (CAS 663610-75-1).[2]

  • National Institutes of Health (NIH) - Prudent Practices. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (General guidance on organic amine and radical disposal).

  • MedChemExpress. Safety Data Sheet for Aminomethyl-derivatives (Analogous Hazard Data).

  • U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste. (Regulations regarding ignitable and toxic organic wastes).

Sources

A-Scientist's-Guide-to-Safe-Handling-of-2-Aminomethyl-2-methyl-Doxyl-A-Focus-on-Personal-Protective-Equipment

Author: BenchChem Technical Support Team. Date: February 2026

The aminomethyl functionality suggests that the compound may be corrosive and harmful if swallowed or inhaled.[1] The doxyl radical, a stable free radical, is reactive and can participate in various chemical reactions.[2] Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is essential.

Core-Principles-of-Protection-When-Handling-2-Aminomethyl-2-methyl-Doxyl

The primary routes of exposure to 2-(Aminomethyl)-2-methyl Doxyl in a laboratory setting are dermal contact, inhalation of aerosols or dust particles, and accidental ingestion. The selection of appropriate PPE is therefore guided by the need to create effective barriers against these exposure pathways.

Engineering-Controls-The-First-Line-of-Defense

Before detailing specific PPE, it is crucial to emphasize the role of engineering controls. Whenever possible, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is particularly important when handling the solid compound or preparing solutions, as these activities can generate airborne particles or vapors.

Personal-Protective-Equipment-Your-Last-Line-of-Defense

While engineering controls are paramount, the use of appropriate PPE provides an essential final layer of protection.

Given the potential for this compound to cause serious eye irritation, chemical safety goggles are mandatory at all times.[4] A face shield should also be worn in situations where there is a significant risk of splashes, such as when transferring large volumes of solutions or during vigorous mixing.[5]

Gloves: The choice of gloves is critical. Nitrile gloves are a suitable choice for handling this compound, providing good chemical resistance.[6] It is important to double-glove when handling concentrated solutions or the pure compound. Gloves should be inspected for any signs of degradation or perforation before and during use, and they should be changed immediately if contamination is suspected.

Lab Coat and Protective Clothing: A buttoned, knee-length lab coat is the minimum requirement for body protection.[7] For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.[5][8] Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[7][9]

In most laboratory settings where handling is conducted within a chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for generating significant aerosols or dust outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[8]

Summary-of-PPE-Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety GogglesDouble Nitrile GlovesLab CoatNIOSH-approved respirator if not in a fume hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot typically required if in a fume hood
Routine Handling of Dilute Solutions Safety GogglesSingle Nitrile GlovesLab CoatNot typically required
Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNIOSH-approved respirator with organic vapor cartridge

Step-by-Step-Protocol-for-Safe-Solution-Preparation

The following protocol outlines the safe preparation of a 10 mM stock solution of this compound in an aqueous buffer.

  • Preparation and PPE Donning:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials: this compound solid, buffer, volumetric flask, spatula, weigh paper, and appropriate waste containers.

    • Don the following PPE: safety goggles, face shield, lab coat, chemical-resistant apron, and double nitrile gloves.

  • Weighing the Compound:

    • Inside the chemical fume hood, carefully weigh the required amount of this compound onto a piece of weigh paper using a clean spatula.

    • Avoid creating dust. If any solid is spilled, clean it up immediately with a damp cloth, taking care not to spread the contamination.

  • Dissolving the Compound:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the buffer to the flask and gently swirl to dissolve the solid.

    • Once the solid is fully dissolved, add buffer to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the chemical name, concentration, date, and your initials.

    • Store the solution in a properly sealed and labeled secondary container in a designated, well-ventilated area.

  • Waste Disposal and PPE Doffing:

    • Dispose of all contaminated materials (weigh paper, gloves, etc.) in a designated hazardous waste container.

    • Carefully remove your PPE, starting with the outer gloves, followed by the apron, face shield, and inner gloves.

    • Wash your hands thoroughly with soap and water.[4]

Logical-Workflow-for-PPE-Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Exposure Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure Start Start: Plan to handle This compound AssessForm Assess Physical Form: Solid or Liquid? Start->AssessForm AssessQuantity Assess Quantity: Small (<1g) or Large (>1g)? AssessForm->AssessQuantity AssessProcedure Assess Procedure: Weighing, Solution Prep, or Routine Use? AssessQuantity->AssessProcedure BasePPE Base PPE: Safety Goggles, Lab Coat, Single Nitrile Gloves AssessProcedure->BasePPE Routine use of dilute solution EnhancedPPE Enhanced PPE: Add Face Shield, Double Gloves, Chemical-Resistant Apron AssessProcedure->EnhancedPPE Weighing solid or preparing solutions ProperDisposal Proper Waste Disposal BasePPE->ProperDisposal RespiratoryProtection Consider Respiratory Protection: NIOSH-approved Respirator EnhancedPPE->RespiratoryProtection Potential for aerosol/dust generation EnhancedPPE->ProperDisposal RespiratoryProtection->ProperDisposal Decontaminate Decontaminate Work Area ProperDisposal->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: PPE selection workflow for handling this compound.

Disposal-Plan

All waste materials contaminated with this compound, including excess solid, solutions, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container. The container should be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department for proper disposal in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe and productive laboratory environment.

References

  • Pesticide Environmental Stewardship. (n.d.). The Label and Personal Protective Equipment. Retrieved from [Link]

  • UNL Pesticide Safety Education Program. (2014, October 6). Personal Protective Equipment for Pesticide Applicators [Video]. YouTube. Retrieved from [Link]

  • Iowa State University Extension and Outreach. (2022, May 4). Selecting PPE When Using Pesticides. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Personal Protective Equipment for Engineered Nanoparticles. Retrieved from [Link]

  • Nebraska Extension Publications. (n.d.). Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • A&A Fratelli Parodi Spa. (2024, November 4). Safety Data Sheet: (R)-(+)-Methyl-CBS-oxazaborolidine 1M in toluene. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydroxyl radicals – Knowledge and References. Retrieved from [Link]

  • Evodrop. (n.d.). Hydroxyl radicals: Reactive molecules in chemistry and nature. Retrieved from [Link]

  • PubMed. (2021, November 27). Effects of free radicals from doxycycline hyclate and minocycline hydrochloride under blue light irradiation on the deactivation of Staphylococcus aureus, including a methicillin-resistant strain. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Hydroxyl Radical: Nature's Cleansing Agent and Environmental Warrior. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 2-AMINO-2-METHYLPROPANOL. Retrieved from [Link]

  • Khan Academy. (2013, July 22). Mechanism of Radical Reaction [Video]. YouTube. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). MATERIAL SAFETY DATA SHEET (MSDS): 2-AMINO-2-METHYL-PROPANOL EXTRA PURE. Retrieved from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.